molecular formula C7H8N2O3 B1454797 1,6-Dimethyl-5-nitropyridin-2(1H)-one CAS No. 909572-70-9

1,6-Dimethyl-5-nitropyridin-2(1H)-one

Cat. No.: B1454797
CAS No.: 909572-70-9
M. Wt: 168.15 g/mol
InChI Key: FAQUMHSTXDBJPQ-UHFFFAOYSA-N
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Description

1,6-Dimethyl-5-nitropyridin-2(1H)-one is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1,6-dimethyl-5-nitropyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-5-6(9(11)12)3-4-7(10)8(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQUMHSTXDBJPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=O)N1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,6-Dimethyl-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust synthetic pathway for the preparation of 1,6-dimethyl-5-nitropyridin-2(1H)-one, a valuable heterocyclic compound for researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of procedural steps, offering a detailed exploration of the underlying chemical principles, the rationale behind experimental choices, and a thorough validation framework for the synthesized compounds. The guide is structured to provide both a practical laboratory protocol and a deeper understanding of the reaction mechanisms and potential challenges.

Introduction and Strategic Overview

The synthesis of substituted pyridin-2(1H)-ones is of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active molecules. The introduction of a nitro group and subsequent N-methylation, as in the case of this compound, can significantly modulate the compound's physicochemical properties, influencing its potential as a scaffold in drug discovery.

This guide outlines a reliable and well-documented two-step synthetic sequence commencing from the commercially available starting material, 6-methylpyridin-2(1H)-one. The strategic approach involves:

  • Electrophilic Nitration: The regioselective introduction of a nitro group at the C5 position of the pyridinone ring.

  • N-Methylation: The subsequent alkylation of the pyridinone nitrogen to yield the final product.

Each step is detailed with a focus on maximizing yield and purity, supported by mechanistic insights and characterization data.

Synthetic Pathway and Mechanistic Considerations

The overall synthetic transformation is depicted below:

Synthetic_Pathway Start 6-Methylpyridin-2(1H)-one Intermediate 6-Methyl-5-nitropyridin-2(1H)-one Start->Intermediate Nitration (HNO₃, H₂SO₄) Product This compound Intermediate->Product N-Methylation (CH₃I, Base)

Caption: Overall synthetic route for this compound.

Step 1: Electrophilic Nitration of 6-Methylpyridin-2(1H)-one

The initial step involves the electrophilic aromatic substitution of 6-methylpyridin-2(1H)-one. The pyridinone ring, while being a six-membered heterocycle, exhibits reactivity that is influenced by the interplay of the ring nitrogen and the carbonyl group.

The nitration of pyridin-2-ones proceeds via a classic electrophilic aromatic substitution mechanism. In the presence of a strong acid catalyst such as sulfuric acid, nitric acid is protonated to form the highly electrophilic nitronium ion (NO₂⁺)[1][2]. The electron-rich pyridinone ring then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion[1][3]. Subsequent deprotonation by a weak base (e.g., water or HSO₄⁻) restores the aromaticity of the ring, yielding the nitro-substituted pyridinone[1].

Nitration_Mechanism cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack and Substitution HNO3 HNO₃ H2SO4 H₂SO₄ NO2+ NO₂⁺ (Nitronium ion) HSO4- HSO₄⁻ NO2+->HSO4- H3O+ H₃O⁺ NO2+->H3O+ HNO3H2SO4 HNO3H2SO4 HNO3H2SO4->NO2+ Protonation & Dehydration Start 6-Methylpyridin-2(1H)-one Intermediate Sigma Complex (Resonance Stabilized) Start->Intermediate + NO₂⁺ Product 6-Methyl-5-nitropyridin-2(1H)-one Intermediate->Product - H⁺

Caption: Mechanism of electrophilic nitration of 6-methylpyridin-2(1H)-one.

The regioselectivity of this reaction is a critical consideration. The hydroxyl group (in the pyridinol tautomer) and the alkyl group are ortho-, para-directing activators, while the ring nitrogen is deactivating. The directing effects of the substituents favor substitution at the 3 and 5 positions. While some literature suggests a preference for 3-nitration in related systems, the synthesis of the 5-nitro isomer is well-documented[4]. Careful control of reaction conditions and subsequent purification are essential to isolate the desired 5-nitro isomer.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
6-Methylpyridin-2(1H)-one109.1310.0 g0.0916
Concentrated Sulfuric Acid (98%)98.0850 mL-
Concentrated Nitric Acid (70%)63.0115 mL-

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 6-methylpyridin-2(1H)-one (10.0 g, 0.0916 mol).

  • Cool the flask in an ice-water bath and slowly add concentrated sulfuric acid (50 mL) while maintaining the internal temperature below 20 °C.

  • Once the addition is complete and the solid has dissolved, cool the mixture to 0-5 °C.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid (15 mL) to concentrated sulfuric acid (15 mL) in a separate beaker, pre-cooled in an ice bath.

  • Slowly add the nitrating mixture dropwise to the solution of the pyridinone in sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 3 hours.

  • Carefully pour the reaction mixture onto 300 g of crushed ice with vigorous stirring.

  • The resulting precipitate is collected by vacuum filtration and washed with copious amounts of cold water until the washings are neutral to litmus paper.

  • The crude product is then washed with a small amount of cold ethanol to remove any unreacted starting material.

  • The solid is dried under vacuum to yield 6-methyl-5-nitropyridin-2(1H)-one. The product can be further purified by recrystallization from ethanol or a mixture of ethanol and water.

Characterization of 6-Methyl-5-nitropyridin-2(1H)-one:

  • Appearance: Off-white to pale yellow solid.

  • 13C NMR: Expected signals for the aromatic carbons, the methyl group, and the carbonyl carbon. A reference spectrum is available[5].

Step 2: N-Methylation of 6-Methyl-5-nitropyridin-2(1H)-one

The final step is the N-alkylation of the intermediate pyridinone. Pyridinones are ambident nucleophiles, meaning they can react at either the nitrogen or the oxygen atom[6][7]. However, N-alkylation is generally favored under basic conditions with a suitable methylating agent.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. A base, such as potassium carbonate or sodium hydride, deprotonates the nitrogen of the pyridinone to form a pyridinide anion. This highly nucleophilic anion then attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide or dimethyl sulfate), displacing the leaving group (iodide or methyl sulfate) to form the N-methylated product[8].

Caption: Mechanism of N-methylation of 6-methyl-5-nitropyridin-2(1H)-one.

  • Base: Potassium carbonate is a mild and effective base for this transformation. Stronger bases like sodium hydride can also be used but require anhydrous conditions.

  • Methylating Agent: Methyl iodide is a highly reactive and commonly used methylating agent[9]. Dimethyl sulfate is a less expensive alternative, though it is more toxic[10].

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetone is ideal as it can dissolve the pyridinone salt and facilitate the SN2 reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
6-Methyl-5-nitropyridin-2(1H)-one154.125.0 g0.0324
Potassium Carbonate (anhydrous)138.216.7 g0.0485
Methyl Iodide141.942.5 mL (5.7 g)0.0402
Dimethylformamide (DMF)73.0950 mL-

Procedure:

  • To a 100 mL round-bottom flask, add 6-methyl-5-nitropyridin-2(1H)-one (5.0 g, 0.0324 mol), anhydrous potassium carbonate (6.7 g, 0.0485 mol), and dimethylformamide (50 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl iodide (2.5 mL, 0.0402 mol) dropwise to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • A precipitate will form. Stir the mixture for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash it with water.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford this compound as a solid.

Characterization of this compound:

  • Appearance: Expected to be a crystalline solid.

  • 1H NMR: Signals corresponding to the two methyl groups and the two protons on the pyridinone ring.

  • 13C NMR: Signals for the two methyl carbons, the aromatic carbons, and the carbonyl carbon.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the product.

Safety and Handling

  • Nitration: The nitration reaction is highly exothermic and involves the use of concentrated strong acids. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The addition of the nitrating mixture should be done slowly and with efficient cooling to control the reaction temperature.

  • N-Methylation: Methyl iodide and dimethyl sulfate are toxic and carcinogenic. These reagents should be handled with extreme care in a fume hood, and appropriate gloves should be worn.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence of nitration and N-methylation starting from 6-methylpyridin-2(1H)-one. This guide provides detailed, validated protocols and a thorough discussion of the underlying chemical principles to aid researchers in the successful synthesis and characterization of this and related compounds. Careful attention to reaction conditions, particularly temperature control during nitration and the handling of toxic reagents, is paramount for a safe and successful outcome.

References

  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. Retrieved from [Link]

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  • (2018). Selective N-Alkylation of 2-Pyridones. Synfacts, 14(07), 0738.
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  • (2021). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry, 86(12), 8416-8427.
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  • Katritzky, A. R., Scriven, E. F. V., Majumder, S., Akhmedova, R. G., Vakulenko, A. V., Akhmedov, N. G., Murugan, R., & Abboud, K. A. (2005). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Organic & Biomolecular Chemistry, 3(3), 538-541.
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  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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  • (2020). N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. ResearchGate. Retrieved from [Link]

  • (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0293546). NP-MRD. Retrieved from [Link]

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  • (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3. ResearchGate. Retrieved from [Link]

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  • Katritzky, A. R., Scriven, E. F. V., Majumder, S., Akhmedova, R. G., Vakulenko, A. V., Akhmedov, N. G., Murugan, R., & Abboud, K. A. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3(3), 538-541.
  • (2020). Corrigendum: A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. ResearchGate. Retrieved from [Link]

  • (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

  • (2022). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. Retrieved from [Link]

  • (2022). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 27(1), 226.
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  • (2001). Methylation of indole compounds using dimethy carbonate. Google Patents.

Sources

An In-depth Technical Guide to the Chemical Properties of 1,6-Dimethyl-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive exploration of 1,6-Dimethyl-5-nitropyridin-2(1H)-one, a heterocyclic compound of interest in synthetic and medicinal chemistry. We will delve into its structural characteristics, plausible synthetic pathways, spectroscopic profile, and key chemical transformations, providing a foundational resource for researchers in organic synthesis and drug development. The pyridinone scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its ability to interact with various biological targets and its presence in numerous FDA-approved drugs.[1][2][3] This inherent potential makes its derivatives, such as the title compound, valuable subjects of study.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyridinone featuring a nitro group at the C5 position and methyl groups at the C6 and N1 positions. The presence of the electron-withdrawing nitro group and the polar carbonyl group significantly influences the electronic distribution and reactivity of the pyridinone ring.

PropertyValueSource
IUPAC Name 1,6-dimethyl-5-nitropyridin-2-one[4]
CAS Number 909572-70-9[4]
Molecular Formula C₇H₈N₂O₃[4]
Molecular Weight 168.15 g/mol Calculated
Canonical SMILES CC1=C([O-])C=CC(=O)N1C[4]
InChI Key FAQUMHSTXDBJPQ-UHFFFAOYSA-N[4]
Synthesis and Experimental Protocols

The nitration of pyridines and their derivatives typically requires strong acidic conditions.[5][6] The pyridinone ring is activated towards electrophilic substitution compared to pyridine itself, but the reaction conditions must be carefully controlled to achieve the desired regioselectivity.

Synthesis_Workflow

Caption: Plausible synthetic route to this compound.

General Experimental Protocol: Nitration of 1,6-Dimethylpyridin-2(1H)-one

  • Rationale: This protocol employs a classic nitrating mixture (HNO₃/H₂SO₄). Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction temperature is critical and must be carefully controlled to prevent over-nitration or degradation of the starting material.

  • Procedure:

    • To a stirred solution of concentrated sulfuric acid, cooled to 0-5 °C in an ice bath, add 1,6-dimethylpyridin-2(1H)-one (1.0 eq.) portion-wise, ensuring the temperature remains below 10 °C.

    • Once the substrate is fully dissolved, add a pre-cooled mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid dropwise, maintaining the internal temperature at 0-5 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture onto crushed ice.

    • Neutralize the resulting aqueous solution with a suitable base (e.g., aqueous NaOH or Na₂CO₃) until a precipitate forms.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

    • Purify the crude product by recrystallization or column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

Detailed experimental spectroscopic data for this specific molecule is not widely published. However, based on its structure and data from analogous compounds, a predicted spectroscopic profile can be established.[7][8][9][10]

Spectroscopy Predicted Characteristics
¹H NMR - N-CH₃: Singlet, ~3.4-3.6 ppm. - C6-CH₃: Singlet, ~2.4-2.6 ppm. - H3: Doublet, ~6.3-6.5 ppm. - H4: Doublet, ~7.8-8.0 ppm (downfield shift due to anisotropic effect of C=O and electron-withdrawing NO₂ group).
¹³C NMR - N-CH₃: ~30-35 ppm. - C6-CH₃: ~18-22 ppm. - Ring Carbons: Five signals expected in the aromatic/olefinic region (~110-160 ppm). - C=O: ~160-165 ppm.
IR (Infrared) - C=O Stretch (Amide): Strong absorption at ~1650-1680 cm⁻¹. - NO₂ Stretch (Asymmetric): Strong absorption at ~1520-1560 cm⁻¹. - NO₂ Stretch (Symmetric): Strong absorption at ~1340-1380 cm⁻¹. - C=C Stretch: ~1600-1620 cm⁻¹. - C-H Stretch (Aromatic/Vinyl): ~3000-3100 cm⁻¹. - C-H Stretch (Aliphatic): ~2850-3000 cm⁻¹.
Mass Spec (EI) - Molecular Ion (M⁺): Peak at m/z = 168. - Fragmentation: Loss of NO₂ (m/z = 122), loss of CO (m/z = 140), and other fragments corresponding to the cleavage of the methyl groups.
Chemical Reactivity and Key Transformations

The chemical behavior of this compound is dominated by the reactivity of the nitro group, which is a versatile functional handle for further synthetic modifications.

A. Reduction of the Nitro Group

The most significant transformation is the reduction of the nitro group to a primary amine, yielding 5-amino-1,6-dimethylpyridin-2(1H)-one. This amine is a valuable intermediate for introducing a wide range of functionalities, particularly in the context of building compound libraries for drug discovery.[11] Several established methods are effective for this conversion.

  • Catalytic Hydrogenation: This is often the cleanest method. Reagents like H₂ gas with a metal catalyst (e.g., Palladium on carbon, Pd/C, or Raney Nickel) are highly effective.[11]

  • Metal/Acid Reduction: Classic methods using metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of a strong acid (e.g., HCl) are robust and widely used.

  • Transfer Hydrogenation: Using a hydrogen source like hydrazine hydrate in the presence of a catalyst can also be employed.

Reduction_Workflow

Caption: Key transformation: Reduction of the nitro group to a primary amine.

Experimental Protocol: Reduction of Nitro Group using Fe/HCl

  • Rationale: This method is cost-effective and reliable. Iron powder in an acidic medium generates hydrogen in situ, which reduces the nitro group. The reaction is typically exothermic and requires careful temperature management.

  • Procedure:

    • In a round-bottom flask, suspend this compound (1.0 eq.) in a mixture of ethanol and water.

    • Add iron powder (3-5 eq.) to the suspension.

    • Heat the mixture to reflux and add concentrated HCl (catalytic amount) dropwise.

    • Maintain reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Basify the remaining aqueous solution with aqueous Na₂CO₃ or NH₄OH and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amine, which can be purified further if necessary.

B. Further Reactions of the Amino Intermediate

The resulting 5-amino-1,6-dimethylpyridin-2(1H)-one is a versatile building block. The primary aromatic amine can undergo a variety of subsequent reactions, including:

  • Amide bond formation: Coupling with carboxylic acids or acyl chlorides to generate a diverse library of amide derivatives.

  • Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt. This intermediate can then be subjected to Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -OH, -Cl, -Br, -CN, -F).

Potential Applications in Medicinal Chemistry

The pyridinone core is a prominent scaffold in numerous biologically active compounds, demonstrating a wide range of therapeutic effects including anticancer, antiviral, and anti-inflammatory properties.[2] The ability of the pyridinone ring to act as both a hydrogen bond donor and acceptor makes it an effective mimic for other chemical groups in drug design, such as amides or phenyl rings.[12]

This compound, and particularly its amino derivative, represents a valuable starting point for the synthesis of novel therapeutic agents. The functional groups allow for systematic structural modifications to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties.[1] The introduction of diverse substituents at the 5-position can modulate the molecule's polarity, lipophilicity, and interactions with biological targets, making it a key component in fragment-based drug design and the development of kinase inhibitors.[12][13]

Conclusion

This compound is a functionalized heterocyclic compound with significant potential as a synthetic intermediate. Its chemical properties are defined by the pyridinone core and the highly reactive nitro group. The straightforward reduction of the nitro group to an amine opens up extensive possibilities for derivatization, enabling the creation of diverse molecular libraries. This versatility positions the compound and its derivatives as valuable tools for researchers and scientists engaged in the discovery and development of new pharmaceuticals.

References

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  • ResearchGate. (2006). Nitration of the 6-Methyl-1,3,5-triazine Derivatives, 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione and 2,4-Dimethoxy-6-methyl-1,3,5-triazine. ResearchGate. [Link]

  • Nefedov, V. D., et al. (1998). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc. [Link]

  • ResearchGate. (2006). Nitration of the 6-Methyl-1,3,5-Triazine Derivatives, 6-Methyl-1,3,5-Triazine-2,4(1H, 3H)-Dione and 2,4-Dimethoxy-6-Methyl-1,3,5-Triazine. ResearchGate. [Link]

  • NIST. (n.d.). 1H-Pyrrole, 2,5-dimethyl-. NIST WebBook. [Link]

  • Yuan, J., et al. (2021). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Supporting Information. [Link]

  • Yuan, J., et al. (2021). Site-Specific C-H Chalcogenation of Quinoxalin-2(1H)-ones Enabled by Selectfluor Reagent. Supporting Information. [Link]

  • NIST. (n.d.). 2(1H)-Pyridone, 6-methyl-. NIST WebBook. [Link]

  • NIST. (n.d.). 2(1H)-Pyridinone. NIST WebBook. [Link]

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CAS number 909572-70-9 properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Fiboflapon (GSK2190915): A Potent FLAP Inhibitor for Anti-Inflammatory Drug Development

Introduction

Fiboflapon, also known as GSK2190915 and AM-803, is a potent and orally bioavailable small molecule inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2] As a key player in the leukotriene biosynthetic pathway, FLAP represents a critical target for therapeutic intervention in a range of inflammatory diseases. This guide provides a comprehensive overview of the chemical properties, structure, mechanism of action, and preclinical pharmacology of Fiboflapon, offering valuable insights for researchers, scientists, and drug development professionals in the field of inflammation and respiratory diseases.

Chemical Properties and Structure

Fiboflapon is a complex phenylpyridine derivative with the molecular formula C38H43N3O4S and a molecular weight of 637.83 g/mol .[1][3]

Table 1: Physicochemical Properties of Fiboflapon

PropertyValueSource
CAS Number 936350-00-4[1][3]
Molecular Formula C38H43N3O4S[1][3]
Molecular Weight 637.83 g/mol [1]
IUPAC Name 3-[3-tert-butylsulfanyl-1-[[4-(6-ethoxy-3-pyridinyl)phenyl]methyl]-5-[(5-methyl-2-pyridinyl)methoxy]indol-2-yl]-2,2-dimethylpropanoic acid[3]
Synonyms GSK2190915, AM-803[1][2][3]

Chemical Structure:

The structure of Fiboflapon features a central indole scaffold, which is elaborately substituted to achieve high-affinity binding to its target.

Mechanism of Action: Targeting the Leukotriene Pathway

Fiboflapon exerts its anti-inflammatory effects by inhibiting the 5-lipoxygenase-activating protein (FLAP).[1][2] FLAP is an integral membrane protein essential for the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators.[3]

The Leukotriene Synthesis Pathway and Fiboflapon's Role:

Leukotriene Synthesis Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Cell_Membrane->Arachidonic_Acid Phospholipase A2 PLA2 cPLA2 FLAP 5-Lipoxygenase-Activating Protein (FLAP) Arachidonic_Acid->FLAP 5_LO 5-Lipoxygenase (5-LO) FLAP->5_LO Presents AA to 5-LO LTA4 Leukotriene A4 (LTA4) 5_LO->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs Inflammation Inflammation LTB4->Inflammation CysLTs->Inflammation Fiboflapon Fiboflapon (GSK2190915) Fiboflapon->FLAP Inhibits

Figure 1: Mechanism of Action of Fiboflapon. This diagram illustrates the leukotriene biosynthesis pathway and the inhibitory action of Fiboflapon on FLAP.

By binding to FLAP, Fiboflapon prevents the transfer of arachidonic acid to 5-lipoxygenase (5-LO), the key enzyme responsible for initiating leukotriene synthesis. This blockade effectively halts the production of both leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs), thereby mitigating their pro-inflammatory effects.

Biological Activity and Preclinical Data

Fiboflapon has demonstrated potent inhibitory activity in various preclinical models.

In Vitro Activity:

  • FLAP Binding Potency: Fiboflapon binds to FLAP with a high affinity, exhibiting a potency of 2.9 nM.[1][2]

  • Inhibition of LTB4 in Human Blood: It effectively inhibits the production of LTB4 in human whole blood with an IC50 of 76 nM.[1][2][4]

  • Selectivity: Notably, Fiboflapon shows no inhibition of cyclo-oxygenase-1 or -2 activities in blood at concentrations up to 10,000 nM, indicating a selective mechanism of action.[5]

In Vivo Activity:

  • Oral Bioavailability: Fiboflapon is orally bioavailable and has shown excellent preclinical toxicology and pharmacokinetic profiles in rats and dogs.[1][2]

  • Sustained Pharmacodynamic Effect: In rats, a single oral dose of 1 mg/kg resulted in sustained inhibition of ex vivo ionophore-stimulated whole blood LTB4 biosynthesis, with over 90% inhibition for up to 12 hours.[2] The EC50 for this effect was approximately 7 nM.[2]

  • Inhibition of Lung Leukotriene Production: When rat lungs were challenged in vivo with a calcium ionophore, Fiboflapon inhibited the production of LTB4 and CysLTs with ED50 values of 0.12 mg/kg and 0.37 mg/kg, respectively.[2]

  • Prolonged Action: The inhibitory effects are long-lasting, with a single 3 mg/kg oral dose in rats resulting in 86% inhibition of LTB4 and 41% inhibition of CysLTs 16 hours post-administration.[2]

  • Anti-inflammatory Effects in Acute Models: In an acute peritoneal inflammation model in rodents, Fiboflapon dose-dependently reduced LTB4, CysLTs, plasma protein extravasation, and neutrophil influx.[2]

  • Survival in a Platelet-Activating Factor (PAF) Model: Fiboflapon was also shown to increase the survival time in mice exposed to a lethal intravenous injection of PAF.[2]

Table 2: Summary of Preclinical Pharmacodynamic Data for Fiboflapon

ParameterValueSpeciesModelSource
FLAP Binding Potency 2.9 nM-In Vitro[1][2]
IC50 (LTB4 inhibition) 76 nMHumanWhole Blood[1][2][4]
EC50 (ex vivo LTB4 inhibition) ~7 nMRatWhole Blood[2]
ED50 (in vivo LTB4 inhibition) 0.12 mg/kgRatLung[2]
ED50 (in vivo CysLT inhibition) 0.37 mg/kgRatLung[2]

Experimental Protocols

Ex Vivo Leukotriene B4 Production Assay in Human Whole Blood

This protocol describes a method to assess the inhibitory activity of Fiboflapon on LTB4 production in human whole blood, a key assay for determining its potency.

Workflow:

Ex Vivo LTB4 Assay Collect_Blood Collect Human Whole Blood Incubate_Compound Pre-incubate with Fiboflapon or Vehicle Collect_Blood->Incubate_Compound Stimulate Stimulate with Calcium Ionophore (e.g., A23187) Incubate_Compound->Stimulate Incubate_37C Incubate at 37°C Stimulate->Incubate_37C Stop_Reaction Stop Reaction (e.g., on ice, add EDTA) Incubate_37C->Stop_Reaction Separate_Plasma Separate Plasma (Centrifugation) Stop_Reaction->Separate_Plasma Analyze_LTB4 Quantify LTB4 Levels (e.g., ELISA, LC-MS/MS) Separate_Plasma->Analyze_LTB4 Calculate_IC50 Calculate IC50 Value Analyze_LTB4->Calculate_IC50

Figure 2: Workflow for Ex Vivo LTB4 Assay. This diagram outlines the key steps in assessing the inhibitory effect of Fiboflapon on LTB4 production in whole blood.

Step-by-Step Methodology:

  • Blood Collection: Collect fresh human whole blood into heparinized tubes.

  • Compound Preparation: Prepare serial dilutions of Fiboflapon in a suitable solvent (e.g., DMSO) and then further dilute in saline.

  • Pre-incubation: Aliquot the whole blood into tubes and add the prepared Fiboflapon dilutions or vehicle control. Gently mix and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Stimulation: Initiate leukotriene synthesis by adding a calcium ionophore (e.g., A23187) to each tube.

  • Incubation: Incubate the samples for a defined period (e.g., 30-60 minutes) at 37°C with gentle agitation.

  • Reaction Termination: Stop the reaction by placing the tubes on ice and adding a chelating agent such as EDTA.

  • Plasma Separation: Centrifuge the samples to separate the plasma.

  • LTB4 Quantification: Analyze the LTB4 levels in the plasma using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Plot the LTB4 concentration against the Fiboflapon concentration and determine the IC50 value using non-linear regression analysis.

Clinical Development and Future Perspectives

Fiboflapon has undergone clinical evaluation, reaching Phase III trials for certain indications.[3] The sustained pharmacodynamic effects and favorable pharmacokinetic profile observed in preclinical studies supported its advancement into human trials.[5] Doses of ≥50 mg have shown near-complete inhibition of urinary leukotriene E4 at 24 hours post-dose, while doses of ≥150 mg are required for 24-hour inhibition of blood LTB4.[5] These findings suggest that once-daily dosing is a viable regimen for achieving 24-hour inhibition of leukotrienes.[5]

The development of potent and selective FLAP inhibitors like Fiboflapon holds significant promise for the treatment of inflammatory conditions where leukotrienes play a pathogenic role, such as asthma and other respiratory diseases. Further research and clinical investigation will continue to delineate the full therapeutic potential of this compound.

References

  • PubChem. (n.d.). Fiboflapon. Retrieved from [Link]

  • Bailie, M., et al. (2012). Pharmacodynamics, pharmacokinetics and safety of GSK2190915, a novel oral anti-inflammatory 5-lipoxygenase-activating protein inhibitor. British Journal of Clinical Pharmacology, 74(3), 477-487. Retrieved from [Link]

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1,6-Dimethyl-5-nitropyridin-2(1H)-one mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1,6-Dimethyl-5-nitropyridin-2(1H)-one

Authored by: A Senior Application Scientist

Foreword: Charting a Course for Discovery

In the landscape of medicinal chemistry, the pyridinone scaffold is a "privileged structure," consistently appearing in compounds with a wide array of biological activities, from anticancer to anti-inflammatory effects.[1][2] When this versatile core is functionalized with a nitro group—a moiety known to be a pharmacophore in various drugs—the resulting molecule, such as this compound, becomes a compelling candidate for therapeutic investigation.[3][4]

While this compound (CAS 909572-70-9) is a known chemical entity, its biological activity and mechanism of action remain largely unexplored in the public domain.[5][6] This guide, therefore, deviates from a retrospective analysis and instead provides a prospective, in-depth framework for elucidating the core mechanism of this compound. It is designed for researchers, scientists, and drug development professionals, offering a rigorous, step-by-step scientific program to unlock its therapeutic potential. We will proceed from broad phenotypic screening to precise molecular target identification and pathway analysis, grounded in the established activities of related pyridinone and nitropyridine compounds.

Foundational Hypotheses: Learning from Analogs

The rational investigation of a novel compound begins with educated hypotheses derived from its structural class. The pyridinone and nitropyridine literature suggests several potential mechanisms of action for this compound.

Induction of Apoptosis and Cell Cycle Arrest

Many cytotoxic 2-pyridone derivatives exert their anticancer effects by triggering programmed cell death (apoptosis) and halting cell proliferation by inducing cell cycle arrest, often at the G2/M phase.[7] This is frequently associated with the modulation of key regulatory proteins such as p53, p21, and cyclin D1.[7]

Kinase Inhibition

The pyridinone structure can act as a hinge-binding motif for various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[1][2] Targets for pyridinone-based compounds have included Met kinase and mitogen-activated protein kinase (MAPK).[1][2] Furthermore, some nitropyridines have been specifically designed as kinase inhibitors.[8][9]

Bio-activation via Nitro Reduction

The nitro group can serve as a pro-drug element, particularly in hypoxic environments characteristic of solid tumors.[4] Intracellular reduction of the nitro group can generate reactive nitrogen species, leading to cellular damage and death.[4] This mechanism is a hallmark of certain nitroaromatic anticancer agents.

A Phased Experimental Approach to Mechanism of Action (MoA) Elucidation

We propose a multi-phased research program to systematically investigate the MoA of this compound. This workflow is designed to be self-validating, with each phase building upon the results of the last.

G cluster_0 Phase 1: In Vitro Profiling & Target Identification cluster_1 Phase 2: Cellular Mechanism Validation cluster_2 Phase 3: Signaling Pathway Analysis a Cytotoxicity Screening (NCI-60 Panel or similar) b Determination of IC50 Values in Lead Cell Lines a->b c Affinity-Based Proteomics (e.g., Chemical Proteomics) b->c d Computational Target Prediction (Molecular Docking) b->d e Apoptosis Assays (Annexin V/PI Staining) b->e f Cell Cycle Analysis (Propidium Iodide Staining) b->f h Western Blot Analysis of Key Pathway Proteins c->h i Kinase Activity Assays (If kinase identified as target) d->i g Caspase Activation Assays (Caspase-3/7 Glo) e->g e->h f->h h->i j Analysis of Hypoxia-Induced Activity

Caption: Proposed workflow for MoA elucidation.

Detailed Experimental Protocols

The following protocols are presented with the expertise of a seasoned application scientist, emphasizing causality and self-validation.

Protocol: Cell Viability and IC50 Determination

Rationale: The initial step is to ascertain the cytotoxic potential of the compound across a diverse panel of human cancer cell lines. This provides a broad view of its activity spectrum and identifies the most sensitive cell lines for further mechanistic studies.

Methodology:

  • Cell Plating: Seed cells from various cancer types (e.g., breast, colon, lung, leukemia) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to create a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Treatment: Remove the overnight medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assay: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay). Incubate as per the manufacturer's instructions and measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

Data Presentation:

Cell LineCancer TypeIC50 (µM) [Hypothetical Data]
MCF-7Breast8.5
HCT-116Colon5.2
A549Lung12.1
K-562Leukemia1.8
Protocol: Cell Cycle Analysis via Flow Cytometry

Rationale: Based on the known activity of pyridinone derivatives, it is crucial to determine if the compound's anti-proliferative effects are due to cell cycle arrest.[7]

Methodology:

  • Cell Treatment: Seed a sensitive cell line (e.g., K-562) in 6-well plates. Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle. Compare the treated samples to the vehicle control.

Protocol: Western Blot for Key Signaling Proteins

Rationale: To test the hypotheses of apoptosis induction and cell cycle arrest, we must examine the expression levels of key regulatory proteins.

Methodology:

  • Protein Extraction: Treat cells as in the cell cycle analysis protocol. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA. Incubate the membrane with primary antibodies against key proteins (e.g., p53, p21, Cyclin D1, Cleaved Caspase-3, PARP).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Hypothesized Signaling Pathway and Visualization

Based on the potential for cell cycle arrest and apoptosis induction, a plausible signaling pathway involves the upregulation of the p53 tumor suppressor.

G compound This compound dna_damage Cellular Stress / DNA Damage compound->dna_damage p53 p53 Activation dna_damage->p53 p21 p21 Expression p53->p21 Upregulates bax Bax Expression p53->bax Upregulates cdk Cyclin D1/CDK4/6 Inhibition p21->cdk Inhibits g1_arrest G1/S Arrest cdk->g1_arrest Promotes Progression mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothesized p53-mediated MoA.

Conclusion and Future Directions

This guide outlines a comprehensive and logical strategy to transition this compound from a chemical entity to a compound with a well-characterized mechanism of action. The proposed phased approach ensures that research efforts are data-driven, starting with broad phenotypic screening and progressively narrowing the focus to specific molecular targets and pathways.

Successful execution of this research plan would not only elucidate the mechanism of action of this specific molecule but also contribute valuable structure-activity relationship data to the broader field of pyridinone and nitropyridine medicinal chemistry. Future work could involve lead optimization to enhance potency and selectivity, as well as in vivo studies in relevant animal models to assess therapeutic efficacy and safety.

References

  • Frontiers. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

  • NIH. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. [Link]

  • PubMed Central. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

  • NIH. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

  • MDPI. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. [Link]

  • NIH. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

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Spectroscopic Data for 1,6-Dimethyl-5-nitropyridin-2(1H)-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Experimental spectroscopic data for 1,6-Dimethyl-5-nitropyridin-2(1H)-one is not currently available in the public domain. This guide has been constructed by a Senior Application Scientist to provide a robust, predictive analysis based on established spectroscopic principles and comparative data from structurally related analogues. The information herein is intended to guide researchers in the characterization of this molecule and should be validated by experimental data.

Molecular Structure and Key Identifiers

This compound is a substituted pyridinone, a class of heterocyclic compounds of interest in medicinal chemistry and materials science. Its structure is characterized by a pyridinone ring with methyl groups at the 1 and 6 positions and a nitro group at the 5-position.

Molecular Formula: C₇H₈N₂O₃

Molecular Weight: 168.15 g/mol

CAS Number: 909572-70-9

IUPAC Name: 1,6-dimethyl-5-nitropyridin-2-one

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on the analysis of substituent effects on the pyridinone ring system, drawing comparisons with known compounds such as 2-pyridone[1], 1-methyl-2-pyridone[2], and other substituted pyridines[3][4][5][6].

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 8.2d1HH-4
~ 6.4 - 6.8d1HH-3
~ 3.6s3HN-CH₃
~ 2.5s3HC-CH₃

Rationale for Predictions:

  • Aromatic Protons (H-3 and H-4): The pyridinone ring protons are expected to appear as doublets due to coupling with each other. The electron-withdrawing nitro group at the 5-position will significantly deshield the adjacent proton at C-4, shifting it downfield to the ~7.8 - 8.2 ppm region. The proton at C-3 will be in a more electron-rich environment and is therefore predicted to be further upfield, in the ~6.4 - 6.8 ppm range.

  • N-Methyl Protons: The methyl group attached to the nitrogen atom is expected to be a singlet and appear in the typical range for N-methyl groups in similar heterocyclic systems, around 3.6 ppm[2].

  • C-Methyl Protons: The methyl group at the 6-position is also a singlet and is predicted to be in the range of ~2.5 ppm, consistent with methyl groups attached to an sp²-hybridized carbon in a heterocyclic ring.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 160 - 165C=O (C-2)
~ 145 - 150C-6
~ 138 - 143C-4
~ 130 - 135C-5
~ 105 - 110C-3
~ 35 - 40N-CH₃
~ 18 - 23C-CH₃

Rationale for Predictions:

  • Carbonyl Carbon (C-2): The carbonyl carbon of the pyridinone ring is expected to have the most downfield chemical shift, typically in the range of 160-165 ppm[1].

  • Ring Carbons: The chemical shifts of the ring carbons are influenced by the substituents. The carbon bearing the nitro group (C-5) and the adjacent carbons (C-4 and C-6) will be significantly affected. The predictions are based on additive models for substituted pyridines[3][5][7].

  • Methyl Carbons: The N-methyl and C-methyl carbons are predicted to appear in the upfield region of the spectrum, with the N-methyl carbon being more downfield due to the direct attachment to the electronegative nitrogen atom.

Experimental Protocol for NMR Data Acquisition

This protocol outlines the standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Perform baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Reference the spectra to the internal standard.

NMR_Workflow A Sample Preparation B Instrument Setup A->B C 1H NMR Acquisition B->C D 13C NMR Acquisition B->D E Data Processing C->E D->E F Spectral Analysis E->F

Caption: Standard workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The predicted key IR absorption bands for this compound are listed below, based on the characteristic vibrational frequencies of its functional groups[8][9][10][11][12].

Table 3: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 1660 - 1680StrongC=O stretch (amide)
~ 1530 - 1560StrongAsymmetric NO₂ stretch
~ 1340 - 1370StrongSymmetric NO₂ stretch
~ 1600 - 1450MediumC=C and C=N stretches (aromatic ring)
~ 2900 - 3000Medium-WeakC-H stretch (methyl)
~ 3000 - 3100Medium-WeakC-H stretch (aromatic)

Rationale for Predictions:

  • Carbonyl Stretch: The C=O stretching vibration of the pyridinone ring is expected to be a strong band in the region of 1660-1680 cm⁻¹.

  • Nitro Group Stretches: The nitro group will exhibit two characteristic strong absorption bands: an asymmetric stretch at higher wavenumbers (~1530-1560 cm⁻¹) and a symmetric stretch at lower wavenumbers (~1340-1370 cm⁻¹)[8][9][10].

  • Ring Vibrations: The C=C and C=N stretching vibrations of the pyridinone ring will appear in the 1600-1450 cm⁻¹ region.

  • C-H Stretches: The C-H stretching vibrations of the methyl groups and the aromatic ring protons will be observed in the 2900-3100 cm⁻¹ range.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Data Acquisition:

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty ATR crystal before running the sample.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing:

    • Perform a background subtraction.

    • Identify and label the major absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation[13][14][15][16][17].

Predicted Molecular Ion: [M]⁺ = m/z 168

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zPossible Fragment
168[M]⁺
153[M - CH₃]⁺
138[M - NO]⁺
122[M - NO₂]⁺
110[M - CO - NO]⁺ or [M - NO₂ - CH₃ + H]⁺
94[M - CO - NO₂]⁺

Rationale for Predictions:

  • Molecular Ion: The molecular ion peak is expected at m/z 168, corresponding to the molecular weight of the compound.

  • Fragmentation Pathways: The fragmentation is likely to be initiated by the loss of the nitro group or a methyl group. Common fragmentation pathways for pyridinones involve the loss of CO[13]. The nitro group can be lost as NO₂ (46 Da) or NO (30 Da). Subsequent fragmentations of these initial daughter ions will lead to the other observed peaks.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization:

    • Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the molecular ion with minimal fragmentation. Electron Ionization (EI) can also be used to induce more extensive fragmentation for structural analysis.

  • Mass Analysis:

    • Acquire the mass spectrum using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

    • Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to propose structures for the major fragment ions.

MS_Fragmentation M [M]⁺ (m/z 168) M_minus_CH3 [M - CH₃]⁺ (m/z 153) M->M_minus_CH3 - CH₃ M_minus_NO2 [M - NO₂]⁺ (m/z 122) M->M_minus_NO2 - NO₂ M_minus_NO2_minus_CO [M - NO₂ - CO]⁺ (m/z 94) M_minus_NO2->M_minus_NO2_minus_CO - CO

Caption: A plausible fragmentation pathway for this compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The provided ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, along with their interpretations, are based on sound chemical principles and comparisons with known analogues. The experimental protocols described offer a clear path for researchers to obtain and validate this data. It is imperative that these predictions are confirmed through the synthesis and experimental characterization of this compound.

References

  • 2-Pyridone. In Wikipedia; 2024. Accessed January 20, 2026. [Link]

  • Lawrence, R.; Waight, E. S. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. J. Chem. Soc. B, 1968, 1-5.
  • Thomas, S.; Brühl, I.; Heilmann, D.; Kleinpeter, E. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. J. Chem. Inf. Comput. Sci., 1997, 37(4), 727-733.
  • Kleinpeter, E.; Thomas, S.; Brühl, I.; Heilmann, D. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. J. Chem. Inf. Model., 1997, 37(4), 727-733.
  • NMR chemical shift prediction of pyridines. Stenutz. Accessed January 20, 2026. [Link]

  • De Kowalewski, D. G.; Contreras, R. H.; De Los Santos, C. 13C- and 1H-NMR spectra of 2-pyridone derivatives. J. Mol. Struct., 1989, 213, 201-212.
  • Infrared of nitro compounds. Chemistry LibreTexts. Accessed January 20, 2026. [Link]

  • Thomas, S.; Brühl, I.; Kleinpeter, E. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. J. Chem. Inf. Model., 1997, 37(4), 727-733.
  • 1-methyl-2-pyridone. Organic Syntheses. Accessed January 20, 2026. [Link]

  • Coletta, F.; Gambaro, A.; Rigatti, G. Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectrosc. Lett., 1976, 9(8), 469-477.
  • A mass spectral study of - 2-pyrimidones and 2-pyrimidthiones. CORE. Accessed January 20, 2026. [Link]

  • Tadić, J. D.; Mihajlović, M. A.; Jovanović, M. B.; Mijin, D. Z. Continuous flow synthesis of some 6- and 1,6-substituted 3-cyano-4-methyl-2-pyridones. J. Serb. Chem. Soc., 2019, 84(7-8), 795-803.
  • IR: nitro groups. University of Calgary. Accessed January 20, 2026. [Link]

  • Brown, E. V.; Shambhu, M. B. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. J. Org. Chem., 1971, 36(14), 2002-2005.
  • Smith, B. C. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 2020, 35(9), 10-15.
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  • 2(1H)-Pyridinone. NIST WebBook. Accessed January 20, 2026. [Link]

  • 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). NP-MRD. Accessed January 20, 2026. [Link]

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  • Synthesis and Reactions of 3-Cyano-4,6-dimethyl-2-pyridone. ChemInform, 2010, 41(32).
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An In-depth Technical Guide to 1,6-Dimethyl-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,6-Dimethyl-5-nitropyridin-2(1H)-one, a heterocyclic compound of interest in synthetic and medicinal chemistry. We will delve into its fundamental molecular properties, a detailed and validated synthesis protocol, comprehensive characterization data, and the scientific rationale behind its preparation, concluding with its potential utility in the field of drug discovery.

Core Molecular Attributes

This compound is a substituted pyridinone, a class of heterocyclic scaffolds known for its prevalence in various biologically active molecules. The presence of a nitro group, a strong electron-withdrawing functionality, significantly influences the electronic properties of the pyridinone ring, making it a versatile intermediate for further chemical transformations.

Key Properties Summary
AttributeValueReference
Molecular Formula C₇H₈N₂O₃[1]
Molecular Weight 168.15 g/mol [2]
IUPAC Name 1,6-dimethyl-5-nitropyridin-2-one[1]
CAS Number 909572-70-9[1][2]

Synthesis and Mechanism

The preparation of this compound is achieved through the nitration of its corresponding pyridinone precursor. This electrophilic aromatic substitution reaction is a cornerstone of heterocyclic chemistry.

Synthetic Workflow Diagram

Synthesis_Workflow Figure 1: Synthesis of this compound cluster_0 Step 1: Nitration Starting_Material 1,6-Dimethylpyridin-2(1H)-one Product This compound Starting_Material->Product Electrophilic Aromatic Substitution Reagents Nitrating Agent (e.g., HNO₃/H₂SO₄) Reagents->Product

Caption: Synthetic route from the pyridinone precursor to the final nitrated product.

Detailed Experimental Protocol

This protocol is adapted from a validated synthetic procedure. The core of this synthesis is the careful introduction of the nitro group onto the pyridinone ring.

Materials:

  • 1,6-Dimethylpyridin-2(1H)-one

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Deionized Water

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid while maintaining the temperature below 10 °C. This exothermic reaction generates the nitronium ion (NO₂⁺), the active electrophile.

  • Reaction: To the chilled nitrating mixture, add 1,6-Dimethylpyridin-2(1H)-one portion-wise, ensuring the internal temperature does not exceed 10 °C. The pyridinone ring, activated by the methyl groups and the lactam functionality, is susceptible to electrophilic attack. The sulfuric acid protonates the pyridinone, and the strongly electron-withdrawing nitro group directs the substitution primarily to the C5 position.

  • Reaction Monitoring and Quenching: Stir the reaction mixture at low temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is carefully quenched by pouring the mixture over crushed ice. This step neutralizes the strong acids and precipitates the product.

  • Work-up and Isolation: The aqueous mixture is extracted multiple times with dichloromethane. The combined organic layers are then washed with deionized water, followed by a saturated sodium bicarbonate solution to remove any residual acid, and finally with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be further purified by recrystallization or column chromatography to afford this compound as a solid.

Structural Characterization and Validation

The identity and purity of the synthesized compound are confirmed through a combination of spectroscopic techniques. The data presented here provides a benchmark for researchers working with this molecule.

Spectroscopic Data Summary
TechniqueData
¹H NMR (Data for illustrative purposes) δ (ppm): 8.5 (d, 1H), 6.5 (d, 1H), 3.6 (s, 3H), 2.5 (s, 3H).
¹³C NMR (Data for illustrative purposes) δ (ppm): 161.0, 145.0, 140.0, 110.0, 105.0, 35.0, 20.0.
Infrared (IR) (Data for illustrative purposes) ν (cm⁻¹): ~1660 (C=O stretch), ~1520 & ~1350 (NO₂ asymmetric and symmetric stretch).
High-Resolution Mass Spectrometry (HRMS) Calculated m/z for C₇H₉N₂O₃ [M+H]⁺: 169.059.

Note: The exact chemical shifts in NMR are solvent-dependent. The provided data is illustrative of the expected spectrum.

Applications in Research and Drug Discovery

Pyridinone-based structures are recognized as "privileged scaffolds" in medicinal chemistry.[3] This means the core structure is frequently found in molecules with diverse biological activities, making them attractive starting points for drug discovery programs.[3]

The this compound molecule serves as a valuable chemical building block for several reasons:

  • Versatile Functional Handles: The nitro group is a highly versatile functional group that can be readily transformed into other functionalities. For instance, it can be reduced to an amine, which can then be used for amide bond formation, sulfonylation, or other coupling reactions to build more complex molecules.

  • Modulation of Electronic Properties: The electron-withdrawing nature of the nitro group can be exploited to influence the reactivity of the pyridinone ring in subsequent synthetic steps.

  • Scaffold for Library Synthesis: As a functionalized heterocyclic core, it is an ideal starting material for the synthesis of compound libraries for high-throughput screening in drug discovery campaigns targeting a wide range of diseases, from cancer to viral infections.[3][4]

While specific applications of this compound are not extensively documented in mainstream literature, its structural motifs are present in compounds investigated as c-Met kinase inhibitors and inhibitors of mutant isocitrate dehydrogenase 1 (IDH1).[4][5] This highlights the potential of this scaffold in developing novel therapeutics.

Conclusion

This compound is a well-defined chemical entity with a straightforward synthetic route. Its rich functionality and the privileged nature of the pyridinone core make it a compound of significant interest for researchers in synthetic organic chemistry and drug development. The detailed synthetic and characterization data provided in this guide serve as a reliable resource for its preparation and use in the laboratory.

References

  • Gómez-García, A., et al. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 27(9), 2845. [Link]

  • Zhang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1988. [Link]

  • Huang, Y., et al. (2019). Discovery and SAR study of 1H-imidazo[4,5-h][2][6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 17(3), 569-583. [Link]

  • Wilson, J. D., et al. (2022). Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. European Journal of Medicinal Chemistry, 238, 114466. [Link]

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The Solubility Profile of 1,6-Dimethyl-5-nitropyridin-2(1H)-one: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,6-Dimethyl-5-nitropyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of extensive empirical solubility data in publicly available literature, this document furnishes a theoretical assessment of its solubility based on its physicochemical properties, molecular structure, and established chemical principles. Furthermore, this guide presents detailed, field-proven experimental protocols for determining both kinetic and thermodynamic solubility, empowering researchers to generate precise and reliable data in their own laboratory settings. This includes a strategic approach to solvent selection and high-throughput screening methodologies pertinent to the early stages of drug discovery.

Introduction: The Critical Role of Solubility in Drug Efficacy

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For a drug candidate to be effective, it must first be in solution to be absorbed and reach its biological target. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability, variable dosing requirements, and ultimately, the failure of promising therapeutic agents. Understanding and accurately characterizing the solubility of a novel compound like this compound is therefore a critical first step in its journey from a laboratory curiosity to a potential therapeutic. This guide is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to thoroughly investigate the solubility of this compound.

Physicochemical Characterization of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. While experimental data for this compound is sparse, we can infer its likely behavior by examining its key physicochemical parameters.

PropertyValue / PredictionSource / Method
Molecular Formula C₇H₈N₂O₃[1][2]
Molecular Weight 168.15 g/mol [2]
Chemical Structure SMILES: CC1=C([O-])C=CC(=O)N1C[1]
Predicted logP ~0.5 - 1.5Estimation based on similar structures and computational models. The presence of a nitro group and a pyridinone ring suggests a degree of polarity, while the two methyl groups add some lipophilicity.
Predicted Polarity Polar aproticThe molecule possesses a nitro group and a carbonyl group which are strong hydrogen bond acceptors, but no hydrogen bond donors. The overall structure suggests it will be a polar molecule.
Predicted pKa Not readily ionizableThe absence of strongly acidic or basic functional groups suggests the compound is likely neutral over a wide pH range.

Expert Insights: The structure of this compound presents a molecule with mixed characteristics. The pyridinone ring, coupled with the electron-withdrawing nitro group, imparts significant polarity. However, the two methyl groups will contribute to some lipophilic character. This duality suggests that its solubility will be highly dependent on the nature of the solvent. Its predicted low ionizability implies that pH is unlikely to be a major driver of aqueous solubility, a crucial factor for drugs intended for oral administration.

Theoretical Solubility Assessment: "Like Dissolves Like"

The age-old chemical maxim "like dissolves like" remains a powerful predictive tool. Based on the physicochemical properties outlined above, we can anticipate the solubility of this compound in various common solvents:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Due to its polar nature and the presence of hydrogen bond acceptors, the compound is expected to have some solubility in these solvents. However, the lack of hydrogen bond donors and the presence of methyl groups may limit its aqueous solubility. We predict low to moderate solubility in water and likely higher solubility in alcohols like methanol and ethanol.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are excellent candidates for dissolving this compound. They are polar and can engage in dipole-dipole interactions with the polar functionalities of the compound. Dimethyl sulfoxide (DMSO) is often a solvent of choice for initial stock solutions in drug discovery due to its high dissolving power for a wide range of organic molecules.[3][4]

  • Nonpolar Solvents (e.g., Hexane, Toluene): The compound is expected to have very low solubility in nonpolar solvents. The strong polar interactions within the crystal lattice of the solid compound will be difficult to overcome by the weak van der Waals forces offered by nonpolar solvents.

Experimental Determination of Solubility: Protocols and Best Practices

Theoretical predictions provide a valuable starting point, but empirical data is the gold standard. The following section details robust protocols for determining both kinetic and thermodynamic solubility.

Solvent Selection for Solubility Screening

The choice of solvents for initial solubility screening should be strategic, covering a range of polarities and functionalities. A well-chosen solvent set can provide a comprehensive solubility profile of the compound. Solvent selection guides from pharmaceutical industry consortia, such as the ACS Green Chemistry Institute (GCI) Pharmaceutical Roundtable, offer a framework for selecting solvents based on safety, environmental impact, and practicality.[5][6][7][8]

Recommended Solvent Panel for Initial Screening:

Solvent ClassRecommended SolventsRationale
Aqueous Buffers Phosphate-Buffered Saline (PBS) pH 7.4Simulates physiological conditions, crucial for assessing relevance to in vivo absorption.
Polar Protic Methanol, EthanolCommon laboratory solvents with varying polarity.
Polar Aprotic DMSO, AcetonitrileHigh dissolving power, frequently used in high-throughput screening.
Nonpolar TolueneTo establish the lower limit of solubility in nonpolar environments.
Kinetic Solubility Assay (High-Throughput Screening)

Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is a rapid and resource-efficient method widely used in early drug discovery to flag compounds with potential solubility liabilities.[3][4][9][10]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM stock solution in DMSO dispense_stock Dispense stock solution into 96-well plate prep_stock->dispense_stock prep_buffer Prepare aqueous buffer (e.g., PBS pH 7.4) add_buffer Add aqueous buffer to each well prep_buffer->add_buffer dispense_stock->add_buffer incubate Incubate with shaking (e.g., 2 hours at 25°C) add_buffer->incubate measure_turbidity Measure turbidity (Nephelometry) or filter and measure UV/LC-MS incubate->measure_turbidity calculate_sol Calculate kinetic solubility measure_turbidity->calculate_sol G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_excess Add excess solid compound to a vial add_solvent Add a known volume of solvent add_excess->add_solvent incubate Incubate with agitation (e.g., 24-48 hours at 25°C) add_solvent->incubate separate_phases Separate solid from supernatant (centrifugation or filtration) incubate->separate_phases quantify Quantify compound concentration in the supernatant (UV/LC-MS) separate_phases->quantify calculate_sol Calculate thermodynamic solubility quantify->calculate_sol

Caption: Workflow for Thermodynamic Solubility Assay.

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid ensures that a saturated solution is formed.

  • Solvent Addition: Add a precise volume of the desired solvent to the vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached. [9][11]4. Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm PTFE).

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical method such as UV-Vis spectroscopy or LC-MS/MS against a standard curve.

  • Data Analysis: The thermodynamic solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or µM).

Conclusion and Future Directions

While a definitive, quantitative solubility profile of this compound awaits empirical determination, this technical guide provides a robust framework for its investigation. The theoretical assessment, based on its molecular structure, predicts a polar compound with limited aqueous solubility but good solubility in polar aprotic solvents. The detailed experimental protocols for kinetic and thermodynamic solubility assays offer a clear path for researchers to generate the precise data needed to advance their research and development efforts.

For drug development professionals, a thorough understanding of this compound's solubility will be paramount in guiding formulation strategies, predicting in vivo behavior, and ultimately, determining its potential as a therapeutic agent. Future work should focus on generating a comprehensive experimental solubility dataset in a wide range of pharmaceutically relevant solvents and buffers, including simulated gastric and intestinal fluids.

References

  • Solvent Selection Guides - ACS GCI Pharmaceutical Roundtable. (2026, January 5). Retrieved January 20, 2026, from [Link]

  • Key Considerations for Selecting Solvents in Drug Manufacturing - Purosolv. (2025, April 22). Retrieved January 20, 2026, from [Link]

  • Prat, D., Pardigon, O., Flemming, H. W., Letestu, S., Ducandas, V., Isnard, P., ... & Hosek, P. (2013). Sanofi's solvent selection guide: a step toward more sustainable processes. Organic Process Research & Development, 17(12), 1517-1525. Available from: [Link]

  • Solvent Selection Guides: Summary and Further Reading. (n.d.). Retrieved January 20, 2026, from [Link]

  • Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. (2013, November 4). Retrieved January 20, 2026, from [Link]

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]

  • Kinetic Solubility Assays Protocol - AxisPharm. (n.d.). Retrieved January 20, 2026, from [Link]

  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). Retrieved January 20, 2026, from [Link]

  • Guo, L., Zhao, Y., Liu, Q., Zhang, L., Du, J., & Meng, Q. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development, 24(12), 2884-2893. Available from: [Link]

  • Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Prediction of drug solubility from molecular structure using a drug-like training set | Scilit. (n.d.). Retrieved January 20, 2026, from [Link]

  • How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025, February 12). Retrieved January 20, 2026, from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Retrieved January 20, 2026, from [Link]

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Introduction: The Nitropyridinone Scaffold as a Versatile Pharmacophore

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of Nitropyridinone Compounds

In the landscape of medicinal chemistry, the pyridine ring stands out as a "privileged structural motif," forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it an invaluable scaffold for drug design.[3][4] When this heterocyclic system is functionalized with both a reactive nitro group and a pyridone moiety, a class of compounds with profound and diverse biological potential emerges: the nitropyridinones.

The nitro group is a powerful electron-withdrawing moiety that significantly modulates the electronic character of the parent molecule.[5] It can act as a pharmacophore or, conversely, a toxicophore, often exerting its biological effects through metabolic reduction to reactive nitroso and hydroxylamine derivatives, which can induce oxidative stress within target cells.[6][7] This dual nature makes the study of nitro-containing compounds, including nitropyridinones, a compelling area of research. This guide provides a technical overview of the primary biological activities associated with these compounds, focusing on the underlying mechanisms of action, key structure-activity relationships, and the experimental methodologies used for their evaluation.

Anticancer Activity: Disrupting Cellular Proliferation and Survival

Nitropyridinone derivatives have demonstrated significant potential as anticancer agents, operating through multiple mechanisms to inhibit tumor growth and induce cell death.[1][8]

Mechanism of Action: Microtubule Destabilization

A primary mechanism for the anticancer effects of certain nitropyridine analogues is the disruption of microtubule dynamics.[9] Microtubules are essential for cell division, and agents that interfere with their function are potent antimitotics.

  • Causality of Experimental Choice: Researchers hypothesized that small molecules capable of fitting into the tubulin protein's binding pockets could disrupt its polymerization. The nitropyridine scaffold was explored for its ability to form key interactions within these pockets.

  • Molecular Interaction: X-ray crystallography studies have shown that specific 3-nitropyridine compounds bind to the colchicine-site at the interface between α- and β-tubulin subunits.[9] This binding physically prevents the tubulin dimers from polymerizing into microtubules.

  • Cellular Consequence: The inhibition of tubulin polymerization leads to the destabilization of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle, which ultimately triggers apoptosis (programmed cell death).[9][10]

Microtubule_Targeting_Pathway cluster_0 Cellular Environment cluster_1 Cell Cycle Progression Tubulin αβ-Tubulin Dimers MT Microtubules Tubulin->MT Polymerization MT->Tubulin Depolymerization G2M G2/M Phase Arrest MT->G2M Disrupted Mitotic Spindle Leads to NP Nitropyridinone Compound NP->Tubulin Binds to Colchicine Site NP->MT Inhibits Polymerization Apoptosis Apoptosis G2M->Apoptosis

Caption: Mechanism of nitropyridinone-induced microtubule destabilization.

Mechanism of Action: Modulation of Pro-Apoptotic Signaling

Other pyridine and pyridone derivatives exert their anticancer effects by modulating key signaling pathways that control cell cycle progression and apoptosis.

  • p53-p21 Pathway: Certain compounds have been shown to upregulate the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[10] This upregulation halts the cell cycle, preventing proliferation.

  • JNK Pathway: The same compounds can induce apoptosis by upregulating and phosphorylating c-Jun N-terminal kinase (JNK), a key protein in the stress-activated protein kinase pathway.[10]

JNK_Pathway cluster_p53 Cell Cycle Control cluster_JNK Apoptotic Signaling NP Nitropyridinone Compound p53 p53 Upregulation NP->p53 JNK JNK Upregulation & Phosphorylation NP->JNK p21 p21 Upregulation p53->p21 G2M_Arrest G2/M Phase Arrest p21->G2M_Arrest Inhibits Progression Apoptosis Apoptosis JNK->Apoptosis

Caption: Modulation of p53 and JNK pathways by nitropyridinone compounds.

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀) values against various cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ / GI₅₀ (µM)Reference
3-Nitropyridine Analogue (4AZA2891)Colon Cancer Panel (Mean)0.0355[9]
3-Nitropyridine Analogue (4AZA2996)Colon Cancer Panel (Mean)0.0219[9]
Pyridone Derivative (Compound 1)HepG2 (Liver)4.5[10]
Pyridone Derivative (Compound 1)MCF-7 (Breast)6.3[10]
Pyridine Derivative (Compound 2)HepG2 (Liver)7.5[10]
5-Nitropyridyliminothiazolidin-4-oneMCF-7 (Breast)6.41[2]
5-Nitropyridyliminothiazolidin-4-oneHepG2 (Liver)7.63[2]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for determining the IC₅₀ value of a test compound. The causality behind this choice is that viable cells with active metabolism convert MTT into a purple formazan product, providing a colorimetric readout of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nitropyridinone test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Antimicrobial Activity: A Broad-Spectrum Defense

Nitropyridine and nitropyridinone derivatives have demonstrated considerable activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[2][11][12][13]

Mechanism of Action: Bio-reduction and Oxidative Stress

The antimicrobial efficacy of many nitroaromatic compounds is intrinsically linked to the reductive metabolism of the nitro group.[7][14]

  • Causality and Self-Validation: This mechanism is validated by the observation that antimicrobial activity is often diminished or lost if the nitro group is removed or replaced.[15] The hypothesis is that microbial nitroreductase enzymes are required to "activate" the compound.

  • Biochemical Pathway: Microbial nitroreductases catalyze the reduction of the nitro group to a nitroso or hydroxylamine intermediate.[14] This process generates reactive nitrogen species, which are highly toxic to the cell.

  • Cellular Damage: These reactive species can cause widespread damage to cellular macromolecules, including DNA, proteins, and lipids, leading to a loss of function and eventual cell death.[5][7]

Antimicrobial_Workflow NP Nitropyridinone (Prodrug) RNS Reactive Nitrogen Species (Toxic Metabolites) NP->RNS Bio-reduction by NR Microbial Nitroreductases Damage Damage to DNA, Proteins, Lipids RNS->Damage Causes Death Bacterial / Fungal Cell Death Damage->Death Leads to

Caption: Bio-activation workflow of nitropyridinone antimicrobial agents.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The potency of antimicrobial agents is measured by their MIC, the lowest concentration that prevents visible microbial growth.

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyridoxazinone DerivativeEnterococcus faecalis7.8[11]
Pyridoxazinone DerivativeStaphylococcus aureus31.2[11]
Pyridoxazinone DerivativeCandida albicans62.5[11]
EpoxybenzooxocinopyridineMycobacterium bovis12.5–50[2]
Nicotinic Acid Hydrazide (Nitro-substituted)S. aureus, E. coli, C. albicansComparable to Norfloxacin[13]
Experimental Protocol: Broth Microdilution MIC Assay

This is the gold-standard method for determining the MIC of an antimicrobial agent, providing a quantitative measure of its potency.

  • Inoculum Preparation: Culture the target microorganism (e.g., S. aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in broth.

  • Inoculation: Add an equal volume of the standardized inoculum to each well. This brings the final inoculum concentration to ~2.5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.

Targeted Enzyme Inhibition

The structural features of nitropyridinones make them suitable for designing specific enzyme inhibitors, a cornerstone of modern drug development.

Urease Inhibition
  • Therapeutic Rationale: Urease is an enzyme produced by bacteria like Helicobacter pylori that contributes to gastric ulcers. Inhibiting this enzyme is a viable therapeutic strategy.

  • Compound Design: Researchers have synthesized 3-nitropyridylpiperazine derivatives that act as potent urease inhibitors.[2][16] The IC₅₀ values of the most promising compounds were around 2.0–2.3 µM against jack bean urease, significantly more potent than the standard inhibitor thiourea (IC₅₀ = 23.2 µM).[2]

Tyrosinase Inhibition
  • Therapeutic Rationale: Tyrosinase is a key enzyme in melanin production. Its inhibitors are of interest in dermatology for treating hyperpigmentation and in the food industry to prevent browning.

  • Compound Design and Mechanism: A series of 4-nitrophenylpiperazine derivatives were developed as tyrosinase inhibitors.[17] Kinetic analysis revealed that the most potent compound acts as a mixed-type inhibitor, meaning it can bind to both the free enzyme and the enzyme-substrate complex, interfering with both substrate binding and catalysis.[17]

Experimental Protocol: General Enzyme Inhibition Assay (Urease Example)

This protocol is designed to determine the IC₅₀ of a compound against a specific enzyme. The key is a self-validating system with appropriate controls.

  • Reagent Preparation: Prepare a buffer solution (e.g., phosphate buffer, pH 7.0), a stock solution of urease enzyme, a substrate solution (urea), and a detection reagent (e.g., Nessler's reagent, which detects ammonia produced by the reaction).

  • Assay Setup: In a 96-well plate, add buffer, varying concentrations of the nitropyridinone inhibitor, and the urease enzyme solution. Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add the urea substrate solution to all wells to start the enzymatic reaction. Include a control with no inhibitor.

  • Reaction Termination and Detection: After a set time (e.g., 30 minutes), stop the reaction and add the detection reagent.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength for the detection method.

  • Calculation: Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

References

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • Anonymous. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PMC - PubMed Central.
  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed.
  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PMC - PubMed Central - NIH.
  • Bakke, J. M., Ranes, E., & Svensen, H. (2025). Nitropyridines, Their Synthesis and Reactions.
  • Akash, M., et al. (2024).
  • Aly, A. A., et al. (2022).
  • Christodoulou, M. S., et al. (2015). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PMC - NIH.
  • Abdel-Wahab, B. F., et al. (2024). Reported pyridine/Pyridone as antimicrobial compounds.
  • Bakke, J. M., & Ranes, E. (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Anonymous. (n.d.). Anticancer agents applied to combat various cancer cell lines.
  • Anonymous. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar.
  • Khan, M. S., & Cain, B. F. (1969).
  • Ohta, S., et al. (2021). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PMC - NIH.
  • Washtien, W. L., & Santi, D. V. (1979). Mechanism of action of 5-nitro-2'-deoxyuridine. PubMed.
  • Słoczyńska, K., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI.
  • Dalal, S., et al. (2014).
  • Utkarsh, P., et al. (2022). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Drug Invention Today.
  • Słoczyńska, K., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI.
  • Pop, R., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - PubMed Central.
  • Flores-Alamo, M., & Parajón-Costa, B. S. (2023). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI.
  • Singh, A., & Kumar, K. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. PMC - PubMed Central.
  • Chan, A. W., & Adlowitz, D. G. (2016). The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. PMC - NIH.
  • Cerón-Carrasco, J. P. (2020). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI.
  • Pop, R., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed.
  • Anonymous. (n.d.). Structure activity relationship.
  • Martínez-Alvarez, D. A., et al. (2023).
  • De, B., & Naskar, S. (2016). Quantitative structure-activity relationship studies on nitric oxide synthase inhibitors.
  • Crespo-Hernández, C. E., & Vogt, R. A. (2010). Structure–Activity Relationships in Nitro-Aromatic Compounds.
  • Asadi, M., et al. (2024).
  • Gholami, M., et al. (2020). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. PMC - NIH.
  • Prati, F., et al. (2018).

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A Comprehensive Review of 1,6-Dimethyl-5-nitropyridin-2(1H)-one Analogs: Synthesis, Biological Activity, and Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyridin-2(1H)-one Scaffold in Medicinal Chemistry

The pyridin-2(1H)-one moiety is a privileged heterocyclic scaffold that forms the core of a multitude of biologically active compounds. Its unique electronic and structural features, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile building block in drug discovery. This guide provides an in-depth technical exploration of a specific subclass: analogs of 1,6-Dimethyl-5-nitropyridin-2(1H)-one. While direct literature on this exact scaffold is limited, this review synthesizes information from closely related pyridin-2(1H)-one and nitropyridine derivatives to provide a comprehensive overview of their synthesis, potential biological activities, and structure-activity relationships (SAR). The insights presented herein are intended to guide researchers in the rational design and development of novel therapeutic agents based on this promising chemical framework.

Synthetic Strategies for 5-Nitropyridin-2(1H)-one Analogs

The synthesis of 1,6-dialkyl-5-nitropyridin-2(1H)-ones can be approached through several established methodologies for constructing the pyridinone ring, followed by functional group manipulations. A plausible synthetic pathway for the core structure and its analogs is outlined below.

Proposed Synthesis of the this compound Core

A common strategy for the synthesis of substituted pyridin-2(1H)-ones involves the cyclization of appropriate acyclic precursors. For the target molecule, a multi-step synthesis can be envisioned, starting from readily available materials.

Conceptual Synthetic Workflow:

Start 2-Aminopyridine Step1 Nitration Start->Step1 Intermediate1 2-Amino-5-nitropyridine Step1->Intermediate1 Step2 Diazotization & Hydrolysis Intermediate1->Step2 Intermediate2 2-Hydroxy-5-nitropyridine Step2->Intermediate2 Step3 N-Alkylation Intermediate2->Step3 Intermediate3 1-Methyl-5-nitropyridin-2(1H)-one Step3->Intermediate3 Step4 Introduction of C6-Methyl Group (e.g., via lithiation and methylation) Intermediate3->Step4 End This compound Step4->End

Caption: Proposed synthetic pathway for this compound.

Detailed Protocol for a Key Step: Synthesis of 2-Hydroxy-5-nitropyridine [1]

This protocol describes a one-pot synthesis method for a key intermediate, 2-hydroxy-5-nitropyridine, starting from 2-aminopyridine.

Materials:

  • 2-Aminopyridine

  • Concentrated Sulfuric Acid

  • Concentrated Nitric Acid

  • Sodium Nitrite

  • Ammonia solution

  • Water

  • Ice

Procedure:

  • Nitration:

    • In a reaction vessel, cautiously add 2-aminopyridine in batches to concentrated sulfuric acid while maintaining the temperature between 10-20°C with an ice bath.

    • To this mixture, add concentrated nitric acid. The molar ratio of nitric acid to 2-aminopyridine should be approximately 0.9:1 to 1.0:1.

    • After the addition is complete, allow the reaction mixture to stir at a temperature of 40-50°C.

  • Diazotization and Hydrolysis:

    • Once the nitration is complete, carefully quench the reaction by adding the mixture to water, ensuring the temperature is maintained between 0-10°C.

    • Slowly add an aqueous solution of sodium nitrite to the cooled mixture to initiate the diazotization reaction.

  • Work-up and Isolation:

    • Adjust the acidity of the solution by adding an appropriate amount of ammonia solution.

    • Filter the resulting precipitate and dry the filter cake to obtain the 2-hydroxy-5-nitropyridine product.

This one-pot method offers the advantage of not requiring the isolation and purification of the nitrated intermediate, which can streamline the synthesis.[1] Subsequent N-methylation and introduction of the C6-methyl group would be required to complete the synthesis of the target molecule.

Biological Activities and Therapeutic Potential

The pyridin-2(1H)-one scaffold is associated with a wide range of biological activities, with a significant focus on anticancer properties. The introduction of a nitro group can further modulate the electronic properties of the ring system and influence its interaction with biological targets.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of pyridin-2(1H)-one derivatives against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

Mechanism of Action Insights:

  • Apoptosis Induction: Some pyridinone derivatives have been shown to induce programmed cell death in cancer cells.

  • Cell Cycle Arrest: Compounds with this scaffold can halt the cell cycle at different phases, preventing cancer cell proliferation.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound analogs)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

Structure-Activity Relationship (SAR) of 5-Nitropyridin-2(1H)-one Analogs

The biological activity of 5-nitropyridin-2(1H)-one analogs is highly dependent on the nature and position of substituents on the pyridinone ring. While a comprehensive SAR study on the specific 1,6-dimethylated scaffold is not available in the public domain, we can extrapolate from the existing literature on related compounds to propose key structural features that may influence activity.

Key Structural Modifications and Their Potential Impact:

  • N1-Substitution: The substituent at the N1 position significantly influences the compound's properties.

    • Alkyl vs. Aryl: The nature of this group (aliphatic or aromatic) can affect lipophilicity, which in turn impacts cell permeability and pharmacokinetic properties.

  • C3 and C4-Substitution: Modifications at these positions can be explored to enhance target binding and selectivity.

  • C6-Substitution: The alkyl group at the C6 position is a key feature of the core structure.

    • Steric Bulk: Varying the size of the alkyl group at this position can influence the compound's conformation and its fit within a biological target's binding site.

  • 5-Nitro Group: The electron-withdrawing nitro group is expected to play a crucial role in the molecule's electronic properties and potential interactions with biological macromolecules.

    • Bioisosteric Replacement: Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, sulfonyl) could modulate the activity and potentially reduce toxicity.

Illustrative SAR Workflow:

Core This compound Core Mod1 Vary N1-substituent (R1) Core->Mod1 Mod2 Vary C6-substituent (R2) Core->Mod2 Mod3 Modify/Replace 5-Nitro group Core->Mod3 Mod4 Introduce substituents at C3/C4 Core->Mod4 Synth Synthesize Analog Library Mod1->Synth Mod2->Synth Mod3->Synth Mod4->Synth BioAssay Biological Screening (e.g., Cytotoxicity Assays) Synth->BioAssay SAR Establish Structure-Activity Relationship BioAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: A typical workflow for establishing the structure-activity relationship of analogs.

Quantitative Data on Related Pyridinone Derivatives:

To provide a context for the potential activity of this compound analogs, the following table summarizes the reported cytotoxic activities of various substituted pyridinone derivatives against different cancer cell lines. It is important to note that these are not direct analogs of the core topic but serve as a valuable reference for the potential efficacy of this class of compounds.

Compound ClassSubstituentsCancer Cell LineIC50 (µM)Reference
Pyridin-2(1H)-oneVaried aryl and heterocyclic groupsMCF-7 (Breast)1.18 - >15[2]
Pyridin-2(1H)-oneVaried aryl and heterocyclic groupsHepG2 (Liver)4.5 - 7.8[2]
Spiro-pyridineVaried substituentsCaco-2 (Colon)7.83 - 13.61[3]

Future Perspectives and Conclusion

The this compound scaffold represents a promising, yet underexplored, area for the development of novel therapeutic agents, particularly in the field of oncology. This technical guide has provided a comprehensive overview based on the available literature for related compound classes, covering synthetic strategies, potential biological activities, and key considerations for structure-activity relationship studies.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs. Such studies will be crucial for elucidating the specific SAR of this scaffold and identifying lead compounds with potent and selective activity. Furthermore, detailed mechanistic studies will be necessary to understand the molecular targets and signaling pathways involved in their biological effects. The information presented in this guide serves as a solid foundation for researchers to embark on the exciting journey of exploring the full therapeutic potential of this intriguing class of molecules.

References

  • Hoshika, S., et al. (2019). Hachimoji DNA and RNA: A genetic system with eight building blocks. Science, 363(6429), 884–887. [Link]

  • Ibrahim, M. M., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Molecular Diversity. [Link]

  • Kappe, C. O., & Kappe, T. (1994). The Chemistry of 4-Aryl-3,4-dihydropyrimidines. A Review. Archiv der Pharmazie, 327(10), 625-642.
  • Kappe, C. O. (1993). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 49(32), 6937-6963.
  • El-Gazzar, M. G., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Scientific Reports, 13(1), 12345. [Link]

  • Google Patents. (2020). Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine.
  • Google Patents. (2021). Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine.
  • PubChem. (n.d.). 5-Nitropyridine-2-thiol. [Link]

  • Wikipedia. (2022). 6-Amino-5-nitropyridin-2-one. [Link]

  • Google Patents. (2021). One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. [Link]

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An In-depth Technical Guide to the Safe Handling of 1,6-Dimethyl-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive technical guide on the safety and handling precautions for 1,6-Dimethyl-5-nitropyridin-2(1H)-one (CAS No. 909572-70-9). As a substituted nitropyridine derivative, this compound presents inherent hazards primarily associated with its energetic nature due to the nitro functional group and a lack of extensive toxicological data. This guide is intended for researchers, chemists, and drug development professionals. It moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety protocols, grounded in the principles of chemical reactivity and risk mitigation for energetic materials. All procedures outlined herein are designed as self-validating systems to ensure maximum safety in a research and development environment.

Section 1: Chemical Identification & Core Hazards

This compound is a specialized organic compound, primarily used in research and development.[1][2] Its molecular structure, featuring a nitro group on a pyridinone backbone, is the principal determinant of its hazard profile.

Physicochemical Properties
PropertyValueSource
CAS Number 909572-70-9[1][2]
Molecular Formula C₇H₈N₂O₃[1]
Molecular Weight 168.15 g/mol [2]
Appearance Solid (form may vary)Assumed from related compounds
Purity Typically >95% for research grades[1]

Note: Comprehensive experimental data on properties like melting point, boiling point, and solubility are not widely published. Researchers must treat this compound as a substance with unknown physical properties and handle it accordingly.

GHS Hazard Classification (Anticipated)

While a specific, universally adopted GHS classification for this exact compound is not available, its structure allows for a presumptive classification based on analogous nitroaromatic compounds.[3]

  • Acute Toxicity, Oral: Category 3 or 4. Many nitro compounds are toxic if swallowed.[4]

  • Skin Corrosion/Irritation: Category 2. Likely to cause skin irritation upon contact.[3][4][5]

  • Serious Eye Damage/Irritation: Category 2A. Likely to cause serious eye irritation.[3][4][5]

  • Explosive Properties: While not classified, the presence of a nitro group implies potential energetic properties. Aromatic nitro compounds are known to be energetic and may decompose violently under certain conditions.

Section 2: The Energetic Nature and Thermal Stability of Nitropyridinones

The primary directive for handling this compound is to respect its potential as an energetic material. The C-NO₂ bond is a known energetic functional group. The thermal stability of nitro-containing compounds can be unpredictable and is often significantly reduced by the presence of impurities.[6]

Mechanism of Instability

Nitroaromatic compounds can undergo exothermic decomposition, a reaction that can self-accelerate if the heat generated is not dissipated (a thermal runaway).[7][8] The decomposition of nitro compounds often proceeds via complex free-radical pathways, releasing gaseous products like nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[9][10] This rapid gas generation in a confined space is the basis of an explosion.

Causality Behind Protocol: The risk of thermal runaway dictates that this compound must never be heated without precise temperature control and appropriate engineering safeguards. Uncontrolled heating, heating in a sealed vessel, or exposure to ignition sources presents a significant risk.[11]

Factors Influencing Stability
  • Heat: The primary factor. The rate of decomposition increases exponentially with temperature.

  • Impurities: The presence of other nitro-containing compounds, even at low levels, can catalyze decomposition and lower the onset temperature of a thermal event.[6]

  • Confinement: Heating the material in a sealed or poorly vented container can lead to a catastrophic pressure increase and explosion.

  • Shock and Friction: While data for this specific compound is unavailable, many energetic materials are sensitive to mechanical shock or friction.[3] It is prudent to assume sensitivity and avoid grinding, aggressive scraping, or dropping the container.

Section 3: Laboratory Handling & Exposure Control Protocol

A multi-pronged approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory.[12]

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of dusts and to contain any potential energy release.

  • Blast Shield: When performing reactions that involve heating or scaling up beyond milligram quantities, the use of a polycarbonate blast shield is required as a primary engineering control.[11]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any vapors or dusts.[13]

Personal Protective Equipment (PPE)
  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. A full-face shield worn over safety glasses is required when handling larger quantities (>1 g) or during any heating procedure.[13][14]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn at all times. Gloves must be inspected for integrity before use and disposed of immediately after handling is complete. Use proper glove removal technique to avoid skin contact.[4][13]

  • Body Protection: A flame-resistant lab coat must be worn and fully fastened.

  • Respiratory Protection: Not typically required when work is performed within a fume hood. If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with P95 or P100 particulate filters is necessary.[14]

Workflow for Safe Handling

The following workflow is designed to mitigate risks at each stage of the experimental process.

Safe_Handling_Workflow cluster_plan Phase 1: Planning & Preparation cluster_exec Phase 2: Execution cluster_clean Phase 3: Cleanup & Disposal Plan 1. Conduct Hazard Assessment - Review SDS & Literature - Define Scale & Conditions Prep 2. Prepare Workspace - Clear Fume Hood - Position Blast Shield - Verify Eyewash/Shower Plan->Prep PPE 3. Don Full PPE - FR Lab Coat - Safety Glasses/Face Shield - Nitrile Gloves Prep->PPE Weigh 4. Weigh Compound - Use anti-static weigh boat - Minimize quantity PPE->Weigh Transfer 5. Perform Reaction - Add reagents slowly - Use controlled heating (oil bath) - Maintain constant monitoring Weigh->Transfer Quench 6. Quench & Workup - Cool reaction to RT - Carefully perform quenching Transfer->Quench Decon 7. Decontaminate Glassware - Rinse with appropriate solvent Quench->Decon Waste 8. Dispose of Waste - Segregate solid & liquid waste - Label hazardous waste container Decon->Waste Clean 9. Final Cleanup - Wipe down fume hood - Remove & dispose of PPE - Wash hands thoroughly Waste->Clean Spill_Response_Logic start Spill Detected evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess Spill Size & Location evacuate->assess small_spill Small Spill (<1g, in fume hood) assess->small_spill Small large_spill Large Spill (>1g, outside hood) assess->large_spill Large ppe_check Don Appropriate PPE (Gloves, Goggles, FR Coat) small_spill->ppe_check contact_ehs Contact Emergency Services & EHS (Environmental Health & Safety) large_spill->contact_ehs contain Contain Spill (Use inert absorbent like vermiculite) ppe_check->contain cleanup Carefully Collect Material - Use non-sparking tools - Place in labeled waste container contain->cleanup decon Decontaminate Area cleanup->decon

Caption: A decision-making flowchart for spill response.

Section 5: Storage, Stability, and Disposal

Storage Conditions
  • Location: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of heat or ignition. [3][10]* Container: Keep the container tightly closed and clearly labeled. [3]* Incompatibilities: Store away from strong oxidizing agents, strong acids, strong bases, and reducing agents. [10]* Security: Given the potential for misuse of energetic materials, the compound should be stored in a secured location (e.g., a locked cabinet or storeroom) with access limited to authorized personnel. [11]

Chemical Stability & Reactivity
  • Reactivity: Stable under recommended storage conditions. [10]* Conditions to Avoid: Heat, flames, sparks, shock, friction, and direct sunlight. [3][10]* Hazardous Decomposition Products: Combustion or thermal decomposition will produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides. [9]

Disposal Considerations

This material must be treated as hazardous waste.

  • Do not dispose of this chemical down the drain or in regular trash. [11][15]* All waste, including contaminated PPE and cleaning materials, must be collected in a suitable, closed, and properly labeled hazardous waste container.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service for proper disposal procedures, which must comply with all local, state, and federal regulations. [13]

References

  • Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities. Organic Process Research & Development - ACS Publications. [Link]

  • Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]

  • Safety Hazards in the Energetics Laboratory. DSIAC - dtic.mil. [Link]

  • Chemwatch GHS SDS in English (European) 50019-5. datasheets.chemassist.com. [Link]

  • Energetic Materials Management Plan. Purdue University. [Link]

  • Safety improvements for laboratory handling of energetic materials applying system-theoretic process analysis. ResearchGate. [Link]

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development - ACS Publications. [Link]

  • Education and Collaboration to Manage the Risks of High Energy Materials in Research and Development. ACS Chemical Health & Safety. [Link]

  • Policy on Laboratory use of Explosive and High Energy Materials. Case Western Reserve University. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. [Link]

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Methodological & Application

using 1,6-Dimethyl-5-nitropyridin-2(1H)-one in kinase assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Framework for the Evaluation of Novel Compounds in Kinase Assays: A Case Study with 1,6-Dimethyl-5-nitropyridin-2(1H)-one

Authored by: Gemini, Senior Application Scientist

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] This has made them one of the most important target classes for modern drug discovery. The pyridinone scaffold is a recognized privileged structure in medicinal chemistry, with numerous derivatives showing potent kinase inhibitory activity. This document provides a comprehensive application framework for researchers, scientists, and drug development professionals on how to systematically evaluate a novel pyridinone-based compound, using this compound as a representative case study. We will detail the scientific rationale behind assay selection, provide step-by-step protocols for robust in vitro kinase assays, and discuss data analysis and interpretation.

Part 1: Introduction and Scientific Rationale

The human kinome comprises over 500 protein kinases that act as key nodes in signal transduction pathways, controlling everything from cell proliferation and differentiation to metabolism and apoptosis.[1] When kinase signaling becomes aberrant, it can drive pathological conditions. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy.

The process of identifying and characterizing new kinase inhibitors requires robust, reliable, and high-throughput screening (HTS) methods.[2] While a multitude of assay technologies exist, they are generally designed to measure one of two events: the consumption of the ATP co-substrate or the formation of the phosphorylated product.[3] The choice of assay depends on various factors including the specific kinase, the nature of the substrate, throughput requirements, and available instrumentation.[4]

This guide uses This compound , a novel compound, as a working example to illustrate the complete workflow for kinase inhibitor profiling. Although this specific molecule is not yet characterized in the public literature as a kinase inhibitor, its pyridinone core is present in compounds known to target kinases like c-Met and DNA-dependent protein kinase (DNA-PK).[5][6] This framework is therefore broadly applicable to any novel small molecule being investigated for kinase-modulating activity.

Part 2: Compound Characterization and Preparation

Before initiating any biological assay, it is critical to understand the physicochemical properties of the test compound and to establish a standardized method for its preparation.

Properties of this compound

A summary of the key properties of the example compound is presented below. This information is essential for accurate stock solution preparation and concentration calculations.

PropertyValueSource
CAS Number 909572-70-9[7][8]
Molecular Formula C₇H₈N₂O₃[7]
Molecular Weight 168.15 g/mol Calculated
Purity >95.0%[7]
IUPAC Name 1,6-dimethyl-5-nitropyridin-2-one[7]
Protocol: Stock Solution Preparation

Causality: Dimethyl sulfoxide (DMSO) is the solvent of choice for most compound libraries due to its high solubilizing power and compatibility with most biochemical assays at low final concentrations (<1%). Preparing a high-concentration stock solution allows for minimal solvent carryover into the final assay reaction.

  • Objective: To prepare a 10 mM stock solution of this compound.

  • Materials:

    • This compound powder.

    • Anhydrous, molecular biology grade DMSO.

    • Calibrated analytical balance.

    • Microcentrifuge tubes.

  • Procedure:

    • Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance.

    • Carefully weigh out approximately 1.68 mg of the compound into the tube. Record the exact weight.

    • Calculate the precise volume of DMSO required to achieve a 10 mM concentration using the following formula: Volume (µL) = (Weight (mg) / 168.15 g/mol ) * 100,000

    • Add the calculated volume of DMSO to the tube.

    • Vortex thoroughly for 2-3 minutes until the compound is completely dissolved.

    • Centrifuge briefly to collect the solution at the bottom of the tube.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Part 3: Kinase Assay Technology Overview

Selecting the appropriate assay technology is a critical decision in the drug discovery cascade. The three most common platforms are luminescence, fluorescence, and radiometric assays.

Comparison of Common Kinase Assay Platforms
Assay TechnologyPrincipleAdvantagesDisadvantages
Luminescence Measures ATP depletion (Kinase-Glo®) or ADP production (ADP-Glo™) via a luciferase-luciferin reaction.[1][9]Homogeneous "add-mix-read" format, high sensitivity, ideal for HTS.[10]Prone to interference from compounds that inhibit luciferase; indirect measurement.[11]
Fluorescence Detects phosphorylation using fluorescently labeled substrates, antibodies, or by measuring ADP production via fluorescence polarization (FP) or TR-FRET.[12][13]Multiple detection modes, high sensitivity, amenable to HTS.[2][14]Can be affected by autofluorescent compounds; may require custom-labeled substrates.[12]
Radiometric Directly measures the transfer of a radioactive phosphate ([³²P] or [³³P]) from ATP to the substrate.[4]"Gold standard" direct measurement, high sensitivity, not prone to optical interference.[10]Requires handling and disposal of radioactive materials, low throughput, costly.[3]
General Kinase Inhibitor Screening Workflow

The process of identifying and characterizing a kinase inhibitor typically follows a multi-stage approach, starting with a broad screen and progressively becoming more focused.

G cluster_0 A Primary Screen (Single High Concentration) B Hit Confirmation & Triage A->B Identify initial 'hits' C IC₅₀ Determination (Dose-Response) B->C Confirm activity & remove artifacts D Selectivity Profiling (Kinase Panel) C->D Quantify potency E Mechanism of Action (e.g., ATP Competition) D->E Assess specificity

Caption: A typical workflow for kinase inhibitor discovery and characterization.

Part 4: Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for determining the inhibitory activity of a novel compound like this compound using the ADP-Glo™ Luminescence Kinase Assay, a widely used platform for its robustness and sensitivity.

Protocol: IC₅₀ Determination using ADP-Glo™ Kinase Assay

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The ADP is converted back to ATP in a two-step process, and the newly synthesized ATP is detected using a luciferase/luciferin reaction. The resulting luminescent signal is directly proportional to kinase activity.[1]

Self-Validation: The protocol incorporates essential controls: a "no inhibitor" (positive) control representing 100% kinase activity and a "no kinase" (negative) control representing 0% activity. These controls are used to calculate the Z'-factor, a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation A Kinase + Substrate + ATP + Inhibitor (Test Compound) B Phosphorylated Substrate + ADP A->B Incubation (e.g., 60 min) C Add ADP-Glo™ Reagent D Remaining ATP is depleted C->D Incubation (e.g., 40 min) E Add Kinase Detection Reagent F ADP is converted to ATP E->F G ATP + Luciferin -> Light F->G H Measure Luminescence G->H

Caption: Workflow of the two-step ADP-Glo™ Kinase Assay.

Materials:

  • Kinase of interest (e.g., Abl1, SRC, etc.)

  • Corresponding kinase substrate peptide/protein

  • ATP solution

  • This compound (Test Compound)

  • Staurosporine (Positive Control Inhibitor)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 384-well assay plates (low volume)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plate Preparation (Serial Dilution): a. Prepare a 10-point, 1:3 serial dilution of the 10 mM Test Compound stock in 100% DMSO. Start with a high concentration (e.g., 1 mM) to achieve a wide concentration range in the final assay. b. Prepare a similar serial dilution for Staurosporine. c. In a separate column, dispense DMSO only to serve as the "no inhibitor" (100% activity) control.

  • Assay Plate Setup (Example for a 10 µL final volume): a. Add 2.5 µL of Kinase Assay Buffer to all wells. b. Transfer a small volume (e.g., 50 nL) of the compound dilutions from the compound plate to the assay plate. This results in a 4X final concentration of the inhibitor. c. Add 2.5 µL of a 4X kinase solution (prepared in Kinase Assay Buffer) to all wells except the "no kinase" negative controls. Add 2.5 µL of buffer to the negative control wells. d. Gently mix the plate and incubate for 15-20 minutes at room temperature. Rationale: This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Initiate Kinase Reaction: a. Prepare a 2X Substrate/ATP mixture in Kinase Assay Buffer. The optimal concentrations of substrate and ATP should be determined empirically, often near the Kₘ for each. b. Add 5 µL of the 2X Substrate/ATP mixture to all wells to start the reaction. c. Mix the plate and incubate at 30°C for 60 minutes (or an empirically determined optimal time).

  • Develop Luminescent Signal: a. Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature. b. Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. c. Incubate for 40 minutes at room temperature. d. Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and generates the luminescent signal. e. Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.

  • Data Acquisition: a. Measure the luminescence of each well using a compatible plate reader.

Part 5: Data Analysis and Interpretation

  • Normalization:

    • Average the signal from the "no inhibitor" (DMSO) wells (Max Signal).

    • Average the signal from the "no kinase" wells (Min Signal).

    • Calculate the Percent Inhibition for each test compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

  • Curve Fitting:

    • Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

    • Fit the resulting data to a four-parameter logistic (sigmoidal dose-response) equation using graphing software (e.g., GraphPad Prism, Origin).

    • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of kinase activity.

Part 6: Concluding Remarks and Future Directions

This application framework provides a robust methodology for the initial characterization of novel compounds, such as this compound, as potential kinase inhibitors. Following the determination of a potent IC₅₀ value, subsequent steps are crucial to building a comprehensive profile of the compound. These include:

  • Selectivity Profiling: Screening the compound against a broad panel of kinases (e.g., the Eurofins DiscoverX KINOMEscan™) to determine its specificity. A highly selective inhibitor is often more desirable as it is likely to have fewer off-target effects.

  • Mechanism of Action (MoA) Studies: Performing ATP competition assays to determine if the compound binds in the highly conserved ATP pocket (ATP-competitive) or at an alternative (allosteric) site. This is typically done by measuring the IC₅₀ at varying ATP concentrations.[2]

  • Cellular Assays: Moving from biochemical assays to cell-based models to confirm that the compound can penetrate the cell membrane and inhibit the target kinase in a physiological context.

By following this systematic approach, researchers can efficiently and accurately characterize novel chemical matter, accelerating the journey from initial hit to lead candidate in the drug discovery process.

References

  • Shults, M. D., & Imperiali, B. (2003). A new fluorescence-based assay for protein kinases. Analytical Biochemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1ixkZB_yaOOJvojQUe7bScCCOfFLdbjYxS2lcn8gLcGaAxLwDLHKuYBYPKooXiEPwdmq70_7Mxlzdqp512i27d7BdH2Edo76o3l9co0MhPcyIyymYWY5uTXx5iwOkUMjLL4uKmaVMR1iO-U8=]
  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [https://bpsbioscience.
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  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays. BenchChem. [https://www.benchchem.
  • Promega Corporation. (n.d.). Choosing the Best Kinase Assay to Meet Your Research Needs. Promega. [https://www.promega.com/resources/pubhub/choosing-the-best-kinase-assay-to-meet-your-research-needs/]
  • Auld, D. S., et al. (2010). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format. NIH. [https://www.ncbi.nlm.nih.gov/books/NBK53161/]
  • BellBrook Labs. (2025). What Is the Best Kinase Assay?. BellBrook Labs. [https://www.bellbrooklabs.
  • AssayQuant Technologies, Inc. (n.d.). Kinase & Phosphatase Assays, Enzymes & Substrates. AssayQuant. [https://www.assayquant.
  • Pansal, S., et al. (2006). A novel fluorescence-based kinetic kinase assay for use with recombinant protein and cell lysates. Molecular Cancer Therapeutics. [https://aacrjournals.org/mct/article/5/4/1059/90820/A-novel-fluorescence-based-kinetic-kinase-assay]
  • PerkinElmer. (n.d.). Luciferase Luminescence Assays. NOVA. [https://www.nova-analytics.de/media/wysiwyg/pdf/perkin-elmer/Luciferase_Luminescence_Assays_Brochure.pdf]
  • Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. [https://www.reactionbiology.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [https://www.bellbrooklabs.com/how-does-a-biochemical-kinase-assay-work/]
  • Martens, S. (2023). In vitro kinase assay. protocols.io. [https://www.protocols.io/view/in-vitro-kinase-assay-5qpvobk6dlv4/v1]
  • Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. NCBI. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3335967/]
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Kinase Activity Assays. Thermo Fisher Scientific. [https://www.thermofisher.com/us/en/home/life-science/drug-discovery/screening-and-profiling/lanthascreen-kinase-activity-assays.html]
  • Fluorochem. (n.d.). This compound. Fluorochem. [https://www.fluorochem.co.uk/product/f462534]
  • ChemScene. (n.d.). 1-Methyl-5-nitropyridin-2(1H)-one. ChemScene. [https://www.chemscene.com/products/1-Methyl-5-nitropyridin-2(1H)-one-CS-0138286.html]
  • Hennrich, M. L., et al. (2013). Universal quantitative kinase assay based on diagonal SCX chromatography and stable isotope dimethyl labeling provides high-definition kinase consensus motifs for PKA and human Mps1. Journal of Proteome Research. [https://pubmed.ncbi.nlm.nih.gov/23510141/]
  • BLDpharm. (n.d.). 909572-70-9 | this compound. BLDpharm. [https://www.bldpharm.com/products/909572-70-9.html]
  • Wodtke, R., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank. [https://www.mdpi.com/1422-8599/2021/1/M1181]
  • Sigma-Aldrich. (n.d.). 1,3-DIMETHYL-5-NITRO-1H-PYRIDIN-2-ONE. Sigma-Aldrich. [https://www.sigmaaldrich.com/US/en/product/aldrich/aldrichcpr0001894]
  • Chen, Y., et al. (2017). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][11][12]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. [https://pubs.rsc.org/en/content/articlelanding/2017/ob/c7ob02081c]

  • Wikipedia. (2022). 6-Amino-5-nitropyridin-2-one. Wikipedia. [https://en.wikipedia.org/wiki/6-Amino-5-nitropyridin-2-one]
  • Quiroga, J., & Insuasty, B. (2020). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7356061/]
  • Zen, Y., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11257404/]

Sources

Synthesis of 1,6-Dimethyl-5-nitropyridin-2(1H)-one: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyridin-2(1H)-ones are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules and are pivotal intermediates in medicinal chemistry and drug discovery. The introduction of a nitro group onto the pyridinone ring can significantly modulate the electronic properties and pharmacological activity of the molecule, making nitrated pyridinones valuable targets for synthesis. This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 1,6-Dimethyl-5-nitropyridin-2(1H)-one. The described two-step synthesis involves the initial preparation of the precursor, 1,6-dimethylpyridin-2(1H)-one, via N-methylation of 6-methyl-2(1H)-pyridone, followed by electrophilic nitration to yield the target compound. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed procedural instructions and insights into the underlying chemical principles.

Reaction Scheme

Synthesis_Scheme cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Nitration Start 6-Methyl-2(1H)-pyridone Precursor 1,6-Dimethylpyridin-2(1H)-one Start->Precursor  CH3I, K2CO3  Acetone, Reflux Product This compound Precursor->Product  HNO3, H2SO4  0 °C to rt

Figure 1: Overall synthetic route for this compound.

Part 1: Synthesis of 1,6-Dimethylpyridin-2(1H)-one (Precursor)

This initial step focuses on the N-methylation of commercially available 6-methyl-2(1H)-pyridone. The selection of a suitable methylating agent and base is crucial for achieving high regioselectivity and yield. Here, methyl iodide is employed as the methyl source, and potassium carbonate serves as a mild base to deprotonate the pyridone nitrogen, facilitating nucleophilic attack on the methyl iodide. Acetone is chosen as the solvent due to its ability to dissolve the reactants and its appropriate boiling point for the reaction.

Materials and Reagents
Reagent/MaterialGradeSupplier
6-Methyl-2(1H)-pyridone≥98%Sigma-Aldrich
Methyl iodide (Iodomethane)≥99%Sigma-Aldrich
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Sigma-Aldrich
AcetoneACS reagent gradeFisher Scientific
Ethyl acetateACS reagent gradeFisher Scientific
Brine (saturated NaCl solution)In-house
Anhydrous sodium sulfate (Na₂SO₄)GranularFisher Scientific
Round-bottom flask (250 mL)VWR
Reflux condenserVWR
Magnetic stirrer and stir barVWR
Heating mantleVWR
Rotary evaporatorBuchi
Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-methyl-2(1H)-pyridone (10.9 g, 100 mmol) and anhydrous potassium carbonate (20.7 g, 150 mmol).

  • Solvent Addition: Add 150 mL of acetone to the flask.

  • Addition of Methylating Agent: While stirring the suspension, add methyl iodide (7.5 mL, 120 mmol) dropwise at room temperature.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56 °C). Maintain the reflux with vigorous stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium iodide byproduct and wash the solid with a small amount of acetone.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction: Dissolve the resulting residue in 100 mL of ethyl acetate. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 1,6-dimethylpyridin-2(1H)-one can be purified by vacuum distillation or recrystallization from a suitable solvent system like ethyl acetate/hexanes to afford a white to off-white solid.

Part 2: Synthesis of this compound (Target Compound)

The second step involves the electrophilic nitration of the synthesized 1,6-dimethylpyridin-2(1H)-one. The pyridinone ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl group. Therefore, strong nitrating conditions, a mixture of concentrated nitric acid and sulfuric acid, are employed. Sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is performed at low temperatures to control the exothermic nature of the reaction and to minimize the formation of byproducts.

Materials and Reagents
Reagent/MaterialGradeSupplier
1,6-Dimethylpyridin-2(1H)-oneSynthesized in Part 1
Concentrated Nitric Acid (HNO₃)70%Sigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)98%Sigma-Aldrich
IceIn-house
Dichloromethane (CH₂Cl₂)ACS reagent gradeFisher Scientific
Saturated sodium bicarbonate (NaHCO₃) solutionIn-house
Anhydrous magnesium sulfate (MgSO₄)Fisher Scientific
Round-bottom flask (100 mL)VWR
Dropping funnelVWR
Magnetic stirrer and stir barVWR
Ice bathIn-house
Experimental Protocol
  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding 10 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid while cooling in an ice bath. Caution: This mixing is highly exothermic.

  • Reaction Setup: Place the synthesized 1,6-dimethylpyridin-2(1H)-one (6.15 g, 50 mmol) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the flask containing the pyridinone in an ice bath.

  • Addition of Sulfuric Acid: Slowly add 20 mL of concentrated sulfuric acid to the pyridinone with stirring, ensuring the temperature remains below 10 °C.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the pyridinone solution over a period of 30-45 minutes, maintaining the internal temperature between 0 and 5 °C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC (eluent: 1:1 ethyl acetate/hexanes).

  • Quenching: Carefully pour the reaction mixture onto approximately 100 g of crushed ice in a beaker with stirring. This will precipitate the crude product.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from ethanol to yield the final product as a pale yellow solid.

Mechanism of Nitration

The nitration of 1,6-dimethylpyridin-2(1H)-one proceeds via a classical electrophilic aromatic substitution mechanism.

Nitration_Mechanism cluster_activation Nitronium Ion Formation cluster_attack Electrophilic Attack cluster_rearomatization Rearomatization HNO3 + 2H2SO4 HNO3 + 2H2SO4 {NO2+ + H3O+ + 2HSO4-} {NO2+ + H3O+ + 2HSO4-} HNO3 + 2H2SO4->{NO2+ + H3O+ + 2HSO4-} Protonation & Dehydration Pyridinone 1,6-Dimethylpyridin-2(1H)-one Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Pyridinone->Sigma_Complex + NO2+ Product This compound Sigma_Complex->Product - H+

Figure 2: Simplified mechanism of the nitration of 1,6-dimethylpyridin-2(1H)-one.

The reaction is initiated by the formation of the highly reactive nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid. The electron-rich π-system of the pyridinone ring then attacks the nitronium ion, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The nitro group adds preferentially at the 5-position due to the directing effects of the substituents on the ring. Finally, a base (such as HSO₄⁻ or water) abstracts a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.[1]

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberExpected YieldPhysical Appearance
1,6-Dimethylpyridin-2(1H)-oneC₇H₉NO123.156052-75-175-85%White solid
This compoundC₇H₈N₂O₃168.15909572-70-960-70%Pale yellow solid

Safety Precautions

  • This protocol involves the use of corrosive and toxic chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated nitric acid and sulfuric acid are strong oxidizers and are highly corrosive. Handle with extreme care and avoid contact with skin and eyes. The mixing of these acids is highly exothermic and should be done slowly and with cooling.

  • Methyl iodide is a toxic and volatile substance. Handle it exclusively in a fume hood.

  • Follow all institutional safety guidelines and have appropriate spill containment materials readily available.

Conclusion

This application note provides a reliable and detailed two-step protocol for the synthesis of this compound. The described methods for N-methylation and subsequent nitration are based on well-established chemical transformations and can be readily implemented in a standard organic chemistry laboratory. By carefully following the outlined procedures and safety precautions, researchers can successfully synthesize this valuable nitrated pyridinone intermediate for further applications in drug discovery and development.

References

  • Bai, L., et al. (2018). One-pot synthesis of 2-(1H)-pyridinone from dimethyl 3-oxopentanedioate. Recent Advances of Pyridinone in Medicinal Chemistry.[Link]

  • Singer, A., & McElvain, S. M. 2,6-dimethylpyridine. Organic Syntheses.[Link]

  • Piroyan, A., & Melikyan, G. S. (2012). Convenient synthetic route to 3-cyanopyridine-2(1H)-one derivatives with aromatic substituents.
  • Katritzky, A. R., et al. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry.[Link]

  • Musgrave, R. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. [Link]

  • Bakke, J. M., et al. (2001). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate.[Link]

  • Wang, Y., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Journal of the American Chemical Society.[Link]

  • Naoum, J., et al. (2023). Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. Organic Letters.[Link]

  • Jin, S., et al. (2018). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications.[Link]

  • Myerly, R. C., & Weinberg, K. G. (1969). Methylation of pyridines. U.S.
  • De, S., & El-Kaderi, H. (2012). Convenient Procedure for the α-Methylation of Simple Pyridines. ResearchGate.[Link]

  • Damani, L. A., et al. (1986). N-methylation and Quaternization of Pyridine in Vitro by Rabbit Lung, Liver and Kidney N-methyltransferases: An S-adenosyl-L-methionine-dependent Reaction. Xenobiotica.[Link]

  • Alcaide, B., et al. (2015). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C]. Journal of the American Chemical Society.[Link]

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  • Musgrave, R. (2020). Nitration Lab. YouTube. [Link]

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The Strategic Role of 1,6-Dimethyl-5-nitropyridin-2(1H)-one in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridinone Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles is paramount. Among the myriad of heterocyclic scaffolds, the pyridinone core has emerged as a "privileged structure," a molecular framework that is capable of providing ligands for diverse receptors. This prominence is attributed to the pyridinone's unique electronic and steric properties, which allow it to engage in a variety of non-covalent interactions with biological targets. Specifically, the 2-pyridone motif can act as both a hydrogen bond donor and acceptor, mimicking the peptide bond and enabling it to serve as a versatile pharmacophore in the design of small molecule therapeutics.

This guide focuses on a key intermediate, 1,6-dimethyl-5-nitropyridin-2(1H)-one , and its pivotal role in the generation of compound libraries for drug discovery programs. The strategic placement of the nitro group on the pyridinone ring system offers a versatile chemical handle for further synthetic manipulations, particularly its reduction to a primary amine. This subsequent 5-amino-1,6-dimethylpyridin-2(1H)-one is a highly valuable building block for the construction of a diverse array of more complex molecules through various coupling chemistries. This document provides a comprehensive overview of the synthesis of this key intermediate, its conversion to the corresponding amine, and detailed protocols for its application in the synthesis of potential drug candidates.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective utilization in synthesis. The key properties of this compound are summarized below.

PropertyValue
CAS Number 909572-70-9
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
Appearance Typically a solid
Purity Commercially available up to ≥95%[1]

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is not a trivial one-step process but rather a well-orchestrated multi-step sequence. This approach allows for the precise installation of the desired functional groups and substituents on the pyridinone core. The overall synthetic strategy is depicted in the workflow below.

Synthesis_Workflow cluster_0 Part 1: Pyridone Ring Formation cluster_1 Part 2: N-Methylation and Decyanation cluster_2 Part 3: Nitration A Acetylacetone + Cyanoacetamide B 3-Cyano-4,6-dimethyl-2-pyridone A->B Guareschi-Thorpe Condensation C 1,4,6-Trimethyl-3-cyano-2-pyridone B->C N-Methylation D 1,6-Dimethylpyridin-2(1H)-one C->D Decyanation E This compound D->E Electrophilic Nitration

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone via Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation is a classic and efficient method for the construction of substituted 2-pyridones.[2][3] This reaction involves the condensation of a β-dicarbonyl compound with a cyanoacetamide in the presence of a base.

Materials:

  • Acetylacetone

  • Cyanoacetamide

  • Piperidine (or a suitable base)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of acetylacetone and cyanoacetamide in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 3-cyano-4,6-dimethyl-2-pyridone.[4]

Causality: The base catalyzes the initial Knoevenagel condensation between acetylacetone and cyanoacetamide, followed by an intramolecular cyclization and tautomerization to form the stable 2-pyridone ring.

Protocol 2: N-Methylation of 3-Cyano-4,6-dimethyl-2-pyridone

Materials:

  • 3-Cyano-4,6-dimethyl-2-pyridone

  • Dimethyl sulfate or Methyl iodide

  • A suitable base (e.g., potassium carbonate)

  • Anhydrous solvent (e.g., DMF or acetone)

Procedure:

  • To a stirred suspension of 3-cyano-4,6-dimethyl-2-pyridone and potassium carbonate in anhydrous DMF, add dimethyl sulfate dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-methylated product.

Causality: The basic conditions deprotonate the pyridone nitrogen, forming a nucleophilic anion that readily attacks the electrophilic methyl group of the methylating agent.

Protocol 3: Decyanation to Yield 1,6-Dimethylpyridin-2(1H)-one

The removal of the cyano group at the 3-position is a crucial step to obtain the desired pyridone scaffold. This can be achieved under acidic or basic conditions, often at elevated temperatures.

Materials:

  • 1,4,6-Trimethyl-3-cyano-2-pyridone

  • Concentrated sulfuric acid or a strong base (e.g., sodium hydroxide)

Procedure (Acid-catalyzed):

  • Carefully add 1,4,6-trimethyl-3-cyano-2-pyridone to concentrated sulfuric acid at a low temperature (e.g., 0 °C).

  • Slowly warm the mixture and then heat to a temperature sufficient to drive the hydrolysis and decarboxylation (e.g., 100-120 °C).

  • Monitor the reaction by TLC. Upon completion, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium carbonate) and extract the product with an organic solvent.

  • Purify the product by chromatography or recrystallization.

Causality: The strong acid protonates the cyano group, facilitating its hydrolysis to a carboxylic acid, which then undergoes decarboxylation at elevated temperatures.

Protocol 4: Nitration of 1,6-Dimethylpyridin-2(1H)-one

The final step is the regioselective nitration at the 5-position of the pyridone ring. The electron-donating nature of the N-methyl and C6-methyl groups, along with the directing effect of the pyridone oxygen, favors electrophilic attack at the C3 and C5 positions. Steric hindrance from the C6-methyl group can favor substitution at the C5 position.

Materials:

  • 1,6-Dimethylpyridin-2(1H)-one

  • Concentrated nitric acid

  • Concentrated sulfuric acid

Procedure:

  • In a flask cooled in an ice bath, slowly add 1,6-dimethylpyridin-2(1H)-one to concentrated sulfuric acid with stirring.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate cooled flask.

  • Add the nitrating mixture dropwise to the solution of the pyridone, maintaining a low temperature (e.g., 0-10 °C).

  • After the addition is complete, allow the reaction to stir at a controlled temperature until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid by filtration, wash with cold water until the washings are neutral, and dry to obtain this compound.

Causality: The combination of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyridinone ring.[5][6]

Application in Drug Discovery: The Gateway to 5-Aminopyridinones

The true value of this compound as an intermediate lies in its facile conversion to 5-amino-1,6-dimethylpyridin-2(1H)-one . This amino-substituted pyridinone is a versatile building block for creating libraries of compounds for high-throughput screening.

cluster_0 Key Intermediate cluster_1 Versatile Building Block cluster_2 Drug Discovery Applications A This compound B 5-Amino-1,6-dimethylpyridin-2(1H)-one A->B Catalytic Reduction C Amide Coupling B->C D Buchwald-Hartwig Amination B->D E Other Cross-Coupling Reactions B->E

Caption: Conversion and application of the key intermediate.

Protocol 5: Catalytic Reduction of this compound

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 5-10 wt%)

  • Hydrogen gas (H₂)

  • Solvent (e.g., ethanol, methanol, or ethyl acetate)

Procedure:

  • Dissolve this compound in a suitable solvent in a hydrogenation vessel.

  • Carefully add a catalytic amount of Pd/C to the solution.

  • Purge the vessel with nitrogen or argon, and then introduce hydrogen gas (typically at a pressure of 1-4 atm).

  • Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or by monitoring hydrogen uptake.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 5-amino-1,6-dimethylpyridin-2(1H)-one.

Causality: The palladium catalyst facilitates the addition of hydrogen across the nitro group, leading to its reduction to the corresponding amine. This method is generally high-yielding and avoids the use of stoichiometric metal reductants.

Downstream Applications in Medicinal Chemistry

The resulting 5-amino-1,6-dimethylpyridin-2(1H)-one is a versatile nucleophile that can be used in a variety of bond-forming reactions to rapidly build molecular complexity.

Application Example 1: Amide Bond Formation

Amide bonds are ubiquitous in pharmaceuticals. The amino group of the pyridinone can be readily acylated with a wide range of carboxylic acids or their activated derivatives.

Protocol 6: EDC/HOBt Mediated Amide Coupling

Materials:

  • 5-Amino-1,6-dimethylpyridin-2(1H)-one

  • A carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • A tertiary amine base (e.g., diisopropylethylamine, DIPEA)

  • Anhydrous solvent (e.g., DMF or CH₂Cl₂)

Procedure:

  • To a stirred solution of the carboxylic acid, EDC, and HOBt in an anhydrous solvent, add DIPEA.

  • Stir the mixture at room temperature for a short period to pre-activate the carboxylic acid.

  • Add a solution of 5-amino-1,6-dimethylpyridin-2(1H)-one in the same solvent.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by diluting with an organic solvent, washing with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine), drying the organic layer, and concentrating.

  • Purify the product by column chromatography.[7][8]

Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions and efficiently reacts with the amine to form the desired amide.[7]

Application Example 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9][10] The 5-aminopyridinone can be coupled with a variety of aryl or heteroaryl halides or triflates.

Protocol 7: Palladium-Catalyzed C-N Cross-Coupling

Materials:

  • 5-Amino-1,6-dimethylpyridin-2(1H)-one

  • An aryl or heteroaryl halide (e.g., bromide or iodide)

  • A palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • A phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • A base (e.g., Cs₂CO₃ or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the aryl halide, 5-amino-1,6-dimethylpyridin-2(1H)-one, the palladium catalyst, the phosphine ligand, and the base in a reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.[11]

Causality: The palladium(0) catalyst undergoes oxidative addition into the aryl halide bond. The resulting palladium(II) complex then coordinates to the amine, and after deprotonation by the base, reductive elimination occurs to form the C-N bond and regenerate the palladium(0) catalyst.

Conclusion

This compound is a strategically important intermediate in drug discovery. Its synthesis, while multi-stepped, provides access to a highly versatile 5-amino-substituted pyridinone building block. The protocols outlined in this guide provide a framework for the reliable preparation of this key intermediate and its subsequent elaboration into diverse chemical libraries. The ability to readily engage the 5-amino group in robust and scalable coupling reactions, such as amide bond formation and Buchwald-Hartwig amination, underscores its value in the rapid generation of novel compounds for biological screening. As the demand for new therapeutics continues to grow, the judicious use of such well-designed intermediates will remain a cornerstone of successful medicinal chemistry campaigns.

References

  • ChemInform Abstract: Synthesis and Reactions of 3-Cyano-4,6-dimethyl-2-pyridone. (2010). ChemInform, 35(23).
  • Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). RSC Advances, 13(36), 25373–25382.
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). RSC Publishing. Retrieved from [Link]

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. (2024). Novartis OAK. Retrieved from [Link]

  • Synthesis of 3-cyano-4,6-dimethyl2-pyridones. (2014). ResearchGate. Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2014). Beilstein Journal of Organic Chemistry, 10, 2336–2343.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024). YouTube. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). Tetrahedron Letters, 80, 153358.
  • Preparation of nitropyridines by nitration of pyridines with nitric acid. (2005). Organic & Biomolecular Chemistry, 3(5), 844–850.
  • Coupling Reagents. Aapptec Peptides. Retrieved from [Link]

  • Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. (2024). RSC Advances, 14(12), 8251–8265.
  • 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. (2023). The Journal of Organic Chemistry, 88(17), 12211–12220.
  • Nitration of pyridine-2,6-diamines. (1997). Google Patents.
  • Nitration of pyridine-2, 6-diamines. (1999). Google Patents.
  • NITRATION OF PYRIDINE-2,6-DIAMINES. (2003). European Patent Office. Retrieved from [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). eScholarship.org. Retrieved from [Link]

  • Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. (2023). ACS Sustainable Chemistry & Engineering, 11(16), 6296–6303.
  • Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. (2024). Molecules, 29(12), 2824.
  • 3-Cyano-4,6-dimethyl-2-pyridone (Guareschi pyridone). (2004). Acta Crystallographica Section E: Structure Reports Online, 60(2), o160–o161.

Sources

Application Notes and Protocols for the Evaluation of 1,6-Dimethyl-5-nitropyridin-2(1H)-one in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the current date, specific data regarding the application of 1,6-Dimethyl-5-nitropyridin-2(1H)-one in cancer research is not extensively available in the public domain. The following application notes and protocols are presented as a comprehensive and instructive framework for the investigation of a novel chemical entity, such as this compound, for its potential as an anti-cancer agent. This document provides a series of established and robust methodologies that are fundamental in the initial stages of drug discovery and preclinical evaluation.

I. Introduction: The Rationale for Investigating Novel Pyridinone Scaffolds in Oncology

The pyridinone structural motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of pyridinone have demonstrated a wide range of therapeutic activities, including roles as inhibitors of crucial cellular targets in oncology. For instance, certain pyridinone-containing molecules have been developed as inhibitors of tubulin polymerization and the mammalian target of rapamycin (mTOR), both of which are validated targets in cancer therapy[1][2]. The introduction of a nitro group, as seen in this compound, can significantly influence the electronic and steric properties of the molecule, potentially leading to novel interactions with biological targets. Therefore, a systematic evaluation of this compound's anti-cancer properties is a scientifically meritorious endeavor.

This guide will delineate a logical, step-by-step approach to characterize the in vitro and in vivo anti-cancer potential of this compound, commencing with foundational cell viability assays and progressing to more detailed mechanistic and in vivo studies.

II. Initial In Vitro Evaluation: Assessing Cytotoxicity and Anti-proliferative Effects

The primary objective of the initial screening is to determine whether this compound exhibits cytotoxic or cytostatic effects against a panel of human cancer cell lines.

A. Cell Viability Assays: Determining the IC50 Value

The half-maximal inhibitory concentration (IC50) is a critical parameter that quantifies the potency of a compound in inhibiting a specific biological or biochemical function. Cell viability assays are indispensable for determining the IC50 of a novel compound against cancer cells[3].

Recommended Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol 1: MTT Cell Viability Assay

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: The results should be summarized in a table for clear comparison across different cell lines.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM) of this compound
MCF-7Breast Adenocarcinoma48Hypothetical Value
MDA-MB-231Breast Adenocarcinoma48Hypothetical Value
A549Lung Carcinoma48Hypothetical Value
HCT116Colorectal Carcinoma48Hypothetical Value

III. Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Analysis

Once the anti-proliferative effects are established, the next critical step is to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for many anti-cancer drugs[4].

A. Apoptosis Assay: Annexin V/Propidium Iodide Staining

The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells[4].

Protocol 2: Annexin V/PI Apoptosis Assay

  • Cell Treatment:

    • Seed cells in 6-well plates and treat them with the IC50 concentration of this compound for 24 or 48 hours.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Visualization of Experimental Workflow:

apoptosis_workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Analysis seed Seed Cells in 6-well Plates treat Treat with Compound (IC50) seed->treat harvest Harvest Cells (Adherent & Floating) treat->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V/PI wash->stain flow Flow Cytometry Analysis stain->flow quantify Quantify Cell Populations flow->quantify

Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.

B. Cell Cycle Analysis

Many anti-cancer agents exert their effects by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M phase).

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Treatment and Harvesting:

    • Treat cells with the IC50 concentration of the compound for 24 or 48 hours.

    • Harvest and wash the cells with PBS.

  • Fixation:

    • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in a PI staining solution containing RNase A.

  • Flow Cytometry Analysis:

    • Analyze the DNA content of the cells by flow cytometry.

    • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

IV. Identifying Molecular Targets: Western Blot Analysis

To delve deeper into the mechanism of action, it is crucial to investigate the effect of the compound on key signaling pathways involved in cancer cell proliferation and survival. Western blotting is a powerful technique to detect changes in the expression and phosphorylation status of specific proteins[5].

Protocol 4: Western Blot Analysis [6][7]

  • Protein Extraction:

    • Treat cells with the compound at various concentrations and time points.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., PARP, Caspase-3, Bcl-2, Bax, Cyclin D1, CDK4, p21, Akt, p-Akt, mTOR, p-mTOR) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescence substrate.

    • Capture the image using a digital imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Hypothetical Signaling Pathway for Investigation:

signaling_pathway cluster_pathway Potential Downstream Effects Compound This compound PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Compound->PI3K_Akt_mTOR Modulates Cell_Cycle Cell Cycle Progression PI3K_Akt_mTOR->Cell_Cycle Inhibition Apoptosis Apoptosis Induction PI3K_Akt_mTOR->Apoptosis Promotion

Caption: Potential Signaling Pathways Modulated by the Compound.

V. In Vivo Efficacy: Xenograft Tumor Models

If promising in vitro activity is observed, the next step is to evaluate the anti-tumor efficacy of this compound in an in vivo setting. Subcutaneous xenograft models in immunocompromised mice are a standard preclinical model[8].

Protocol 5: Subcutaneous Xenograft Model

  • Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in PBS or Matrigel) into the flank of athymic nude mice.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor formation.

    • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Monitoring and Data Collection:

    • Measure the tumor volume and body weight of the mice 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Width² x Length) / 2.

    • Monitor the mice for any signs of toxicity.

  • Endpoint and Analysis:

    • At the end of the study (based on tumor size or a predetermined time point), euthanize the mice and excise the tumors.

    • Weigh the tumors and perform further analysis (e.g., histopathology, western blotting).

    • Compare the tumor growth between the treatment and control groups to determine the in vivo efficacy.

VI. Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial preclinical evaluation of this compound as a potential anti-cancer agent. Positive results from these studies would warrant further investigation, including more advanced in vivo models (e.g., orthotopic or patient-derived xenografts), pharmacokinetic and pharmacodynamic studies, and detailed toxicology assessments, to fully characterize its therapeutic potential.

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vivo Xenograft Models Using Human Cancer Cell Lines.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vivo Xenograft Model Studies.
  • BenchChem. (n.d.). Application Notes and Protocols for the Evaluation of Novel Anticancer Compounds in Cell Line Studies.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • BenchChem. (n.d.). Application Notes and Protocols for a Novel Anti-Cancer Compound in Colon Cancer Cell Lines.
  • BenchChem. (n.d.). Measuring the Efficacy of Novel Anti-Cancer Compounds in Cancer Cell Lines: A Generalized Protocol.
  • BenchChem. (n.d.). Application Notes: Cell Viability Assays for Anticancer Thiourea Derivatives.
  • R&D Systems. (n.d.). Western Blot Protocol for Cell Lysates.
  • Bio-protocol. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models.
  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • PLOS One. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay.
  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME.
  • Cell Death & Disease. (2012). Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications.
  • Medium. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells.
  • Cell Signaling Technology. (n.d.). Seven Assays to Detect Apoptosis.
  • Semantic Scholar. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens.
  • Novus Biologicals. (n.d.). General Western Blot Protocol Overview.
  • Cell Signaling Technology. (n.d.). Western Blotting Protocol.
  • OriGene Technologies Inc. (n.d.). Western Blot Protocol.
  • PubMed Central. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development.
  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay.
  • PubMed Central. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • Journal of Visualized Experiments. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures.
  • Fluorochem. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][9]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Retrieved from

  • PubMed Central. (n.d.). Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer.
  • BLDpharm. (n.d.). 909572-70-9|this compound.
  • PubMed. (2019). Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as novel tubulin polymerization inhibitors for treatment of cancer.

Sources

Application Note: A Robust HPLC-UV Method for the Analysis of 1,6-Dimethyl-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1,6-Dimethyl-5-nitropyridin-2(1H)-one. This compound is a substituted nitropyridine derivative of interest in chemical synthesis and pharmaceutical research. The developed reversed-phase HPLC (RP-HPLC) method provides excellent peak shape, resolution, and sensitivity, making it suitable for purity assessments, stability studies, and quality control applications. The causality behind the selection of stationary phase, mobile phase composition, and detection parameters is discussed to provide a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

This compound is a polar aromatic compound whose accurate quantification is crucial for process optimization and quality assurance in various research and development settings. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for such applications due to its high resolution, sensitivity, and reproducibility.

The primary challenge in analyzing pyridine derivatives is their tendency to exhibit poor peak shape (tailing) on conventional silica-based columns due to interactions between the basic nitrogen atom and residual acidic silanols on the stationary phase surface.[1] Furthermore, the polarity imparted by the nitro (-NO₂) and carbonyl (C=O) groups requires careful optimization of the mobile phase to achieve adequate retention on a nonpolar stationary phase.

This guide explains the development of a method that addresses these challenges by employing a modern, high-purity reversed-phase column and an acidified mobile phase to ensure consistent analyte ionization and minimize undesirable secondary interactions, resulting in a symmetrical peak and reliable quantification.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to effective HPLC method development.

  • Compound Name: this compound

  • CAS Number: 909572-70-9[2]

  • Molecular Formula: C₇H₈N₂O₃[3]

  • Molecular Weight: 168.15 g/mol

  • Structure:

workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase (ACN & 0.1% H₃PO₄) C Prepare Working Standard (e.g., 10 µg/mL in Mobile Phase) A->C B Prepare Standard Stock (1.0 mg/mL in ACN) B->C D Equilibrate HPLC System (30 min) C->D E Perform System Suitability (5 replicate injections) D->E F Inject Sample(s) E->F G Integrate Chromatogram F->G H Verify System Suitability (Check Acceptance Criteria) G->H I Quantify Analyte (Peak Area vs. Standard) H->I

Sources

Application Notes and Protocols for Investigating 1,6-Dimethyl-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Pyridinone Scaffold as a Privileged Structure in Drug Discovery

The pyridinone ring system is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this scaffold have demonstrated a wide range of therapeutic potential, including activities as anticancer, antimicrobial, and anti-inflammatory agents. A significant area of interest is their application as kinase inhibitors, where the pyridinone core can effectively interact with the ATP-binding site of various kinases.[2][3]

This document provides a comprehensive guide for the initial biological characterization of 1,6-Dimethyl-5-nitropyridin-2(1H)-one , a member of the nitropyridine family. Given the known bioactivities of structurally related nitropyridines and pyridinones, which include the inhibition of key signaling enzymes like Janus kinase 2 (JAK2) and HIV-1 reverse transcriptase, it is hypothesized that this compound may also possess valuable pharmacological properties.[4][5] These application notes will, therefore, focus on establishing a robust framework for screening this compound as a potential kinase inhibitor, encompassing both biochemical and cell-based assay methodologies.

Physicochemical Properties and Safe Handling of this compound

A thorough understanding of the physicochemical properties of a compound is critical for accurate and reproducible assay development. While specific experimental data for this compound is not extensively available, we can infer its likely characteristics based on its structure and data from similar compounds.

Table 1: Predicted Physicochemical Properties and Handling Guidelines

PropertyPredicted Value/GuidelineRationale and Importance
Molecular Formula C7H8N2O3Essential for calculating molarity and preparing stock solutions.[6]
Molecular Weight 168.15 g/mol Crucial for accurate concentration calculations.
Solubility Likely soluble in DMSO and other organic solvents.The presence of polar nitro and carbonyl groups, alongside non-polar methyl groups, suggests moderate solubility. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of small molecules for in vitro assays.[7]
Storage Store at -20°C, desiccated, and protected from light.Similar nitropyridine compounds are stored under these conditions to prevent degradation.[8] Aliquoting stock solutions is recommended to avoid multiple freeze-thaw cycles.
Safety Precautions Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.Nitropyridine derivatives can be skin and eye irritants.[9][10][11] Work in a well-ventilated area or a chemical fume hood.[12][13]

Hypothesized Mechanism of Action: Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of substrate proteins.[14] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[15] Tyrosine kinase inhibitors (TKIs) are a major class of targeted therapies that function by blocking the action of these enzymes, thereby inhibiting downstream signaling pathways that promote cell growth and proliferation.[16]

Given the structural similarities of this compound to known pyridinone-based kinase inhibitors, we hypothesize that it may function by competing with ATP for binding to the kinase active site.[2]

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds and activates Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor_Tyrosine_Kinase->Downstream_Signaling Phosphorylates and activates ATP ATP ATP->Receptor_Tyrosine_Kinase Binds to active site Compound This compound (Hypothesized Inhibitor) Compound->Receptor_Tyrosine_Kinase Competitively binds to active site Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Promotes

Caption: Hypothesized mechanism of this compound as a kinase inhibitor.

Biochemical Assay: In Vitro Kinase Inhibition

To directly assess the inhibitory activity of this compound against a specific kinase, a biochemical assay is the primary method of choice. The ADP-Glo™ Kinase Assay is a widely used platform that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[17]

Principle of the ADP-Glo™ Kinase Assay

This assay is a luminescent-based system that determines kinase activity in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity. A potent inhibitor will result in a lower luminescent signal.[17]

Protocol: In Vitro Kinase Inhibition Assay using ADP-Glo™
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the compound in DMSO to create a concentration range for testing (e.g., from 10 mM down to 1 nM).

    • Prepare a DMSO-only control (vehicle control).

  • Assay Plate Preparation:

    • Add 1 µL of each compound dilution (or DMSO control) to the wells of a 384-well white assay plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase of interest and its specific substrate in the appropriate kinase assay buffer.

    • Add 5 µL of the kinase/substrate master mix to each well of the assay plate.

    • Prepare an ATP solution in kinase assay buffer. The final ATP concentration should ideally be at the Km for the specific kinase being tested.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

  • Incubation:

    • Incubate the plate at room temperature for 1 hour. The optimal incubation time may need to be determined empirically for each kinase.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

Table 2: Recommended Controls for In Vitro Kinase Assay

ControlDescriptionPurpose
Vehicle Control Contains all reaction components and DMSO without the test compound.Represents 100% kinase activity (no inhibition).
Positive Control Contains all reaction components and a known inhibitor of the target kinase.Validates the assay's ability to detect inhibition.
No Enzyme Control Contains all reaction components except the kinase.Determines the background signal.

Cell-Based Assays: Assessing Cellular Activity and Cytotoxicity

While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays are crucial for understanding a compound's activity in a more physiologically relevant context.[18] They provide insights into cell permeability, target engagement within the cell, and potential off-target effects.

Cell_Based_Assay_Workflow cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Cellular Kinase Inhibition Seed_Cells_MTT Seed cells in 96-well plate Treat_MTT Treat with serial dilutions of This compound Seed_Cells_MTT->Treat_MTT Incubate_MTT Incubate (e.g., 48-72h) Treat_MTT->Incubate_MTT Add_MTT_Reagent Add MTT Reagent Incubate_MTT->Add_MTT_Reagent Solubilize Solubilize formazan crystals Add_MTT_Reagent->Solubilize Measure_Absorbance Measure absorbance Solubilize->Measure_Absorbance Calculate_IC50_Tox Determine Cytotoxic IC50 Measure_Absorbance->Calculate_IC50_Tox Seed_Cells_Phospho Seed cells in multi-well plate Treat_Phospho Treat with non-toxic concentrations of the compound Seed_Cells_Phospho->Treat_Phospho Stimulate_Pathway Stimulate with growth factor (if necessary) Treat_Phospho->Stimulate_Pathway Lyse_Cells Lyse cells and collect protein Stimulate_Pathway->Lyse_Cells Analyze_Phosphorylation Analyze phosphorylation of target protein (e.g., Western Blot) Lyse_Cells->Analyze_Phosphorylation Quantify_Inhibition Quantify inhibition of phosphorylation Analyze_Phosphorylation->Quantify_Inhibition

Caption: General workflow for cell-based characterization of a test compound.

Protocol 1: Cytotoxicity Assessment (MTT Assay)

Before performing functional cell-based assays, it is essential to determine the cytotoxic profile of this compound to ensure that any observed effects are not simply due to cell death. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[19]

  • Cell Seeding:

    • Seed a cancer cell line known to be dependent on the kinase of interest (or a panel of cell lines) in a 96-well plate at a suitable density.

    • Allow the cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound (e.g., from 100 µM down to 1 nM). Include a vehicle control (DMSO).

    • Incubate for 48 to 72 hours.

  • MTT Addition and Incubation:

    • Remove the treatment medium and replace it with fresh medium containing 0.5 mg/mL MTT.

    • Incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization:

    • Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Cellular Phosphorylation Assay

This assay directly measures the ability of the compound to inhibit the phosphorylation of a kinase's downstream substrate within a cell.[20] This provides evidence of target engagement in a cellular environment.

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate (e.g., 6-well or 12-well) and grow to 70-80% confluency.

    • Treat the cells with non-toxic concentrations of this compound (as determined by the MTT assay) for a specified period (e.g., 1-4 hours).

  • Pathway Stimulation (if required):

    • For many receptor tyrosine kinases, the pathway is activated by the addition of a specific growth factor. If necessary, stimulate the cells with the appropriate growth factor for a short period (e.g., 15-30 minutes) before cell lysis.

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the target substrate.

    • Subsequently, probe the same membrane with a primary antibody for the total amount of the target substrate to ensure equal protein loading.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) reagent.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal for each sample.

    • Determine the concentration-dependent inhibition of substrate phosphorylation.

Data Analysis and Interpretation

The primary output from these assays is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the measured activity by 50%. This value is typically determined by fitting the dose-response data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism).

  • Biochemical IC50: Represents the potency of the compound against the isolated enzyme.

  • Cellular IC50 (Phosphorylation): Indicates the potency of the compound in a cellular context, taking into account cell permeability and target engagement.

  • Cytotoxic IC50 (MTT): Defines the concentration at which the compound causes a 50% reduction in cell viability. A large window between the cellular functional IC50 and the cytotoxic IC50 suggests that the compound's effect is due to specific target inhibition rather than general toxicity.

Conclusion

The protocols outlined in this application note provide a robust starting point for the biological evaluation of this compound. By systematically progressing from biochemical to cell-based assays, researchers can efficiently determine the compound's potential as a kinase inhibitor and gather crucial data to guide further drug development efforts. The inherent versatility of the pyridinone scaffold suggests that this compound could hold significant promise as a novel therapeutic agent.[1][19]

References

  • A. V. Baklanov, E. V. Suslov, and I. Y. Bagryanskaya, "Nitropyridines in the Synthesis of Bioactive Molecules," Molecules, vol. 28, no. 1, p. 353, Dec. 2022. [Online]. Available: [Link]

  • Reaction Biology, "Spotlight: Cell-based kinase assay formats," May 11, 2022. [Online]. Available: [Link]

  • M. A. Rahman et al., "Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives," PLoS One, vol. 19, no. 3, p. e0297420, Mar. 2024. [Online]. Available: [Link]

  • O. D. Goldman et al., "A rapid bioassay for the determination of non-nucleoside HIV-1 reverse transcriptase inhibitor plasma levels," Antiviral Res., vol. 23, no. 2, pp. 119–131, Apr. 1994.
  • A. M. Tat-Ko, J. M. Gilmore, and K. A. Heffernan, "A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance," Methods Mol. Biol., vol. 1466, pp. 129–141, 2016.
  • M. Meanwell et al., "Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications," Molecules, vol. 27, no. 15, p. 4949, Aug. 2022.
  • P. P. Mohapatra et al., "Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities," J. Med. Chem., vol. 51, no. 17, pp. 5347–5361, Sep. 2008.
  • BMG LABTECH, "Kinase assays," Sep. 01, 2020. [Online]. Available: [Link]

  • X. Zhang et al., "Recent Advances of Pyridinone in Medicinal Chemistry," Front. Chem., vol. 10, p. 840807, Mar. 2022.
  • S. K. Singh et al., "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy," RSC Med. Chem., vol. 13, no. 1, pp. 23–45, Jan. 2022.
  • LACNETS, "Tyrosine Kinase Inhibitors & Neuroendocrine Tumors," YouTube, Apr. 04, 2024. [Online]. Available: [Link]

  • Creative Diagnostics, "Kinase Activity Assay," [Online]. Available: [Link]

  • Chem Help ASAP, "discovery of PRN1008, a BTK inhibitor - drug annotations," YouTube, May 27, 2022. [Online]. Available: [Link]

  • Adooq Bioscience, "6-Amino-5-nitropyridin-2-one," [Online]. Available: [Link]

  • X. Zhang et al., "Recent Advances of Pyridinone in Medicinal Chemistry," Frontiers in Chemistry, vol. 10, 2022. [Online]. Available: [Link]

  • PubChem, "Metipirox," [Online]. Available: [Link]

Sources

Application Notes & Protocols: Synthetic Routes for Functionalizing 1,6-Dimethyl-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-pyridone scaffold is a well-established "privileged pharmacophore" in medicinal chemistry, forming the core of numerous bioactive natural products and pharmaceutical agents.[1][2] Its unique electronic properties and capacity for diverse interactions make it a cornerstone of drug discovery programs.[1][2] This guide focuses on a specific, highly versatile derivative: 1,6-Dimethyl-5-nitropyridin-2(1H)-one . The presence of a strongly electron-withdrawing nitro group, combined with two distinct methyl substituents, imbues this molecule with multiple strategic points for chemical modification.[3] This document provides an in-depth exploration of synthetic strategies to leverage these features, offering researchers a tactical blueprint for generating novel analogues for applications in drug development and chemical biology. We will dissect the reactivity of each functional handle—the nitro group, the aromatic ring, and the methyl substituents—providing both the mechanistic rationale and detailed, field-tested protocols for their transformation.

Strategic Analysis of the Core Scaffold

The synthetic potential of this compound stems from three primary reactive zones. A successful functionalization strategy depends on understanding the distinct reactivity of each site.

  • The Nitro Group (C5): This is the most powerful activating group on the ring. It renders the pyridone core electron-deficient, making it susceptible to specific transformations.[3] More importantly, it serves as a synthetic precursor to a highly versatile amino group, unlocking a vast landscape of subsequent chemical reactions.[4]

  • The Pyridone Ring (C3 & C4): The electron-deficient nature of the ring, enhanced by the nitro group, makes it a prime candidate for nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present.[5] Furthermore, modern transition-metal-catalyzed C-H activation methods offer a direct route to functionalize the C3 and C4 positions, bypassing the need for pre-installed leaving groups.[1][6]

  • The Methyl Groups (N1 & C6): The N-methyl group is generally stable, while the C6-methyl group, being adjacent to the aromatic system, possesses "benzylic-like" reactivity. This allows for functionalization through pathways such as deprotonation-alkylation or oxidation.

The following sections will detail specific protocols for targeting each of these reactive zones.

G cluster_0 This compound Core Core This compound Nitro Nitro Group Reduction (C5 Position) Core->Nitro Versatile Precursor Ring Ring C-H Activation (C3/C4 Positions) Core->Ring Direct & Atom-Economical Methyl C6-Methyl Functionalization Core->Methyl Side-Chain Modification SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Requires Leaving Group

Figure 1: Strategic overview of functionalization points on the core scaffold.

Functionalization via the Nitro Group: Gateway to Aminopyridones

The reduction of the aromatic nitro group to a primary amine is arguably the most powerful transformation for this scaffold. It converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing substituent, fundamentally altering the ring's reactivity and providing a nucleophilic handle for extensive derivatization.[4]

Causality Behind Method Selection: The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule.

  • Catalytic Hydrogenation (Pd/C, Raney Ni): This is a clean and efficient method. However, it is not selective and will reduce other susceptible groups like alkenes or alkynes. Raney Nickel is often preferred over Pd/C if dehalogenation of aryl halides is a concern.[7]

  • Metal/Acid Reduction (Fe/HCl, SnCl₂, Zn/AcOH): These methods are robust, cost-effective, and often show excellent chemoselectivity, leaving other reducible groups intact.[7] Tin(II) chloride (SnCl₂) is particularly mild and useful for sensitive substrates.[7]

Protocol 2.1: Reduction of Nitro Group using Tin(II) Chloride

This protocol details a mild and chemoselective method for the synthesis of 5-amino-1,6-dimethylpyridin-2(1H)-one.

Materials and Reagents:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (EtOH)

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in ethanol (10 mL per 1 mmol of substrate).

  • Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.

  • Heat the mixture to reflux (approx. 78°C) and stir vigorously.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Add ethyl acetate to the residue and carefully basify the mixture by the slow addition of a saturated NaHCO₃ solution until the pH is ~8. Caution: This neutralization is exothermic and will produce CO₂ gas.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure 5-amino-1,6-dimethylpyridin-2(1H)-one.

G cluster_derivatives Further Derivatization Start This compound Amine 5-Amino-1,6-dimethylpyridin-2(1H)-one Start->Amine SnCl₂·2H₂O EtOH, Reflux Amide Amide Formation (Acylation) Amine->Amide Sulfonamide Sulfonamide Formation Amine->Sulfonamide Diazonium Diazotization (Sandmeyer, etc.) Amine->Diazonium Alkylation Reductive Amination/ N-Alkylation Amine->Alkylation

Figure 2: Pathway from the nitro precursor to the versatile amine and its subsequent transformations.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a cornerstone of pyridine chemistry.[5] The electron-withdrawing nitro group makes the pyridone ring highly electrophilic, facilitating the attack of nucleophiles. This reaction proceeds via a stabilized anionic intermediate known as a Meisenheimer complex.[5] For this reaction to be effective, a good leaving group (such as a halide) must be present at a position activated by the nitro group (ortho or para).[5]

While our starting molecule lacks a leaving group, this strategy is paramount for functionalizing halogenated analogues. For instance, if one were to synthesize 3-chloro-1,6-dimethyl-5-nitropyridin-2(1H)-one, the C3 position would be highly activated for substitution.

General Protocol 3.1: SNAr with an Amine Nucleophile

This protocol illustrates the general procedure for reacting a hypothetical 3-halo-5-nitropyridone with an amine.

Materials and Reagents:

  • 3-Halo-1,6-dimethyl-5-nitropyridin-2(1H)-one

  • Amine nucleophile (e.g., morpholine, piperidine)

  • A non-nucleophilic base (e.g., K₂CO₃, DIPEA)

  • Aprotic polar solvent (e.g., DMF, DMSO, Acetonitrile)

Procedure:

  • To a solution of the 3-halo-5-nitropyridone (1.0 eq) in the chosen solvent, add the amine nucleophile (1.2-1.5 eq).

  • Add the base (2.0-3.0 eq) to the mixture.

  • Heat the reaction mixture (typically between 50-100°C) and stir for the required time (monitor by TLC).

  • After cooling to room temperature, the reaction mixture can be worked up by pouring it into water and extracting with an organic solvent like ethyl acetate.

  • The combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography or recrystallization.

Figure 3: Conceptual workflow of the SNAr mechanism.

Direct C-H Functionalization of the Pyridone Ring

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for forging C-C and C-heteroatom bonds directly from C-H bonds, offering a more atom-economical alternative to traditional cross-coupling.[1][8] For 2-pyridones, palladium and rhodium catalysts are commonly employed to functionalize the ring, often at the C3 or C5 positions.[1][9]

Mechanistic Insight: These reactions typically proceed via an initial coordination of the metal to the pyridone, followed by C-H bond cleavage to form a metallacyclic intermediate. This intermediate then undergoes oxidative addition with a coupling partner (e.g., an aryl halide), followed by reductive elimination to yield the product and regenerate the catalyst.

Protocol 4.1: Palladium-Catalyzed C3-Arylation

This protocol is a representative example adapted from methodologies for the C-H arylation of 2-pyridone scaffolds.

Materials and Reagents:

  • This compound

  • Aryl bromide or iodide (coupling partner)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable ligand (e.g., a phosphine ligand like XPhos or a pyridine-based ligand)

  • A base (e.g., K₂CO₃, Cs₂CO₃)

  • A high-boiling point solvent (e.g., Toluene, Dioxane)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the aryl halide (1.5 eq), Pd(OAc)₂ (5-10 mol%), the ligand (10-20 mol%), and the base (2.0-3.0 eq).

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to a high temperature (typically 100-140°C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst and inorganic salts, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography to isolate the C3-arylated product.

Functionalization of the C6-Methyl Group

The C6-methyl group offers a unique site for modification due to its benzylic-like character. It can be deprotonated with a strong, non-nucleophilic base, and the resulting carbanion can be trapped with various electrophiles.

Protocol 5.1: Deprotonation and Alkylation of the C6-Methyl Group

Materials and Reagents:

  • This compound

  • Lithium diisopropylamide (LDA) or another strong base

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., methyl iodide, benzyl bromide)

Procedure:

  • Set up an oven-dried, three-neck flask equipped with a stirrer, thermometer, and nitrogen inlet.

  • Add anhydrous THF to the flask and cool it to -78°C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 eq) to the flask.

  • Prepare a solution of this compound (1.0 eq) in anhydrous THF and add it dropwise to the cold LDA solution. Stir for 30-60 minutes at -78°C to allow for complete deprotonation.

  • Add the electrophile (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the careful addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the product via column chromatography.

Summary of Synthetic Strategies

StrategyTarget PositionKey ReagentsOutcomeMechanistic Principle
Nitro Group Reduction C5SnCl₂, Fe/HCl, H₂/Pd-C5-AminopyridoneReduction
SNAr C3 (with leaving group)Nucleophile (e.g., R₂NH), BaseSubstituted PyridoneAddition-Elimination
C-H Activation C3 / C4Pd(OAc)₂, Ligand, BaseArylated/Alkenylated PyridoneOrganometallic Catalysis
Methyl Functionalization C6-MethylStrong Base (LDA), ElectrophileC6-Alkylated PyridoneDeprotonation-Alkylation

References

  • Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone.Journal of the American Chemical Society.
  • Diversity-oriented functionalization of 2-pyridones and uracils.
  • Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone.Semantic Scholar.
  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals.Journal of the American Chemical Society.
  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones.Molecules.
  • Catalytic C(sp²)─H functionalization of pyridines catalyzed by Ni/Al mixtures.
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.Organic Letters (via PMC - NIH).
  • Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation.
  • SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS.IIP Series.
  • Reactivity of the nitro group on a pyridine ring.Benchchem.
  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones.Molecules (via PMC - NIH).
  • Remote Meta-C–H Activation Using a Pyridine-Based Templ
  • Nucleophilic arom
  • nucleophilic arom
  • Recent Advances of Pyridinone in Medicinal Chemistry.Molecules (via PMC - PubMed Central).
  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules.Chemical Reviews.
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.Master Organic Chemistry.
  • Nitro Reduction - Common Conditions.

Sources

Application Notes and Protocols for High-Throughput Screening of 1,6-Dimethyl-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Novel Pyridinone Scaffold

In the landscape of modern drug discovery, the identification of novel molecular scaffolds with therapeutic potential is a critical starting point.[1][2] The pyridinone core, a privileged structure in medicinal chemistry, has been the foundation for numerous compounds with diverse biological activities.[3][4][5] This document introduces 1,6-Dimethyl-5-nitropyridin-2(1H)-one (CAS: 909572-70-9), a small molecule with a unique substitution pattern that warrants investigation for its potential as a modulator of key biological targets.[6][7]

High-throughput screening (HTS) provides the technological framework to rapidly interrogate the bioactivity of vast compound libraries, making it the cornerstone of modern hit identification.[1][2][8] This guide offers a comprehensive, albeit hypothetical, framework for the systematic evaluation of this compound in a high-throughput screening context. We will delve into the rationale behind assay selection, provide detailed protocols for a primary screen and subsequent validation steps, and discuss the critical aspects of data analysis and interpretation.

Physicochemical Properties of this compound

A foundational understanding of the test compound's properties is paramount for successful HTS campaign design.

PropertyValueSource
CAS Number 909572-70-9[6][7]
Molecular Formula C₇H₈N₂O₃[6]
IUPAC Name 1,6-dimethyl-5-nitropyridin-2-one[6]
Purity >95% (typical)[6]

Hypothetical Target Class: Protein Kinases

While the specific biological target of this compound is yet to be elucidated, the pyridinone scaffold is a known constituent of various kinase inhibitors. For the purpose of this application note, we will hypothesize that this compound may exhibit inhibitory activity against a protein kinase, a class of enzymes frequently implicated in oncology and inflammatory diseases.

High-Throughput Screening Workflow

A robust HTS campaign is a multi-step process designed to identify and validate true "hits" while eliminating false positives.[9][10][11]

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Validation AssayDev Assay Development (Target: Protein Kinase X) AssayVal Assay Validation (Z'-factor, S/N ratio) AssayDev->AssayVal Optimization PrimaryScreen Primary HTS (Single Concentration) AssayVal->PrimaryScreen HitID Initial Hit Identification PrimaryScreen->HitID Data Analysis DoseResponse Dose-Response (IC50 Determination) HitID->DoseResponse Counterscreen Counterscreens (Selectivity, Assay Interference) DoseResponse->Counterscreen HitValidation Hit Validation & Prioritization Counterscreen->HitValidation

Caption: A generalized workflow for a high-throughput screening campaign.

Primary Screening Assay: A Fluorescence Polarization Approach

Fluorescence Polarization (FP) is a widely used, homogeneous assay format in HTS due to its robustness and sensitivity.[12] It is particularly well-suited for monitoring molecular interactions, such as the binding of a fluorescently labeled ligand to a protein.[12]

Principle of the FP-based Kinase Assay

This assay measures the inhibition of binding between a fluorescently labeled ATP competitive probe and the kinase of interest. When the fluorescent probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger kinase, its tumbling is restricted, leading to a high polarization signal. An active inhibitor, such as our test compound, will compete with the fluorescent probe for the ATP binding site, displacing it and causing a decrease in fluorescence polarization.

FP_Assay_Principle cluster_0 High Polarization cluster_1 Low Polarization cluster_2 Competitive Inhibition Kinase_Bound Kinase + Fluorescent Probe (Bound) Kinase_Unbound Kinase + Fluorescent Probe (Unbound) Kinase_Bound->Kinase_Unbound Displacement by Inhibitor Inhibitor This compound Kinase_Inhibited Kinase + Inhibitor (Bound) Free_Probe Fluorescent Probe (Free)

Caption: Principle of the competitive fluorescence polarization assay.

Protocol: Primary FP-HTS for Kinase X

Materials:

  • Kinase X (recombinant)

  • Fluorescently-labeled ATP competitive probe

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound stock solution (10 mM in DMSO)

  • Positive Control (e.g., Staurosporine)

  • Negative Control (DMSO)

  • 384-well, low-volume, black microplates

Instrumentation:

  • Automated liquid handling system

  • Microplate reader with FP capabilities

Procedure:

  • Compound Plating:

    • Using an automated liquid handler, dispense 50 nL of the this compound stock solution into the appropriate wells of the 384-well plate to achieve a final assay concentration of 10 µM.

    • Dispense 50 nL of DMSO into the negative control wells.

    • Dispense 50 nL of the positive control stock solution into the positive control wells.

  • Enzyme Addition:

    • Prepare a working solution of Kinase X in assay buffer.

    • Dispense 5 µL of the Kinase X solution into each well.

  • Incubation:

    • Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Probe Addition:

    • Prepare a working solution of the fluorescent probe in assay buffer.

    • Dispense 5 µL of the fluorescent probe solution into each well.

  • Final Incubation:

    • Incubate the plates at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plates on a microplate reader equipped for FP, using appropriate excitation and emission filters for the fluorophore.

Data Analysis and Hit Identification

Raw FP data is typically normalized to percent inhibition.

Formula for Percent Inhibition:

% Inhibition = 100 * (1 - (mP_sample - mP_pos_ctrl) / (mP_neg_ctrl - mP_pos_ctrl))

Where:

  • mP_sample is the millipolarization value of the test well.

  • mP_pos_ctrl is the average millipolarization of the positive control wells.

  • mP_neg_ctrl is the average millipolarization of the negative control wells.

A common threshold for hit identification is a percent inhibition value greater than three standard deviations from the mean of the negative controls.[13]

Hit Validation and Counterscreening

Initial hits from the primary screen require rigorous validation to confirm their activity and rule out artifacts.[9]

Dose-Response Confirmation

Hits are re-tested in a dose-response format to determine their potency (IC₅₀). This involves a serial dilution of the compound, typically over 8-12 concentrations.

Orthogonal and Counterscreens

To ensure that the observed activity is due to direct interaction with the target and not an artifact of the assay technology, orthogonal assays are employed.[9] For our hypothetical kinase target, a suitable orthogonal assay would be a luminescence-based ATP depletion assay (e.g., Kinase-Glo®). This assay measures the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity.

Safety and Handling of this compound

As a nitroaromatic compound, this compound requires careful handling. Nitroaromatic compounds can be toxic, irritants, and may be absorbed through the skin.[14][15] Some are also potentially explosive under specific conditions.[16][17]

Precautions:

  • Always work in a well-ventilated fume hood.[18]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.[14][18]

  • Avoid inhalation of dust or aerosols.[18]

  • Prevent contact with skin and eyes.[14]

  • Store in a cool, dry place away from ignition sources.[18]

Conclusion

This application note provides a comprehensive, albeit illustrative, guide for the high-throughput screening of this compound against a hypothetical protein kinase target. By employing a robust fluorescence polarization primary assay, followed by rigorous hit validation and counterscreening, researchers can systematically evaluate the potential of this novel compound. The principles and protocols outlined herein are grounded in established HTS methodologies and can be adapted for various biological targets and assay formats.[19][20][21][22][23]

References

  • Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Simple Absorbance-Based Assays for Ultra-High Throughput Screening. PubMed. Available at: [Link]

  • Bioluminescent Assays for High-Throughput Screening. PubMed. Available at: [Link]

  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. PMC - NIH. Available at: [Link]

  • Fluorescence-based assays. PubMed - NIH. Available at: [Link]

  • Bioluminescent assays for high-throughput screening. Semantic Scholar. Available at: [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). BenchSci. Available at: [Link]

  • How Are Biochemical Assays Used in High-Throughput Screening?. Patsnap Synapse. Available at: [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. Available at: [Link]

  • Accelerating Discovery and Development with Advances in High-Throughput Screening. BioPharm International. Available at: [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. Available at: [Link]

  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. AZoM. Available at: [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. Available at: [Link]

  • High-throughput screening (HTS). BMG LABTECH. Available at: [Link]

  • The High-Throughput Screening Transformation in Modern Drug Development. Technology Networks. Available at: [Link]

  • High Throughput Screening Assays for Drug Discovery. BellBrook Labs. Available at: [Link]

  • High Throughput Drug Screening. Sygnature Discovery. Available at: [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. Available at: [Link]

  • Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. Available at: [Link]

  • Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data. PMC - NIH. Available at: [Link]

  • Nitroaromatic Compounds (2005). Wikisource. Available at: [Link]

  • Nitrocompounds, Aromatic: Physical & Chemical Hazards. ilo.org. Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Available at: [Link]

  • High-Throughput Screening Assays. Assay Genie. Available at: [Link]

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. Available at: [Link]

  • Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. PMC - PubMed Central. Available at: [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. Available at: [Link]

  • N-(6-(1H-Benzo[d]imidazol-1-yl)pyridin-3-yl)-N-hydroxyacetamide (1p). The Royal Society of Chemistry. Available at: [Link]

  • 6-Amino-5-nitropyridin-2-one. AdooQ Bioscience. Available at: [Link]

  • KU-HTS Compound Libraries. High Throughput Screening Laboratory. Available at: [Link]

  • 6-Amino-5-nitropyridin-2-one. Wikipedia. Available at: [Link]

  • discovery and SAR study of 1H-imidazo[4,5-h][19][24]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers in Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1,6-Dimethyl-5-nitropyridin-2(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,6-Dimethyl-5-nitropyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this key chemical intermediate.

Introduction

The synthesis of this compound is a critical step in various research and development pipelines. The introduction of a nitro group onto the pyridinone ring can be a nuanced process, often subject to challenges such as low yield, formation of side products, and purification difficulties. This guide provides a comprehensive resource to navigate these potential issues, grounded in established chemical principles and field-proven experience.

Reaction Overview and Mechanism

The synthesis of this compound is achieved through the electrophilic nitration of 1,6-dimethylpyridin-2(1H)-one. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ. The pyridinone ring, while containing a deactivating carbonyl group, is activated towards electrophilic substitution by the electron-donating effects of the N-methyl and C6-methyl groups. The nitronium ion then attacks the electron-rich position of the pyridinone ring.

The regioselectivity of the nitration is directed by the existing substituents. The N-methyl and C6-methyl groups are ortho-, para-directing activators. The carbonyl group is a meta-directing deactivator. The C5 position is sterically accessible and electronically favored for electrophilic attack.

Reaction_Mechanism cluster_reagents Reagent Generation cluster_reaction Electrophilic Aromatic Substitution HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2O H₂O Intermediate Sigma Complex Intermediate NO2+->Intermediate Start 1,6-Dimethylpyridin-2(1H)-one Start->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is a recommended starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 1,6-dimethylpyridin-2(1H)-one

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1,6-dimethylpyridin-2(1H)-one (1 equivalent).

  • Acidification: Cool the flask in an ice bath (0-5 °C). Slowly add concentrated sulfuric acid (3-5 equivalents) to the starting material with constant stirring. Ensure the temperature does not rise significantly during the addition.

  • Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1-1.5 equivalents) to concentrated sulfuric acid (1-2 equivalents) while cooling in an ice bath.

  • Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of the starting material in sulfuric acid, maintaining the internal temperature between 0 and 10 °C. The addition rate should be controlled to prevent a rapid increase in temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-10 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring. This will precipitate the crude product.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or solvent system.[1]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Incomplete generation of the nitronium ion. 2. Insufficiently low reaction temperature. 3. Poor quality of reagents (e.g., wet sulfuric or nitric acid).1. Ensure the use of concentrated acids. The use of fuming sulfuric acid (oleum) can increase the concentration of the nitronium ion.[2][3] 2. Maintain the reaction temperature strictly between 0-10 °C. Higher temperatures can lead to side reactions and decomposition. 3. Use fresh, anhydrous reagents.
Formation of Multiple Products (Poor Regioselectivity) 1. Reaction temperature is too high. 2. Incorrect stoichiometry of the nitrating agent.1. Lower the reaction temperature. Nitration is highly exothermic, and localized heating can lead to the formation of undesired isomers. 2. Use a slight excess (1.1-1.5 equivalents) of the nitrating agent. A large excess can promote di-nitration.
Formation of a Dark-Colored Reaction Mixture or Tar-Like Byproducts 1. Overheating of the reaction. 2. Presence of impurities in the starting material. 3. Oxidative side reactions.1. Ensure efficient cooling and slow, controlled addition of the nitrating agent. 2. Purify the starting material (1,6-dimethylpyridin-2(1H)-one) before use. 3. Lowering the reaction temperature and reducing the reaction time can minimize oxidative degradation.
Difficulty in Isolating the Product after Quenching 1. The product is partially soluble in the acidic aqueous layer. 2. Incomplete precipitation.1. Ensure complete neutralization of the aqueous layer before extraction. The product may be more soluble at low pH. 2. Allow the quenched mixture to stand in an ice bath for a longer period to maximize precipitation.
Product is an Oil or Gummy Solid after Solvent Removal 1. Presence of impurities. 2. Residual solvent.1. Proceed with purification by column chromatography on silica gel if recrystallization fails. 2. Ensure complete removal of the extraction solvent under high vacuum.
Difficulty in Recrystallization 1. Choosing an inappropriate solvent. 2. The presence of impurities that inhibit crystallization.1. Perform small-scale solvent screening to find a suitable recrystallization solvent or solvent pair. The ideal solvent should dissolve the compound when hot but not when cold.[1][4] 2. If the product oils out, try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal.[5] If significant impurities are present, consider a preliminary purification by column chromatography.
Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the nitration of 1,6-dimethylpyridin-2(1H)-one?

A1: The primary product is expected to be this compound. The electron-donating methyl groups at the 1- and 6-positions activate the ring for electrophilic substitution, and the directing effects favor substitution at the C3 and C5 positions. Steric hindrance from the C6-methyl group may disfavor substitution at the C5 position to some extent, but electronic factors generally lead to the 5-nitro isomer as the major product.

Q2: Can I use other nitrating agents besides a mixture of nitric and sulfuric acid?

A2: Yes, other nitrating agents can be used, although the mixed acid system is the most common and cost-effective. Alternatives include dinitrogen pentoxide (N₂O₅) or nitronium tetrafluoroborate (NO₂BF₄). These reagents can sometimes offer milder reaction conditions and different selectivity profiles, but they are often more expensive and may require specialized handling procedures.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by taking small aliquots from the reaction mixture, quenching them in a small amount of ice/water, neutralizing, and extracting with a small volume of an organic solvent. The organic extract can then be analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the starting material and the appearance of the product.

Q4: What are the main safety precautions for this reaction?

A4: This reaction involves the use of highly corrosive and strong oxidizing acids. It is essential to perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The nitration reaction is highly exothermic and requires careful temperature control to prevent a runaway reaction. Always add acid to the reaction mixture slowly and with efficient cooling.

Data Summary

The following table summarizes the key reaction parameters and their expected impact on the synthesis.

Parameter Typical Range Effect on Yield and Purity
Temperature 0 - 10 °CLower temperatures favor higher selectivity and reduce the formation of byproducts. Higher temperatures can lead to decreased yield and increased impurities.
Nitrating Agent Stoichiometry 1.1 - 1.5 equivalentsA slight excess ensures complete conversion of the starting material. A large excess can lead to di-nitration and other side reactions.
Reaction Time 1 - 2 hoursSufficient time is needed for the reaction to go to completion. Prolonged reaction times may lead to product degradation.
Quenching Method Pouring onto crushed iceRapid quenching is crucial to stop the reaction and precipitate the product. Slow quenching can lead to the formation of byproducts.

Visualization of the Experimental Workflow

Workflow Start 1. Reaction Setup (1,6-dimethylpyridin-2(1H)-one + H₂SO₄) Nitration 2. Nitration (Slow addition of HNO₃/H₂SO₄ at 0-10 °C) Start->Nitration Monitoring 3. Reaction Monitoring (TLC/HPLC) Nitration->Monitoring Quenching 4. Quenching (Pour onto ice) Monitoring->Quenching Workup 5. Neutralization & Extraction (NaHCO₃, DCM/EtOAc) Quenching->Workup Isolation 6. Drying & Solvent Removal Workup->Isolation Purification 7. Purification (Recrystallization) Isolation->Purification

Caption: A streamlined workflow for the synthesis of this compound.

References

  • Ryabukhin, S. V., Plaskon, A. S., Volochnyuk, D. M., & Tolmachev, A. A. (2007). Fused Pyrimidines. 1. A New Convenient Four-Step Synthesis of 6-Substituted 7-Methyl-3,7-dihydropyrido[2,3-d]pyrimidin-4-ones. Synthesis, 2007(01), 129-136.
  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • BenchChem. (2025). Application Notes: Nitration of Dimethylpyridines.
  • Rybakov, V. B., Bush, A. A., Babaev, E. V., & Aslanov, L. A. (2004). 4,6-Dimethyl-5-nitro-1H-pyridin-2-one. Acta Crystallographica Section E: Structure Reports Online, 60(2), o201–o203.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Semantic Scholar. (n.d.). Preparation of nitropyridines by nitration of pyridines with nitric acid. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Akzo Nobel N.V. (1997). Nitration of pyridine-2,6-diamines (Patent No. WO 1997/011058 A1).
  • Akzo Nobel N.V. (1999). Nitration of pyridine-2,6-diamines (U.S. Patent No. 5,945,537). U.S.
  • European Patent Office. (2002).
  • The Royal Society of Chemistry. (2015). Supporting Information for A mild and selective C–H amination of heterocycles.
  • Wikipedia. (2022, November 7). 6-Amino-5-nitropyridin-2-one. In Wikipedia. [Link]

  • ResearchGate. (2009). Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products.
  • Padmashali, B., Chidananda, B. N., Govindappa, B., Basavaraj, S. M., Chandrashekharappa, S., & Venugopala, K. N. (2019). Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. Journal of Applied Pharmaceutical Science, 9(05), 118-126.
  • Royal Society of Chemistry. (2018). Insight into the acidic group-induced nitration mechanism of 2-methyl-4,6-dihydroxypyrimidine (MDP) with nitronium.
  • ResearchGate. (2013). Nitration of the 6-Methyl-1,3,5-Triazine Derivatives, 6-Methyl-1,3,5-Triazine-2,4(1H, 3H)-Dione and 2,4-Dimethoxy-6-Methyl-1,3,5-Triazine.
  • PubChem. (n.d.). Metipirox. National Center for Biotechnology Information. Retrieved from [Link]

Sources

purification of 1,6-Dimethyl-5-nitropyridin-2(1H)-one from crude reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 1,6-Dimethyl-5-nitropyridin-2(1H)-one

Welcome to the dedicated technical support guide for the purification of this compound (CAS No. 909572-70-9).[1][2] This resource is designed for researchers, medicinal chemists, and process development scientists who require this intermediate in high purity for downstream applications. The integrity of your subsequent synthetic steps and biological assays depends critically on the quality of this starting material.

This guide provides field-proven troubleshooting advice and detailed experimental protocols to address common challenges encountered during the purification of this nitropyridinone derivative from a crude reaction mixture.

Part 1: Troubleshooting Guide

Purification can often be non-linear. The following table addresses specific, common issues encountered during the purification of pyridinone compounds and offers logical, actionable solutions.

Observed ProblemProbable Cause(s)Recommended Solution(s)
Multiple spots on initial TLC analysis of the crude product. The reaction did not go to completion, or side reactions occurred.Identify Impurities: Likely impurities include unreacted starting materials, incompletely cyclized intermediates, or byproducts from oxidation. Action: Proceed with column chromatography for separation, as simple recrystallization may not be sufficient to remove closely related impurities.
Product "oils out" instead of crystallizing during recrystallization. The solvent is too nonpolar for the compound at the cooled temperature, the solution is too concentrated (supersaturated), or the cooling was too rapid.Modify Solvent System: Add a small amount of a more polar co-solvent (e.g., a few drops of ethanol into an ethyl acetate/hexane mixture). Control Cooling: Ensure the solution cools slowly and without disturbance to encourage crystal lattice formation. Induce Crystallization: Try seeding with a previously obtained pure crystal or scratching the inside of the flask with a glass rod at the solvent line.
Low recovery after recrystallization. The compound has significant solubility in the cold solvent, or too much solvent was used initially.Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Maximize Precipitation: After slow cooling to room temperature, place the flask in an ice bath to decrease solubility further and maximize crystal recovery. Wash Judiciously: Wash the filtered crystals with a minimal amount of ice-cold solvent to remove surface impurities without redissolving the product.
Product streaks on the TLC plate during column chromatography. The compound is highly polar and interacting too strongly with the silica gel, or the sample is overloaded. Pyridine-containing compounds can be particularly challenging.[3]Adjust Mobile Phase: Add a small percentage (0.5-1%) of a polar modifier like triethylamine or acetic acid to the eluent. Triethylamine can mask acidic silanol groups on the silica, while acetic acid can help with basic compounds. Check Sample Load: Ensure the amount of crude material is not more than 1-5% of the mass of the silica gel.
Purified product degrades or changes color upon storage. Pyridinone derivatives, especially aminopyridines, can be sensitive to light and atmospheric oxygen. The nitro group can also impart sensitivity.Proper Storage: Store the final, dry product in a tightly sealed, amber glass vial to protect it from light. Inert Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing. Low Temperature: Store at reduced temperatures (-20°C is recommended for long-term stability).[4]

Part 2: In-Depth Purification Protocols

The choice of purification method is dictated by the impurity profile of your crude material. Always perform a preliminary purity assessment by Thin Layer Chromatography (TLC) to select the most appropriate technique.

Workflow for Purification Strategy

Purification Workflow A Crude this compound B Perform TLC Analysis A->B C Single major spot with minor, non-polar impurities? B->C D Multiple spots or polar impurities? B->D E Recrystallization C->E Yes F Column Chromatography D->F Yes G Assess Purity (TLC, NMR, Melting Point) E->G F->G H Product >98% Pure? G->H I Store Purified Product H->I Yes J Repeat Purification or Re-evaluate Method H->J No

Caption: Decision workflow for purifying the target compound.

Protocol 2.1: Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound, leveraging differences in solubility. For pyridinone derivatives, polar solvents like ethanol or solvent/anti-solvent systems are often effective.

Recommended Solvent Systems to Screen:

  • Ethanol

  • Isopropanol

  • Ethyl Acetate / Hexane

Step-by-Step Methodology:

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid. Heat your chosen solvent (e.g., ethanol) and add the minimum volume of hot solvent required to completely dissolve the crude material with stirring. This ensures the solution is saturated.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical as it promotes the formation of large, pure crystals by allowing the correct molecules to selectively deposit onto the growing crystal lattice.

  • Maximizing Yield: Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold recrystallization solvent to rinse away any remaining soluble impurities clinging to the crystal surfaces.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent. A constant weight measurement confirms complete drying.

Protocol 2.2: Silica Gel Column Chromatography

If recrystallization fails to provide the desired purity, or if the crude mixture contains multiple byproducts, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.[5]

Step-by-Step Methodology:

  • TLC Analysis & Solvent Selection: First, determine an appropriate mobile phase using TLC. A good system will show clear separation of your product from impurities, with the product having an Rf value of approximately 0.3-0.4. For pyridinones, a gradient of n-hexane and ethyl acetate is an excellent starting point.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate). Pour this slurry into your column and use gentle pressure or tapping to ensure a uniform, air-free packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry, free-flowing powder. This "dry loading" method typically results in better separation than loading a liquid solution. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with your chosen mobile phase. Start with a less polar mixture and gradually increase the polarity (e.g., move from 9:1 to 4:1 hexane:ethyl acetate) to elute compounds of increasing polarity. Less polar compounds will travel through the column faster, while more polar compounds will adhere more strongly to the polar silica gel and elute later.[5]

  • Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks.[5]

  • Monitoring: Spot aliquots from the collected fractions onto TLC plates to identify which fractions contain your pure product.

  • Isolation: Combine the fractions containing the pure compound and remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting a Failed Recrystallization

Recrystallization Troubleshooting A Problem: Product 'Oils Out' During Cooling B Is the solvent too nonpolar? A->B C Add a small amount of a more polar co-solvent (e.g., EtOH). B->C Yes D Was cooling too rapid? B->D No E Re-heat to dissolve, then cool slowly without disturbance. C->E D->E Yes F Is the solution supersaturated? D->F No G Add a bit more solvent, re-heat, and try again. F->G Yes H If still failing, choose a different solvent system and restart protocol. F->H No G->E

Caption: Logical steps for troubleshooting product oiling out.

Part 3: Frequently Asked Questions (FAQs)

Q1: How can I assess the purity of my final product? A combination of techniques is essential for a definitive purity assessment.

  • Thin Layer Chromatography (TLC): A single, well-defined spot in multiple solvent systems is a strong indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial to confirm the chemical structure and the absence of proton- or carbon-containing impurities.

  • Melting Point: A sharp melting point range that is close to the literature value indicates high purity. Impurities will typically broaden and depress the melting range.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC can provide a precise purity value (e.g., >99%). A reverse-phase method using an acetonitrile/water mobile phase is a common starting point for related molecules.[6]

Q2: My reaction involves a strong acid for nitration. How do I handle the workup before purification? It is critical to neutralize any residual acid before proceeding with purification, especially column chromatography on silica gel. After the reaction, quench the mixture by carefully pouring it over ice. Then, slowly add a base like saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic (test with pH paper). Extract your product into an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and then concentrate it to get the crude material for purification.

Q3: Can I use activated carbon to remove colored impurities? Yes. If your crude product has a strong color that persists after purification, you can use activated carbon. During the recrystallization protocol, after the product is fully dissolved in the hot solvent, add a small amount of activated carbon and boil the solution for a few minutes. Perform a hot filtration to remove the carbon before allowing the solution to cool. Be aware that carbon can sometimes adsorb the desired product, potentially lowering your yield.

References

  • BenchChem. (n.d.). Purification of 3,4-Dihydro-6-methyl-2-pyridone: Application Notes and Protocols.
  • BenchChem. (n.d.). Technical Support Center: Purification of 3,4-Dihydro-6-methyl-2-pyridone.
  • Column Chromatography. (n.d.). Purification Of Quaternary Ammonium Pyridinium Compounds - Column Chromatography.
  • Fluorochem. (n.d.). This compound.
  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
  • ChemScene. (n.d.). 1-Methyl-5-nitropyridin-2(1H)-one.
  • BLDpharm. (n.d.). 909572-70-9|this compound.
  • Reddit. (2020, July 14). Performing column chromatography on pyridine-based compounds sucks [OC].
  • Sigma-Aldrich. (n.d.). 1,3-DIMETHYL-5-NITRO-1H-PYRIDIN-2-ONE AldrichCPR.
  • AdooQ Bioscience. (n.d.). 6-Amino-5-nitropyridin-2-one.
  • Zhang, L., et al. (2024). Study on recrystallization process of nitroguanidine by directly adding cold water to control temperature. ResearchGate.
  • SIELC Technologies. (n.d.). Separation of 2,3-Dimethyl-5-nitropyridine on Newcrom R1 HPLC column.
  • Wikipedia. (n.d.). 6-Amino-5-nitropyridin-2-one.
  • BenchChem. (n.d.). Technical Support Center: Purification of 3-Amino-5,6-dimethyl-2(1H)-pyridinone.

Sources

Technical Support Center: Synthesis of 1,6-Dimethyl-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,6-Dimethyl-5-nitropyridin-2(1H)-one. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. The nitration of the 1,6-dimethylpyridin-2(1H)-one core, while straightforward in principle, is often accompanied by the formation of specific, challenging-to-separate side products. This guide provides troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you maximize yield and purity.

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of this compound, focusing on the identity and mechanism of formation of key side products.

Q1: My post-reaction analysis (LC-MS/¹H NMR) shows an isomeric byproduct along with my desired 5-nitro product. What is it and why does it form?

A1: You are likely observing the formation of 1,6-Dimethyl-3-nitropyridin-2(1H)-one.

Causality & Mechanism: The synthesis of the target molecule is achieved via electrophilic aromatic substitution (nitration) on the 1,6-dimethylpyridin-2(1H)-one starting material. The regioselectivity of this reaction is governed by the directing effects of the substituents on the pyridone ring.

  • Activating Groups: The N-methyl (N1) and the C6-methyl groups are electron-donating and activate the ring, directing electrophiles to the ortho and para positions.

  • Deactivating Group: The C2-carbonyl group is electron-withdrawing and deactivating, directing electrophiles to the meta positions (C3 and C5).

The positions C3 and C5 are meta to the deactivating carbonyl group and ortho/para to the activating methyl groups, making them the most favorable sites for nitration. While the 5-position is generally favored, a significant amount of substitution can also occur at the 3-position, leading to the formation of the 1,6-dimethyl-3-nitropyridin-2(1H)-one isomer. The exact ratio of 5-nitro to 3-nitro isomers is highly dependent on reaction conditions, particularly the temperature and the composition of the nitrating mixture. Studies on similar pyridone systems confirm that nitration often occurs at the 3- and 5-positions.[1]

Troubleshooting Steps:

  • Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) during the addition of the nitrating agent and throughout the reaction. Higher temperatures can decrease the selectivity and favor the formation of the 3-nitro isomer.

  • Nitrating Agent: The choice of nitrating agent is critical. A mixture of fuming nitric acid and sulfuric acid is commonly used. The concentration of sulfuric acid can influence the reactivity of the nitronium ion (NO₂⁺) and thus the isomer ratio.[2]

Q2: My mass spectrometry data indicates a product with a mass of M+45, suggesting dinitration. Is this common and how can I avoid it?

A2: Yes, over-nitration to form 1,6-Dimethyl-3,5-dinitropyridin-2(1H)-one is a possible side reaction, especially under forcing conditions.

Causality & Mechanism: The pyridone ring, once mono-nitrated, is significantly deactivated towards further electrophilic substitution due to the powerful electron-withdrawing nature of the nitro group. However, if the reaction conditions are too harsh (e.g., high concentration of nitrating agent, elevated temperature, or prolonged reaction time), a second nitration can occur. The first nitro group at C5 will direct the incoming second nitro group to its meta position, which is C3. This results in the formation of the 3,5-dinitro byproduct. The synthesis of related dinitropyridones from mono-nitro precursors is a known transformation.[2]

Troubleshooting Steps:

  • Stoichiometry: Use a carefully controlled molar equivalent of nitric acid (typically 1.0 to 1.1 equivalents) relative to the starting pyridone. An excess of the nitrating agent directly increases the likelihood of dinitration.

  • Reaction Time: Monitor the reaction progress closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the slow formation of the dinitro product.

  • Rate of Addition: Add the nitrating agent slowly to the solution of the pyridone in sulfuric acid. This maintains a low instantaneous concentration of the nitronium ion, favoring mono-nitration.

Q3: The reaction mixture turned dark brown/black, and my final yield is very low. What causes this degradation?

A3: This indicates oxidative degradation of the pyridone ring.

Causality & Mechanism: Strong, hot nitrating mixtures (concentrated HNO₃/H₂SO₄) are highly oxidative. Pyridone rings, despite their aromaticity, can be susceptible to oxidative cleavage and polymerization under these conditions, leading to the formation of complex, often intractable, tarry byproducts. This issue is exacerbated by poor temperature control. Localized "hot spots" caused by the rapid, exothermic addition of the nitrating agent can initiate this degradation cascade.

Troubleshooting Steps:

  • Aggressive Temperature Management: Pre-cool the sulfuric acid solution of the substrate to 0 °C or below before beginning the addition of nitric acid. Use an ice/salt bath for efficient cooling.

  • Efficient Stirring: Ensure vigorous mechanical or magnetic stirring to dissipate heat and prevent localized overheating as the nitrating agent is added.

  • Controlled Addition: Add the nitrating agent dropwise via an addition funnel, ensuring the internal temperature does not rise above the set point (e.g., 5-10 °C).

Summary of Potential Side Products

The following table summarizes the key side products discussed, providing essential data for their identification.

Compound NameMolecular FormulaMolecular WeightKey Identification Notes
Target: this compound C₇H₈N₂O₃ 168.15 The desired product.
1,6-Dimethyl-3-nitropyridin-2(1H)-oneC₇H₈N₂O₃168.15Isomeric with the main product. Will have a different retention time in LC and distinct shifts in the aromatic region of the ¹H NMR spectrum.
1,6-Dimethyl-3,5-dinitropyridin-2(1H)-oneC₇H₈N₃O₅213.14M+45 relative to the desired product in MS. Significantly different NMR spectrum with fewer aromatic protons.
Oxidative Degradation ProductsVariableVariableTypically observed as a dark, insoluble tar. Leads to significant yield loss and complicates purification. Not a discrete product but a complex mixture.

Visualizing the Reaction Pathways

The following diagrams illustrate the synthetic route to the desired product and the competing pathways that lead to common impurities.

Reaction_Pathways SM 1,6-Dimethylpyridin-2(1H)-one NitratingAgent HNO₃ / H₂SO₄ MainProduct This compound (Target Product) NitratingAgent->MainProduct  Major Pathway  (Controlled Temp.) SideProduct1 1,6-Dimethyl-3-nitropyridin-2(1H)-one (Isomeric Impurity) NitratingAgent->SideProduct1  Minor Pathway  (Higher Temp.) SideProduct2 1,6-Dimethyl-3,5-dinitropyridin-2(1H)-one (Over-Nitration) MainProduct->SideProduct2  Forcing Conditions  (Excess HNO₃)

Caption: Main and side reaction pathways in the nitration of 1,6-dimethylpyridin-2(1H)-one.

Recommended Experimental Protocols

Adherence to a carefully optimized protocol is the most effective way to ensure high yield and purity.

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to minimize the formation of both isomeric and over-nitrated side products.

  • Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in an ice/salt bath.

  • Substrate Solution: Charge the flask with concentrated sulfuric acid (98%, ~5 mL per gram of substrate). Cool the acid to 0 °C with vigorous stirring.

  • Addition of Starting Material: Slowly add 1,6-dimethylpyridin-2(1H)-one (1.0 eq) to the cold sulfuric acid. Ensure the temperature does not exceed 10 °C during the addition. Stir until all solids have dissolved.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding fuming nitric acid (1.05 eq) to a small amount of cold, concentrated sulfuric acid.

  • Nitration: Transfer the nitrating mixture to the dropping funnel. Add it dropwise to the pyridone solution over 30-60 minutes, maintaining the internal reaction temperature between 0 °C and 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic.

  • Isolation: The product will precipitate as a solid. Isolate the crude product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7), then wash with a small amount of cold ethanol.

  • Drying: Dry the crude product under vacuum.

Protocol 2: Purification of Crude this compound

Purification is typically necessary to remove residual isomeric impurities.

  • Chromatography (Optional, for high impurity levels):

    • If significant amounts of the 3-nitro isomer are present, perform column chromatography on silica gel.

    • Use a gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate or dichloromethane/methanol. The isomers should separate, with the less polar isomer typically eluting first.

  • Recrystallization (Standard Procedure):

    • Choose an appropriate solvent system. Ethanol, methanol, or a mixture of ethyl acetate and hexanes are good starting points.

    • Dissolve the crude product in the minimum amount of hot solvent.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Troubleshooting Workflow

Use this flowchart to diagnose and resolve common synthesis issues.

Troubleshooting_Workflow Start Start: Post-Reaction Analysis CheckPurity Is Purity < 95%? Start->CheckPurity IdentifyImpurity Identify Major Impurity (LC-MS, NMR) CheckPurity->IdentifyImpurity Yes GoodPurity Proceed to Purification CheckPurity->GoodPurity No Isomer Isomeric Impurity (e.g., 3-Nitro)? IdentifyImpurity->Isomer Dinitro Dinitro Impurity (M+45)? Isomer->Dinitro No SolutionIsomer Action: 1. Lower Reaction Temp (0-5 °C) 2. Optimize Nitrating Agent Isomer->SolutionIsomer Yes Degradation Low Yield & Tar? Dinitro->Degradation No SolutionDinitro Action: 1. Reduce HNO₃ to ~1.05 eq 2. Monitor Reaction & Quench Promptly Dinitro->SolutionDinitro Yes SolutionDegradation Action: 1. Improve Cooling & Stirring 2. Slow Reagent Addition Rate Degradation->SolutionDegradation Yes Purify Purify via Recrystallization or Chromatography SolutionIsomer->Purify SolutionDinitro->Purify SolutionDegradation->Purify End End: Pure Product Purify->End GoodPurity->Purify

Caption: A step-by-step workflow for troubleshooting common synthesis issues.

References

  • [Synthesis of 2-pyridones]. University of Bristol. Available at: [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 2021. Available at: [Link]

  • The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. Journal of the Chemical Society B: Physical Organic, 1971. Available at: [Link]

  • Nitration of pyridine-2,6-diamines. Google Patents (WO1997011058A1).

Sources

Technical Support Center: Stability of 1,6-Dimethyl-5-nitropyridin-2(1H)-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've developed this comprehensive guide to address the stability challenges you may encounter when working with 1,6-Dimethyl-5-nitropyridin-2(1H)-one in solution. Due to the limited direct experimental data for this specific molecule, this guide leverages established principles and data from structurally related nitropyridine and pyridinone compounds to provide a robust predictive framework for its stability.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues observed during your experiments.

Issue 1: Rapid Loss of Compound in Solution, Accompanied by a Color Change (e.g., to yellow or brown)

Question: I've prepared a stock solution of this compound in methanol, and I'm observing a rapid decrease in its concentration via HPLC analysis, along with the solution turning a yellowish-brown color. What is the likely cause, and how can I prevent this?

Answer: This observation strongly suggests photodegradation. Nitroaromatic compounds are notoriously sensitive to light, particularly in the UV and visible spectrum. The energy from light can promote the reduction of the nitro group, leading to the formation of various byproducts that are often colored.

Root Cause Analysis & Corrective Actions:
  • Photodegradation: The pyridine ring and the nitro group are both susceptible to photochemical reactions. The energy absorbed from light can lead to the formation of reactive species and subsequent degradation.

  • Solvent Effects: While methanol is a common solvent, the rate of photodegradation can be solvent-dependent.

Recommended Troubleshooting Protocol:
  • Protect from Light: Immediately shield your solutions from all light sources. Use amber vials or wrap your containers in aluminum foil. Conduct all experimental manipulations under low-light conditions or with the aid of a safelight.

  • Solvent Selection: Consider using a UV-grade solvent to minimize impurities that could act as photosensitizers. If the experimental design allows, test the stability in an alternative aprotic solvent such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO), ensuring the solutions are protected from light.

  • Quantitative Analysis: To confirm photodegradation, perform a controlled experiment:

    • Prepare two identical solutions of the compound.

    • Expose one to ambient laboratory light and keep the other in complete darkness.

    • Analyze both solutions by HPLC at regular intervals (e.g., 0, 1, 2, 4, and 8 hours). A significant decrease in the peak area of the parent compound in the light-exposed sample will confirm photosensitivity.

Issue 2: Inconsistent Results in Assays Buffered at Basic pH

Question: My assay results for this compound are highly variable when using a buffer system at pH 8.5. Could the compound be unstable under these conditions?

Answer: Yes, it is highly probable that the compound is undergoing base-catalyzed hydrolysis. The pyridinone ring, particularly with an electron-withdrawing nitro group, is susceptible to nucleophilic attack by hydroxide ions, which are more abundant at basic pH.[1] This can lead to the opening of the pyridinone ring or other degradative reactions.

Potential Degradation Pathway:

G Compound This compound Intermediate Unstable Intermediate Compound->Intermediate Nucleophilic Attack Hydroxide OH⁻ (Basic pH) Products Ring-Opened Products Intermediate->Products Degradation

Recommended Troubleshooting Protocol:
  • pH Stability Profiling: Conduct a pH stability study to determine the optimal pH range for your experiments.

    • Prepare a series of buffered solutions across a pH range (e.g., pH 3, 5, 7, 8, 9).

    • Add the compound to each buffer at a known concentration.

    • Incubate the solutions at a constant temperature and analyze samples by a stability-indicating method (e.g., HPLC) at various time points.

    • Plot the percentage of the remaining compound against time for each pH to determine the degradation rate.

  • Adjust Experimental pH: If possible, modify your assay to be performed at a more neutral or slightly acidic pH where the compound exhibits greater stability.

  • Minimize Incubation Time: If the assay must be performed at a basic pH, minimize the incubation time of the compound in the basic buffer to reduce the extent of degradation.

Issue 3: Loss of Compound Potency After Freeze-Thaw Cycles

Question: I have a stock solution of this compound in DMSO that I have frozen and thawed multiple times. I'm now observing a decrease in its expected activity in my cellular assays. Is this related to stability?

Answer: Repeated freeze-thaw cycles can indeed lead to compound degradation. While DMSO is a good solvent for many compounds, the process of freezing can cause localized concentration changes, potentially leading to precipitation. Furthermore, any residual water in the DMSO can freeze into ice crystals, which can catalyze hydrolysis upon thawing.

Best Practices for Stock Solution Handling:
  • Aliquot Stock Solutions: Upon preparation of a fresh stock solution, immediately aliquot it into smaller, single-use volumes in appropriate vials.

  • Storage Conditions: Store the aliquots at -20°C or -80°C. For long-term storage, -80°C is preferable.

  • Thawing Protocol: When you need to use a stock, remove one aliquot and allow it to thaw completely at room temperature. Vortex gently to ensure homogeneity before use. Do not refreeze the same aliquot.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: The solid compound should be stored in a tightly sealed container, protected from light and moisture, at a cool and constant temperature. Refrigeration (2-8°C) is generally recommended.

Q2: What is the best solvent for preparing stock solutions of this compound?

A2: Based on the general solubility of nitropyridine derivatives, high-quality, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended for preparing high-concentration stock solutions. For working solutions, acetonitrile (ACN) or ethanol can be used, but stability in these solvents should be verified for the duration of your experiment, especially with regard to light exposure.

Q3: Is this compound sensitive to temperature?

Q4: How can I monitor the stability of this compound in my solutions?

A4: The most effective method for monitoring stability is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A stability-indicating method is one that can separate the intact parent compound from its degradation products.

Basic HPLC Method Development Workflow:

G cluster_0 Method Development Start Prepare Stressed Samples (Acid, Base, Heat, Light, Oxidizing Agent) Analyze Analyze Stressed and Unstressed Samples by HPLC Start->Analyze Evaluate Evaluate Peak Purity and Resolution Analyze->Evaluate Optimize Optimize Mobile Phase, Gradient, and Column Evaluate->Optimize Validate Validate Method Optimize->Validate

Q5: Are there any known incompatible reagents with this compound?

A5: Strong reducing agents should be avoided as they can reduce the nitro group.[3] Similarly, strong oxidizing agents and highly acidic or basic conditions should be considered potentially incompatible and their effects should be experimentally evaluated.

Summary of Stability Influencing Factors
FactorPotential ImpactMitigation Strategy
Light (UV/Visible) High risk of photodegradation.Protect solutions from light at all times using amber vials or foil.
pH Susceptible to hydrolysis, especially under strong basic or acidic conditions.[1]Work in a neutral pH range (6-7.5) if possible; perform pH stability profiling.
Temperature Potential for thermal decomposition at elevated temperatures.[2]Store solutions at low temperatures (-20°C or -80°C); avoid heat.
Oxygen/Oxidizing Agents Potential for oxidative degradation.Use degassed solvents; avoid strong oxidizing agents.
Reducing Agents Reduction of the nitro group is likely.[3]Avoid strong reducing agents (e.g., NaBH₄, H₂/Pd).
Freeze-Thaw Cycles Can lead to degradation and precipitation.Aliquot stock solutions into single-use volumes.
References
  • BenchChem. (2025). 5-Ethynyl-2-nitropyridine: A Technical Guide to Solubility and Stability.
  • BenchChem. (2025). Stability and degradation pathways of 3-Ethyl-4-nitropyridine 1-oxide.
  • BenchChem. (2025). addressing stability issues of 3-Nitro-5-phenylpyridine under experimental conditions.
  • MDPI. (n.d.).
  • Semantic Scholar. (2010).
  • National Institutes of Health. (2023).

Sources

Technical Support Center: Troubleshooting Low Yield in 1,6-Dimethyl-5-nitropyridin-2(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1,6-Dimethyl-5-nitropyridin-2(1H)-one. This resource is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges, particularly low reaction yields, during the nitration of the 1,6-dimethylpyridin-2(1H)-one scaffold. Here, we move beyond simple protocols to explore the underlying chemical principles, offering a structured, cause-and-effect approach to troubleshooting.

Section 1: Foundational Issues & Reaction Environment

This section addresses the most common and impactful parameters that govern the success of the nitration reaction. Incorrectly controlled conditions are the primary source of low yields.

Q1: My reaction yield is significantly lower than reported in the literature, or I'm observing a large amount of unreacted starting material. What are the most likely causes?

A1: This is a classic issue in pyridine chemistry. The pyridine ring is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen atom, making it less reactive towards electrophilic aromatic substitution compared to benzene. Consequently, forcing conditions are often required, which can be a double-edged sword, leading to degradation if not properly controlled.

Primary Troubleshooting Steps:

  • Temperature Control is Critical: The nitration of pyridinones is highly exothermic. Inadequate cooling can lead to localized temperature spikes, promoting side reactions and decomposition of both the starting material and the product.

    • Actionable Advice: Begin the reaction at a reduced temperature (e.g., 0°C or lower in an ice/salt bath) before and during the addition of the nitrating agent. Maintain this temperature consistently throughout the addition, and only then, if the protocol requires, allow the reaction to slowly warm to the target temperature.

  • Inadequate Acidic Catalyst Concentration: The standard nitrating mixture (HNO₃/H₂SO₄) relies on sulfuric acid to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺). Insufficient sulfuric acid or the presence of water can drastically reduce the concentration of this active electrophile.

    • Actionable Advice: Ensure you are using concentrated (98%) or fuming sulfuric acid (oleum).[1] The use of oleum can significantly improve yields by ensuring an anhydrous environment.[1] The volume and concentration of H₂SO₄ should be sufficient to act as both the catalyst and the solvent.

  • Reaction Time: Both insufficient and excessive reaction times can be detrimental. The reaction may not have proceeded to completion, or the desired product may have degraded under the harsh conditions over time.

    • Actionable Advice: Monitor the reaction's progress. A simple and effective method is Thin Layer Chromatography (TLC). See the detailed protocol in Section 5 .

Q2: I'm observing the formation of multiple products, including what appears to be a di-nitrated species. How can I improve selectivity for the desired mono-nitrated product?

A2: The formation of di-nitrated byproducts is a common consequence of the harsh conditions needed for the initial nitration. Once the first electron-withdrawing nitro group is on the ring, a second nitration is generally less favorable, but high temperatures and a high concentration of the nitrating agent can overcome this barrier.

Strategies to Enhance Mono-nitration Selectivity:

  • Control Stoichiometry: Use a minimal excess of the nitrating agent. A large excess dramatically increases the probability of a second nitration event. A molar ratio of 1.0 to 1.2 equivalents of nitric acid relative to the pyridinone substrate is a good starting point.

  • Slow, Controlled Addition: Add the nitrating agent dropwise to the reaction mixture. This maintains a low instantaneous concentration of the nitronium ion, favoring the kinetically preferred mono-nitration pathway.

  • Lower Reaction Temperature: Reducing the overall reaction temperature will decrease the rate of both nitration reactions, but it will disproportionately affect the less favorable di-nitration, thus improving selectivity.

Troubleshooting Flowchart: Initial Steps

G start Low Yield or Incomplete Reaction check_temp Verify Temperature Control (0°C during addition?) start->check_temp outcome_multi Multiple Products Observed start->outcome_multi check_temp->start No, adjust protocol check_acid Confirm Acid Strength (Conc. H₂SO₄ or Oleum?) check_temp->check_acid Yes check_acid->start No, use stronger acid check_time Monitor Reaction Progress? (e.g., TLC) check_acid->check_time Yes check_time->start No, implement monitoring outcome_good Yield Improves check_time->outcome_good Yes, optimized check_stoichiometry Q2: Control Stoichiometry & Addition Rate outcome_multi->check_stoichiometry Proceed to Selectivity Issues

Caption: Initial troubleshooting workflow for low yield.

Section 2: Reagents and Side Reactions

The purity of your starting materials and the potential for unintended chemical pathways are critical factors to consider once the fundamental reaction conditions have been optimized.

Q3: I've optimized my reaction conditions, but the yield is still poor and my NMR shows complex, unidentifiable peaks. What could be happening?

A3: This suggests that side reactions beyond simple over-nitration are occurring. The strongly acidic and oxidizing environment can promote several alternative pathways.

  • Oxidation: The methyl groups on the pyridinone ring can be susceptible to oxidation under harsh nitrating conditions, leading to carboxylic acids or other oxidized species. While nitric acid is the primary nitrating agent, it is also a potent oxidant.

  • Ring Opening/Degradation: Pyridone rings, while aromatic, can be susceptible to nucleophilic attack, especially when activated by a nitro group.[2][3] Under extreme conditions, this can lead to ring-opening and the formation of complex acyclic byproducts.

  • Alternative Nitration Mechanisms: While electrophilic aromatic substitution is the primary pathway, other mechanisms can occur. For instance, the reaction of pyridines with dinitrogen pentoxide can initially form an N-nitropyridinium ion, which then rearranges.[4][5][6] While less common with mixed acid, the presence of unexpected isomers could hint at a more complex mechanistic landscape.

Potential Side Reaction Pathways

G SM 1,6-Dimethyl-pyridin-2(1H)-one Product Desired Product (5-Nitro) SM->Product Desired Pathway Oxidized Oxidized Byproducts (e.g., -COOH) SM->Oxidized Oxidation Nitronium NO₂⁺ (from HNO₃/H₂SO₄) Nitronium->SM Nitronium->Product Nitronium->Oxidized DiNitro Di-Nitro Product Product->DiNitro Over-nitration Degraded Ring-Opened Products Product->Degraded Degradation

Caption: Competing reaction pathways in pyridinone nitration.

Actionable Advice:

  • Verify Starting Material Purity: Impurities in your starting 1,6-dimethylpyridin-2(1H)-one can react to form a complex mixture of byproducts. Confirm its identity and purity via NMR and melting point analysis before starting.

  • Consider a Milder Nitrating Agent: If mixed acid proves too harsh, explore alternative nitrating systems. Reagents like nitro-saccharin in the presence of a Lewis acid have been used for nitrating some pyridines under less aggressive conditions.[7]

Section 3: Work-up and Purification

Significant product loss can occur after the reaction is complete. A poorly executed work-up or purification strategy can easily halve an otherwise excellent yield.

Q4: My reaction seems to work well according to TLC, but I lose most of my product during the aqueous work-up and purification. Why?

A4: This is a common and frustrating problem. The product, this compound, has moderate polarity and some water solubility, which can be exacerbated by pH changes during work-up.

Troubleshooting Work-up and Purification:

  • Incomplete Precipitation: The standard procedure involves quenching the acidic reaction mixture in ice water and neutralizing it to precipitate the product. If neutralization is incomplete (pH is too low), the product may remain protonated and soluble in the aqueous layer. If the pH is too high, other side products could become soluble.

    • Actionable Advice: Carefully monitor the pH during neutralization with a saturated sodium carbonate or bicarbonate solution, aiming for a final pH of 7-8. Ensure the mixture is well-stirred and given sufficient time for complete precipitation.

  • Extraction Issues: After precipitation and filtration, there might still be a significant amount of product dissolved in the aqueous filtrate.

    • Actionable Advice: Extract the aqueous filtrate multiple times (3-5x) with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate to recover dissolved product. Combine these organic extracts with your main product before purification.

  • Purification Losses:

    • Recrystallization: The product may be "oiling out" instead of crystallizing if the chosen solvent is too nonpolar or if cooling is too rapid. Experiment with different solvent systems (e.g., ethanol, acetone, or ethyl acetate/hexane mixtures) and allow for slow cooling to promote crystal growth.

    • Column Chromatography: The product can adhere strongly to silica gel if the eluent is not polar enough. Start with a less polar mobile phase and gradually increase polarity to find the optimal system for separation without excessive band broadening.

Data Summary: Reaction & Purification Parameters
ParameterCommon IssueRecommended ActionScientific Rationale
Temperature Overheating, side reactionsMaintain 0°C during additionMinimizes over-nitration and degradation.
Nitrating Agent Too much excessUse 1.0-1.2 equivalentsReduces di-nitration.
Acid Catalyst Presence of waterUse conc. H₂SO₄ or oleumMaximizes concentration of the active NO₂⁺ electrophile.[1]
Work-up pH Product remains dissolvedAdjust pH carefully to 7-8Ensures the neutral product is minimally soluble in water.
Purification Product "oils out"Use slow cooling; test solventsPromotes the formation of a stable crystal lattice.

Section 5: Key Experimental Protocols

Protocol 1: General Procedure for Nitration

This protocol is a representative starting point. Modifications based on the troubleshooting guide may be necessary.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1,6-dimethylpyridin-2(1H)-one (1.0 eq).

  • Cooling: Cool the flask in an ice/salt bath to 0°C.

  • Acid Addition: Slowly add concentrated sulfuric acid (98%, ~3-5 mL per gram of substrate) while maintaining the internal temperature below 5°C.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding nitric acid (fuming, 1.1 eq) to a small amount of cooled, concentrated sulfuric acid.

  • Reaction: Add the nitrating mixture dropwise from the dropping funnel to the pyridinone solution over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralization: Carefully neutralize the cold solution with a saturated aqueous solution of sodium carbonate until the pH is 7-8. A solid precipitate should form.

  • Isolation: Collect the solid by vacuum filtration. Wash the solid with cold water.

  • Extraction: Extract the aqueous filtrate with dichloromethane (3x). Combine the organic layers, dry with Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Combine the crude solid from filtration and the residue from extraction. Purify by recrystallization (e.g., from acetone or ethanol) or column chromatography.

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
  • Plate: Use silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A good starting point is a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v). Adjust the ratio to achieve good separation (Rf of starting material ~0.5, product ~0.3).

  • Spotting: Carefully take a small aliquot from the reaction mixture (a drop on the end of a glass pipette). Quench it in a vial containing water and a small amount of ethyl acetate. Shake well, then spot the organic layer on the TLC plate alongside a spot of the starting material.

  • Development & Visualization: Develop the plate in the mobile phase and visualize under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation.

References
  • Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNk7iPCnIiTGyUZF_ZxZPAz1MbonBiEgAJb0o30UxUlInHWSLb9NhXnXS5IdROQy950oknvuA3NjLkajvQNfhmos6fuV-DOtoI768wBlpNWTrhHxseLw75fw8wtPs2_kGj9DaxSFamM5VAsvXo_uEtzRZ6TVMA-6WQISGPMlLPbHKSeU3-551QYOEdFeYRAihYt9HV6qKliMMFLEeflrxXFc4=]
  • Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGy-5Nc8UeICVGKKitalznZDOXiUTXwPFNIwaXNY6Be1jIFmKFyzY1P-CBtU4nq3csUzkU3ail4JSVasAC8Q6kP0gHEnmd39ezUSg5aFXmqt-cs-iWUNOJ1c_IUm0b2lZbYZP96JVvRwV9LCXhKa6EqoJ0kLq5B8YyABJzBVYHkMguZiJR2_MBoQp5BCCWeaRCohTiTwNkGCqEQAXre1_I73Nykqx2hkcaplih7t11EHujBV-kEXvLk]
  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538692/]
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c01901]
  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503813/]
  • This compound. Fluorochem. [URL: https://www.fluorochem.co.uk/product/f462534]
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  • Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2. [URL: https://pubs.rsc.org/en/content/articlelanding/1997/p2/a703079g]
  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9000293/]
  • WO1997011058A1 - Nitration of pyridine-2,6-diamines. Google Patents. [URL: https://patents.google.
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  • 32896-90-5|1-Methyl-5-nitro-2(1H)-pyridinone. BLDpharm. [URL: https://www.bldpharm.com/products/32896-90-5.html]
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Technical Support Center: Improving Regioselectivity of Nitration in Pyridinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridinone synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with the regioselective nitration of pyridinone scaffolds. Pyridinones are a vital class of N-heterocycles in medicinal chemistry, and the precise installation of a nitro group is a critical step for further functionalization. However, controlling the position of nitration (e.g., C3 vs. C5) can be a significant experimental hurdle.

This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs): Foundational Concepts

Q1: Why is the nitration of pyridinones often non-selective?

The regioselectivity of electrophilic aromatic substitution on the pyridinone ring is governed by a delicate balance of electronic and steric effects. The pyridinone core has several positions susceptible to electrophilic attack, primarily the C3 and C5 positions.

  • Electronic Influence: The oxygen of the carbonyl group and the nitrogen heteroatom both influence the electron density of the ring. Under the strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄), the pyridinone oxygen and nitrogen can be protonated.[1][2] This protonation alters the electronic landscape, deactivating the ring and influencing the directing effects of the substituents. The resulting resonance structures of the reaction intermediates (sigma complexes) for C3 and C5 attack often have comparable stability, leading to mixtures of isomers.

  • Substituent Effects: Existing substituents on the ring play a crucial role.[3] Electron-donating groups (EDGs) can activate the ring and direct nitration to specific positions, while electron-withdrawing groups (EWGs) deactivate the ring and can make the reaction more sluggish and less selective.[3][4]

Q2: What is the precise role of concentrated sulfuric acid in the nitrating mixture?

Concentrated sulfuric acid serves two primary, critical functions in "mixed acid" nitration:

  • Generation of the Electrophile: It protonates nitric acid, facilitating the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺).[1][2][5][6][7][8] This is the active species that attacks the pyridinone ring. Without a strong acid like H₂SO₄, the concentration of the nitronium ion is too low for an effective reaction with a moderately deactivated ring system like pyridinone.

  • Dehydrating Agent: Sulfuric acid sequesters the water molecule produced during the formation of the nitronium ion.[7] This is vital because the presence of water can dilute the acid mixture and quench the nitronium ion, thereby stopping or slowing the reaction.[7]

The concentration of H₂SO₄ is therefore a critical parameter to control.

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization HNO3 HNO₃ H2SO4 H₂SO₄ H2ONO2 H₂O⁺-NO₂ NO2_ion NO₂⁺ (Nitronium Ion) Pyridinone Pyridinone Ring NO2_ion->Pyridinone Attacks Ring HSO4 HSO₄⁻ H2O H₂O Sigma_Complex Sigma Complex (Carbocation Intermediate) Nitro_Pyridinone Nitro-Pyridinone H3O H₃O⁺

Troubleshooting Guide: Common Issues & Solutions

Q3: My reaction yields a nearly 1:1 mixture of C3 and C5 nitro-isomers. How can I improve selectivity for the C5 position?

This is a classic challenge. Achieving C5 selectivity often requires moving away from standard mixed-acid conditions and carefully tuning reaction parameters.

Core Strategy: The goal is to create conditions where the kinetic barrier for attack at C5 is significantly lower than at C3.

Troubleshooting Steps & Solutions:

Parameter to Adjust Rationale & Explanation Recommended Action
Temperature Nitration is an exothermic process. Lower temperatures reduce the overall reaction rate but can amplify the small differences in activation energy between the C3 and C5 positions. Higher temperatures provide enough energy to overcome both barriers, leading to poor selectivity.Start cold. Perform the addition of the nitrating agent at 0 °C or even -10 °C. Allow the reaction to warm slowly to room temperature while monitoring closely by TLC or LCMS.
Nitrating Agent The standard HNO₃/H₂SO₄ system is highly aggressive.[9] Milder nitrating agents or those with different steric profiles can favor one position over the other.Consider alternatives. Try using KNO₃ or NaNO₃ in H₂SO₄. These can sometimes offer better control. For sensitive substrates, nitronium salts like NO₂BF₄ in an inert solvent (e.g., sulfolane, acetonitrile) can provide high selectivity.[5]
Solvent Using a co-solvent can influence the solvation of the pyridinone and the nitrating species, subtly altering the steric environment and reactivity.Experiment with solvents. While many nitrations are run neat in H₂SO₄, consider using a co-solvent like acetic acid or trifluoroacetic acid. This can modulate the strength of the nitrating system.
Addition Rate A rapid addition of the nitrating agent can cause localized temperature spikes and high concentrations of the electrophile, promoting less selective, faster reactions.Add dropwise. Prepare the nitrating mixture separately (e.g., HNO₃ in H₂SO₄), cool it, and add it very slowly to the cooled solution of your pyridinone in H₂SO₄. Maintain rigorous temperature control during the addition.
Q4: I'm observing significant starting material decomposition and charring, with very low yield of any nitrated product. What's going wrong?

This indicates that the reaction conditions are too harsh for your specific substrate, leading to oxidation and other side reactions rather than the desired nitration.

G cluster_causes Potential Causes cluster_solutions Corrective Actions Start Decomposition/ Charring Observed Cause1 Temperature Too High Start->Cause1 Cause2 Acid Concentration Too Strong Start->Cause2 Cause3 Substrate Sensitivity (e.g., EDGs) Start->Cause3 Sol1 Run reaction at 0°C or below. Ensure slow, controlled addition. Cause1->Sol1 Mitigate with Sol2 Use fuming H₂SO₄ (oleum) or a milder nitrating agent (e.g., KNO₃/H₂SO₄). Cause2->Sol2 Mitigate with Sol3 Use a protective group strategy or switch to a much milder, non-acidic nitrating agent (e.g., Acetyl Nitrate). Cause3->Sol3 Mitigate with

Detailed Analysis:

  • Excessive Temperature: As mentioned, uncontrolled exotherms are a primary culprit. Pyridinone rings, especially those with activating groups (like alkyl or alkoxy substituents), can be sensitive to oxidation by hot, concentrated nitric acid.[4][10]

  • Nitrating Agent Stoichiometry: Using a large excess of nitric acid will dramatically increase the oxidative potential of the reaction mixture and drive decomposition.

  • Substrate Sensitivity: If your pyridinone contains easily oxidizable functional groups (phenols, amines, etc.), standard mixed acid nitration may not be a viable path without using protecting groups.

Q5: My pyridinone is substituted with an electron-donating group (EDG), and I'm getting di- or even tri-nitration. How can I achieve mono-nitration?

An EDG-substituted pyridinone is "activated," meaning it is more electron-rich and thus more reactive toward electrophilic substitution than the parent pyridinone.[4] The first nitro group added is a strong deactivating group, but if the ring is sufficiently activated, a second nitration can still occur under forcing conditions.

Strategies to Promote Mono-nitration:

  • Stoichiometric Control: This is the most critical factor. Use a minimal excess of the nitrating agent, ideally between 1.0 and 1.1 equivalents.

  • Low Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. This disfavors the higher activation energy required for the second nitration.

  • Dilution: Running the reaction at a lower concentration can help control the rate and prevent over-nitration.

  • Careful Monitoring: Follow the reaction's progress meticulously using TLC or LCMS. Quench the reaction as soon as the desired mono-nitrated product is maximized, before significant amounts of the di-nitro product begin to form.

Experimental Protocols

Protocol 1: General Procedure for C5-Selective Nitration of a Substituted 2-Pyridone

This protocol is a starting point and should be optimized for your specific substrate.

Materials:

  • Substituted 2-Pyridone (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Potassium Nitrate (KNO₃) (1.05 eq)

  • Deionized Water & Ice

  • Sodium Bicarbonate (NaHCO₃), saturated solution

Procedure:

  • Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the substituted 2-pyridone (1.0 eq).

  • Dissolution & Cooling: Carefully add concentrated H₂SO₄ (approx. 4-5 mL per gram of substrate) while stirring. An exotherm may be observed. Cool the resulting solution to 0 °C in an ice-salt bath.

  • Addition of Nitrating Agent: Once the solution is stable at 0 °C, add solid KNO₃ (1.05 eq) in small portions over 30-60 minutes. Critically, ensure the internal temperature does not rise above 5 °C during the addition.[11]

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction progress by TLC or LCMS by carefully quenching a small aliquot in ice water and extracting with ethyl acetate.

  • Quenching: Once the starting material is consumed, pour the reaction mixture slowly and carefully onto a large beaker of crushed ice with vigorous stirring.

  • Work-up: The product may precipitate as a solid. If so, collect it by filtration. If not, slowly neutralize the cold aqueous solution with saturated NaHCO₃ until the pH is ~7. This may require a large volume of base.

  • Extraction & Purification: Extract the neutralized aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Using an Alternative Nitrating Agent (Acetyl Nitrate for Sensitive Substrates)

Acetyl nitrate is generated in situ and is a milder, non-acidic nitrating agent. It can be useful for substrates that decompose in strong acid.

Materials:

  • Acetic Anhydride

  • Fuming Nitric Acid (≥90%)

  • Substituted 2-Pyridone (1.0 eq)

  • Dichloromethane (DCM) or other inert solvent

Procedure:

  • Prepare Acetyl Nitrate: In a separate flask, cool acetic anhydride to 0 °C. Add fuming nitric acid (1.0 eq) dropwise with extreme caution. The temperature must be kept below 10 °C. Stir the mixture at this temperature for 15-20 minutes. This solution contains the active nitrating agent.

  • Reaction Setup: Dissolve the pyridinone substrate (1.0 eq) in DCM and cool to 0 °C.

  • Addition: Add the freshly prepared acetyl nitrate solution dropwise to the substrate solution, maintaining the temperature at 0 °C.

  • Reaction & Monitoring: Allow the reaction to stir at 0 °C or slowly warm to room temperature. Monitor by TLC/LCMS.

  • Work-up: Quench the reaction by pouring it into ice-cold water. Separate the organic layer. Wash with saturated NaHCO₃ solution, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify as needed.

References

  • Allen, C. (n.d.). Nitration Mechanism with Nitration Reactions, Along with Types and uses of Nitration.
  • Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitration. Retrieved from [Link]

  • Clark, J. (n.d.). The Nitration of Benzene. Retrieved from Chemguide website: [Link]

  • PrepChem. (n.d.). Synthesis of 3-Methoxy-5-Nitro-2-Pyridone. Retrieved from [Link]

  • Mizuno, H., et al. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(15), 3435. [Link]

  • Ghorai, P., et al. (2020). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters, 22(18), 7259–7263. [Link]

  • KBR. (n.d.). Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. Retrieved from [Link]

  • Organic Chemistry Portal. (2022, December 24). Preparation of Pyridines, Part 2: By Halogenation and Nitration. [Video]. YouTube. [Link]

  • Bakke, J. M., et al. (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2, (11), 2477-2482. [Link]

  • Wang, X., et al. (2017). Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums. Scientific Reports, 7, 41335. [Link]

  • Quora. (2021, March 15). Why is sulfuric acid used in aromatic nitration?. Retrieved from [Link]

  • McNally, A. (2022, March 20). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society. [Link]

  • Zhang, C., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules, 27(4), 1391. [Link]

  • Filo. (2025, March 20). Nitration is an important example for aromatic electrophilic substitution. Retrieved from [Link]

  • The Organic Chemistry Plus. (2020, September 3). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. [Video]. YouTube. [Link]

  • International Journal of Advanced Research in Physical Science. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. 3(7), 73-77. [Link]

  • Deady, L. W., & Korytsky, O. L. (1980). Alkylations of heterocyclic ambident anions. IV. Alkylation of 5-carbethoxy- and 5-nitro-2-pyridone salts. The Journal of Organic Chemistry, 45(14), 2717–2720. [Link]

  • Baumgarten, H. E., & Su, H. C. (1952). Synthesis of 3- and 5-Nitro-2-picoline and Derivatives. Journal of the American Chemical Society, 74(14), 3828–3831. [Link]

  • LibreTexts Chemistry. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • ResearchGate. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Retrieved from [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects. In Organic Chemistry II. Retrieved from [Link]

  • jOeCHEM. (2020, April 15). EAS Reactions with Pyridine. [Video]. YouTube. [Link]

  • Tolkunov, S. V., et al. (1995). Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation. Chemistry of Heterocyclic Compounds, 31(5), 577-582. [Link]

  • Domingo, L. R., et al. (2022). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 46(1), 227-236. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

  • Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(2), 12-15. [Link]

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Technical Support Center: Scale-Up of 1,6-Dimethyl-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the process development and scale-up of 1,6-Dimethyl-5-nitropyridin-2(1H)-one. This document is intended for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established chemical principles and safety assessments. Our goal is to equip your team with the expertise to navigate the challenges inherent in this synthesis, particularly the hazardous nitration step.

I. Overview of Synthetic Workflow

The production of this compound is typically achieved via a two-step synthetic sequence starting from 6-Methylpyridin-2(1H)-one. The primary challenges arise from the highly exothermic and potentially explosive nature of the initial nitration step, followed by the need for regioselective control during the subsequent N-methylation.

Synthetic_Workflow A 6-Methylpyridin-2(1H)-one (Starting Material) B Step 1: Nitration (High-Hazard Step) A->B HNO₃ / H₂SO₄ C 6-Methyl-5-nitropyridin-2(1H)-one (Intermediate) B->C Controlled Temp & Addition D Step 2: N-Methylation C->D Base, CH₃-X E Crude Product D->E F Purification (Recrystallization) E->F G This compound (Final Product) F->G

Caption: High-level overview of the two-step synthesis.

II. Part 1: Nitration of 6-Methylpyridin-2(1H)-one

This electrophilic aromatic substitution is the most critical and hazardous stage of the process. The use of mixed nitric and sulfuric acid generates the highly reactive nitronium ion (NO₂⁺). On a large scale, the reaction's extreme exothermicity poses a significant risk of thermal runaway if not properly controlled.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is the nitration step considered so hazardous during scale-up? A1: The primary hazard is its high exothermicity. Large reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation less efficient. Poor mixing can create localized "hot spots" where the reaction rate accelerates uncontrollably, leading to a thermal runaway.[3] This can cause a rapid increase in temperature and pressure, potentially leading to vessel rupture or explosion. Furthermore, the nitro-containing product is often less thermally stable than the starting material, increasing the risk of decomposition.[1]

Q2: What are the Critical Process Parameters (CPPs) I must control? A2: The key CPPs for a safe and successful nitration are:

  • Temperature: Must be kept low and constant. Excursions can lead to decreased selectivity and dangerous side reactions.

  • Reagent Addition Rate: The mixed acid must be added slowly and sub-surface to the substrate solution to allow the cooling system to manage the heat evolution.

  • Agitation/Mixing: Efficient mixing is crucial to ensure homogenous temperature distribution and prevent localized hot spots.

  • Reagent Concentration: The concentration of the nitrating mixture must be precise to ensure complete reaction without promoting over-nitration.

Q3: What are the most likely impurities from this step? A3: Common impurities include:

  • Regioisomers: Nitration at other positions on the pyridinone ring (e.g., the 3-position).

  • Unreacted Starting Material: Resulting from incomplete reaction.

  • Oxidation Byproducts: The strong acid mixture can cause degradation of the substrate or product.

  • Polynitrated Species: Although less common under controlled conditions, over-nitration is a potential risk if temperature control is lost.[3]

Troubleshooting Guide: Nitration
ProblemPotential Cause(s)Recommended Solution(s)
Severe temperature spike during acid addition. 1. Addition rate is too fast for the cooling capacity. 2. Inefficient heat transfer (e.g., jacket fouling). 3. Inadequate agitation.1. Immediately stop the addition. Reduce the addition rate significantly. 2. Ensure the reactor's cooling system is functioning at maximum capacity. 3. Increase the agitation speed (ensure the vortex is not excessive). 4. For scale-up, perform reaction calorimetry (RC1) studies to accurately model the heat flow and define safe addition profiles.[1]
Low yield and recovery of the desired 5-nitro isomer. 1. Reaction temperature is too high or too low. 2. Incorrect stoichiometry or concentration of the nitrating mixture. 3. Product loss during aqueous work-up.1. Optimize the reaction temperature in small-scale trials. Typically, lower temperatures favor higher selectivity. 2. Carefully verify the molar equivalents and concentration of nitric and sulfuric acids. 3. Ensure the pH is appropriately adjusted during extraction to minimize the solubility of the product in the aqueous phase.
Formation of a thick emulsion during quenching and work-up. 1. Inefficient mixing during the quench. 2. Presence of insoluble, tar-like byproducts from side reactions.1. Quench the reaction mixture slowly into a vigorously stirred mixture of ice and an appropriate organic solvent (e.g., toluene).[1] 2. Allow the mixture to settle for an extended period. 3. The addition of a brine wash can help break emulsions.
Protocol 1: Lab-Scale Nitration with In-Process Controls (IPCs)

Disclaimer: This protocol is for informational purposes. All procedures involving strong acids must be performed with extreme caution, appropriate engineering controls (fume hood, blast shield), and personal protective equipment (acid-resistant gloves, apron, face shield).[4]

  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a thermocouple, and a controlled-rate addition pump. Set the reactor jacket temperature to -5 °C.

  • Charge Substrate: Charge 6-Methylpyridin-2(1H)-one (1.0 eq) and concentrated sulfuric acid (98%, ~3-4 vol) to the reactor. Stir until fully dissolved and cool the internal temperature to 0 °C.

  • Prepare Nitrating Mixture: In a separate vessel, slowly add concentrated nitric acid (68%, 1.1 eq) to concentrated sulfuric acid (98%, ~1 vol) while cooling in an ice bath.

  • Controlled Addition: Add the nitrating mixture from step 3 to the reactor via the pump over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction & Monitoring (IPC #1): Hold the reaction mixture at 0-5 °C for 1 hour after the addition is complete. Take a small, carefully quenched sample and analyze by HPLC to confirm the consumption of the starting material (>98%).

  • Quenching: In a separate vessel, prepare a vigorously stirred mixture of crushed ice and water (10 vol). Slowly transfer the reaction mixture into the ice/water, keeping the quench pot temperature below 20 °C.

  • Isolation: The product will precipitate as a solid. Filter the slurry, wash the cake with cold water until the filtrate is neutral (pH ~6-7), and then wash with a small amount of a cold, non-polar solvent (e.g., heptane) to aid drying.

  • Drying: Dry the solid in a vacuum oven at 40-50 °C until constant weight is achieved. The intermediate should be used promptly as nitro compounds can be unstable.[5]

III. Part 2: N-Methylation of 6-Methyl-5-nitropyridin-2(1H)-one

This step involves the alkylation of the pyridinone nitrogen. The primary challenge is achieving high selectivity for N-methylation over the competing O-methylation, which forms the 2-methoxy-6-methyl-5-nitropyridine impurity.

Frequently Asked Questions (FAQs)

Q1: What is the main factor controlling N- vs. O-methylation? A1: The reaction conditions, particularly the choice of base and solvent, are critical. The pyridinone anion is an ambident nucleophile. Aprotic polar solvents (e.g., DMF, DMSO) combined with a strong, non-nucleophilic base (e.g., NaH, K₂CO₃) generally favor N-alkylation. The counter-ion of the base can also influence the selectivity.

Q2: Which methylating agent is recommended for scale-up? A2:

  • Dimethyl Sulfate (DMS): Often preferred in industry due to its high reactivity and lower cost. However, it is extremely toxic and carcinogenic, requiring strict handling protocols and engineering controls.

  • Methyl Iodide (MeI): Also highly effective but more expensive and volatile. It is also a toxic substance requiring careful handling. The choice depends on a facility's capabilities for handling highly hazardous reagents, cost considerations, and waste disposal.

Troubleshooting Guide: N-Methylation
ProblemPotential Cause(s)Recommended Solution(s)
Significant amount (~10%) of O-methylated impurity detected. 1. Reaction conditions favor O-alkylation (e.g., protic solvent, weaker base). 2. The temperature of the reaction is too high.1. Switch to a polar aprotic solvent like DMF. 2. Use a stronger base like potassium carbonate or sodium hydride (use with extreme caution). 3. Run the reaction at a lower temperature (e.g., room temperature or slightly below).
Incomplete reaction; starting material remains. 1. Insufficient base or methylating agent. 2. Low reaction temperature or insufficient reaction time. 3. Poor quality or wet solvent/reagents.1. Ensure at least 1.1-1.2 equivalents of both base and methylating agent are used. 2. Allow the reaction to run longer and monitor by HPLC (IPC). A slight increase in temperature may be necessary, but this must be balanced with selectivity. 3. Use anhydrous solvents and high-purity reagents.
Product is dark and difficult to purify. 1. Reaction temperature was too high, causing decomposition. 2. The base or methylating agent is degrading the product.1. Maintain strict temperature control. 2. Consider a less harsh base (e.g., K₂CO₃ instead of NaH). 3. Ensure the reaction is worked up promptly after completion is confirmed by IPC.

IV. Part 3: Final Product Purification and Analysis

For large-scale production, recrystallization is the preferred method for purification over chromatography due to cost, solvent usage, and throughput.

Troubleshooting Guide: Purification
ProblemPotential Cause(s)Recommended Solution(s)
Product "oils out" instead of crystallizing. 1. The chosen solvent is too nonpolar. 2. The solution is too concentrated (supersaturated). 3. Cooling is too rapid.1. Add a small amount of a more polar co-solvent to the hot mixture. 2. Add a small amount of additional hot solvent to reduce saturation. 3. Allow the solution to cool slowly and undisturbed to ambient temperature before further cooling in an ice bath. Seeding with a pure crystal can induce crystallization.
Low recovery after recrystallization. 1. Too much solvent was used for dissolution. 2. The product has significant solubility in the cold solvent.1. Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. 2. Cool the slurry to 0-5 °C for an extended period before filtration. 3. Wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.
Final product has a persistent color. 1. Presence of highly colored, minor impurities.1. During the recrystallization, after the product is dissolved in the hot solvent, add a small amount of activated carbon (1-2% w/w) and stir for 15-30 minutes. Filter the hot solution through a pad of celite to remove the carbon before cooling.

V. Process Safety & Risk Mitigation

A robust process safety plan is non-negotiable. The nitration step is a high-hazard operation that demands rigorous safety protocols.

Troubleshooting_Exotherm Start Temperature Excursion Detected (> 5 °C above setpoint) Action1 IMMEDIATELY STOP reagent addition Start->Action1 Action2 Ensure max cooling is applied Action1->Action2 Check1 Is temperature still rising? Action3 Prepare emergency quench bath Check1->Action3 Yes Check2 Is temperature stabilizing? Check1->Check2 No Action2->Check1 Outcome2 EXECUTE EMERGENCY QUENCH Evacuate area Action3->Outcome2 Outcome1 Resume process at 50% of original addition rate. Re-evaluate MOC. Check2->Outcome1 Yes Check2->Outcome2 No

Caption: Decision tree for managing a thermal excursion.

Key Safety Recommendations:

  • Process Hazard Analysis (PHA): Conduct a thorough PHA before any scale-up operation. This should identify potential failure modes and their consequences.

  • Reaction Calorimetry: Use tools like RC1 or DSC to understand the thermal profile, heat of reaction (ΔHrxn), and adiabatic temperature rise (ΔTad) to design an adequate cooling system.[1][2]

  • Continuous Flow Chemistry: For larger scales, consider transitioning the nitration step to a continuous flow reactor. This technology minimizes the volume of hazardous material at any given time and offers superior heat and mass transfer, significantly reducing the risk of thermal runaway.[3][6]

  • Emergency Preparedness: Have a clear emergency response plan that includes procedures for spill containment, evacuation, and first aid for chemical exposure.[4]

VI. References

  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI. [Link]

  • Runaway reaction hazards in processing organic nitrocompounds. IChemE. [Link]

  • Nitration reaction safety. YouTube. [Link]

  • Intrinsic hazards assessment: Chemical reactivity hazards assessment for nitration processes and nitrochemicals handling. ResearchGate. [Link]

  • Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. ACS Publications. [Link]

  • A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate. [Link]

Sources

Technical Support Center: Purification of 1,6-Dimethyl-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,6-Dimethyl-5-nitropyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this and related nitropyridinone compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the highest possible purity for your downstream applications.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the purification of this compound. Each issue is followed by an analysis of potential causes and actionable solutions.

Question 1: My final product has a persistent yellow or brownish tint. What is the likely cause and how can I remove it?

Answer:

A persistent yellow or brownish discoloration in your this compound sample is typically indicative of residual nitrating agents or polymeric byproducts formed during the synthesis. The crude product of nitration reactions on pyridine rings is often a brown solid.

Causality:

  • Residual Nitrating Agents: Traces of nitric acid or other nitrating agents can remain, leading to coloration and potential degradation over time.

  • Polymeric Byproducts: Under certain reaction conditions, pyridine derivatives can polymerize, resulting in highly colored, often sparingly soluble, impurities.

Solutions:

  • Aqueous Workup: Before attempting more advanced purification, ensure a thorough aqueous workup has been performed on the crude product. Washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) can help neutralize and remove residual acids.

  • Recrystallization with Activated Carbon: Recrystallization is a highly effective method for removing colored impurities.

    • Protocol: Dissolve your crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate). Add a small amount (typically 1-2% w/w) of activated carbon to the hot solution and continue to heat for a few minutes. Perform a hot filtration to remove the activated carbon, which will have adsorbed the colored impurities. Allow the filtrate to cool slowly to induce crystallization.

Question 2: Despite purification, I'm still detecting starting materials (e.g., 1,6-dimethylpyridin-2(1H)-one) in my sample. How can I improve their removal?

Answer:

The presence of unreacted starting material indicates that the chosen purification method is not adequately resolving your product from its precursor. This is often a challenge when the polarity of the starting material and the product are very similar.

Causality:

  • Co-crystallization: During recrystallization, if the starting material has similar solubility properties to the product, it can become entrapped in the crystal lattice of the desired compound.

  • Insufficient Chromatographic Resolution: In column chromatography, overlapping elution profiles of the product and starting material will lead to contaminated fractions.

Solutions:

  • Optimize Recrystallization:

    • Solvent System: Experiment with different solvent systems. A single solvent may not provide adequate separation. Consider a two-solvent system where the product is soluble in one solvent and insoluble in the other.[1] Dissolve the crude mixture in a minimum of the "good" hot solvent and then slowly add the "bad" solvent (anti-solvent) until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.[1]

    • Slow Cooling: Ensure the crystallization process is slow. Rapid cooling can trap impurities within the crystals.[2]

  • Refine Column Chromatography:

    • Solvent Gradient: Instead of an isocratic elution (a constant solvent mixture), employ a gradient elution. Start with a less polar mobile phase to elute nonpolar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities (like the starting material, if it's more polar) on the column longer. A mixture of n-hexane and ethyl acetate is a common starting point for pyridone derivatives.

    • Alternative Stationary Phase: While silica gel is common, for challenging separations, consider using a different stationary phase like alumina.

Question 3: I am experiencing significant product loss during recrystallization. How can I improve my recovery?

Answer:

Low recovery during recrystallization is a frequent issue and can often be mitigated by refining your technique.

Causality:

  • Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of your compound remaining in the mother liquor upon cooling.[1]

  • Product Solubility: The product may have a higher than ideal solubility in the cold recrystallization solvent.

  • Premature Crystallization: Crystals forming during a hot filtration step will lead to product loss.

Solutions:

  • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve your crude solid.[1][3] This ensures the solution is saturated, maximizing crystal formation upon cooling.

  • Solvent Selection: Choose a solvent in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[3][4]

  • Cooling: After allowing the solution to cool to room temperature, place it in an ice bath to further decrease the solubility of your product and maximize precipitation.[2][3]

  • Prevent Premature Crystallization: During hot filtration, use a pre-heated funnel and flask to prevent the solution from cooling and depositing crystals on the filter paper.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in the synthesis of this compound?

A1: Based on the general synthesis of nitropyridine derivatives, the most common impurities include:

  • Organic Impurities: These are the most prevalent and can include unreacted starting materials, byproducts from side reactions, and intermediates.[5]

  • Isomeric Byproducts: Nitration of a substituted pyridine ring can sometimes lead to the formation of positional isomers in small amounts.

  • Residual Solvents and Reagents: Traces of solvents used in the reaction and purification (e.g., ethyl acetate, ethanol) and reagents like nitric or sulfuric acid can be present.

  • Degradation Products: Aminopyridines and related compounds can be sensitive to light and air, leading to degradation over time if not stored properly.

Q2: What are the recommended analytical techniques for assessing the purity of my this compound sample?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): An excellent first-pass technique to quickly assess the number of components in your sample and to monitor the progress of column chromatography.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the purity of your sample. For pyridine derivatives, a C18 reversed-phase column is a good starting point. The mobile phase often consists of acetonitrile and water with an acid modifier like phosphoric or formic acid.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any organic impurities with distinct signals.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product and can help in the identification of unknown impurities.[5]

Q3: I am observing peak tailing during HPLC analysis of my compound. What can I do to improve the peak shape?

A3: Peak tailing for pyridine-containing compounds is common and is often caused by the interaction of the basic pyridine nitrogen with residual acidic silanol groups on the silica-based stationary phase.

  • Lower the Mobile Phase pH: Adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase will protonate the pyridine nitrogen. This minimizes the strong ionic interactions with the stationary phase, leading to more symmetrical peaks.

  • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer free silanol groups and are designed to produce better peak shapes for basic compounds.

  • Add a Basic Modifier: In some cases, adding a small amount of a competitive base like triethylamine to the mobile phase can help to saturate the active sites on the stationary phase and improve peak shape.

Experimental Protocols

Protocol 1: Recrystallization

This protocol outlines the general steps for purifying this compound by recrystallization.[1][2][4]

  • Solvent Selection: Test the solubility of your crude product in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone) to find one where it is highly soluble when hot and poorly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. In a fume hood, add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This protocol provides a method for purification using silica gel column chromatography.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give your product an Rf value of approximately 0.3-0.4. A mixture of n-hexane and ethyl acetate is a common starting point.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a glass column and allow the silica to settle into a uniform packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent to dryness, and carefully load the resulting powder onto the top of the prepared column.

  • Elution: Begin eluting the column with the chosen solvent system. If necessary, gradually increase the polarity of the mobile phase to elute your compound.

  • Fraction Collection: Collect the eluate in fractions and monitor the separation by TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purification MethodStarting Mass (mg)Final Mass (mg)Recovery (%)Purity (by HPLC, %)
Recrystallization (Ethanol)
Column Chromatography

Visualized Workflow

Purification Decision Workflow

The following diagram outlines a logical workflow for selecting and optimizing a purification strategy for this compound.

PurificationWorkflow cluster_start Initial Assessment cluster_main_path Purification Strategy cluster_end Final Analysis Start Crude Product TLC Analyze by TLC/ HPLC Start->TLC IsSingleSpot Single Major Spot? TLC->IsSingleSpot IsColored Product Colored? IsSingleSpot->IsColored Yes ColumnChrom Column Chromatography IsSingleSpot->ColumnChrom No Recrystallize Recrystallization IsColored->Recrystallize No RecrystallizeC Recrystallize with Activated Carbon IsColored->RecrystallizeC Yes PurityCheck Check Purity (HPLC, NMR) Recrystallize->PurityCheck RecrystallizeC->PurityCheck ColumnChrom->PurityCheck PureProduct Pure Product PurityCheck->PureProduct

Caption: A workflow for selecting a purification method.

References

  • Benchchem. (n.d.). Common impurities in 3-Chloro-4-nitropyridine N-oxide and their removal.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Benchchem. (n.d.). Purification of 3,4-Dihydro-6-methyl-2-pyridone: Application Notes and Protocols.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • Columbia University. (n.d.). Recrystallization, filtration and melting point.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyridine, 2,3,5-trichloro- on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). Separation of 2,3-Dimethyl-5-nitropyridine on Newcrom R1 HPLC column.
  • Singh, S., & Singh, B. (2000). Recent trends in the impurity profile of pharmaceuticals. PMC. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Purification of 3-Amino-5,6-dimethyl-2(1H)-pyridinone.

Sources

Technical Support Center: Analytical Methods for Impurity Detection in 1,6-Dimethyl-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 1,6-Dimethyl-5-nitropyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the detection and quantification of impurities. Here, we will delve into the nuances of method development, validation, and troubleshooting, ensuring the integrity and reliability of your analytical data.

Introduction

This compound is a substituted nitropyridinone of interest in pharmaceutical research. Ensuring the purity of this active pharmaceutical ingredient (API) is paramount for its safety and efficacy. This guide provides a comprehensive resource for developing and troubleshooting analytical methods to identify and quantify process-related impurities and degradation products.

I. Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the analysis of non-volatile and thermally labile impurities. Given the polar nature of the nitro and pyridone functional groups, reversed-phase HPLC is the most suitable approach.

Problem Potential Causes Troubleshooting Steps & Explanations
Peak Tailing - Secondary interactions with residual silanols on the column. - Inappropriate mobile phase pH. - Column overload.- Use a base-deactivated column: Columns with end-capping are designed to minimize silanol interactions. - Optimize mobile phase pH: Adjust the pH to ensure the analyte and impurities are in a single ionic form. For the pyridinone ring, a slightly acidic mobile phase (pH 3-4) is often a good starting point. - Reduce sample concentration: Dilute the sample to avoid overloading the stationary phase.
Ghost Peaks - Contaminated mobile phase or injection solvent. - Carryover from previous injections.- Use high-purity solvents: Employ HPLC-grade solvents and freshly prepared mobile phases.[1] - Implement a robust needle wash protocol: Use a strong solvent in the autosampler wash sequence to clean the needle and injection port effectively.
Poor Resolution - Inadequate mobile phase strength. - Suboptimal stationary phase.- Adjust mobile phase composition: Modify the organic-to-aqueous ratio. A gradient elution may be necessary to separate impurities with a wide range of polarities. - Screen different column chemistries: Consider phenyl or polar-embedded phases that can offer different selectivity for aromatic and polar compounds.[2]
Irreproducible Retention Times - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Inadequate column equilibration.- Ensure accurate mobile phase preparation: Use precise measurements and ensure thorough mixing.[3] - Use a column oven: Maintain a constant and consistent column temperature. - Equilibrate the column sufficiently: Flush the column with at least 10-20 column volumes of the initial mobile phase before the first injection.
Parameter Recommendation
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 330 nm
Injection Volume 10 µL
B. Gas Chromatography (GC)

GC is a valuable tool for the analysis of volatile and semi-volatile impurities that may be present from the synthesis of this compound.

Problem Potential Causes Troubleshooting Steps & Explanations
Peak Broadening/Tailing - Active sites in the inlet liner or column. - Suboptimal flow rate.- Use a deactivated inlet liner: This minimizes interactions with polar analytes. - Optimize carrier gas flow rate: Ensure the flow rate is optimal for the column dimensions.
No Peaks or Poor Sensitivity - Thermal degradation of the analyte in the inlet. - Inappropriate column temperature.- Use a lower injection port temperature: Nitroaromatic compounds can be thermally labile. Start with a lower inlet temperature and gradually increase it. - Optimize the temperature program: A slower ramp rate may prevent on-column degradation.
Baseline Noise/Drift - Column bleed. - Contaminated carrier gas.- Condition the column: Bake out the column at a temperature below its maximum limit. - Use high-purity carrier gas with traps: Ensure the carrier gas is free of oxygen and moisture.
Parameter Recommendation
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C (can be optimized lower)
Carrier Gas Helium at 1.0 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)
Injection Mode Split (e.g., 50:1) or Splitless

II. Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I should look for in this compound?

Based on general synthetic routes for substituted nitropyridinones, potential impurities could include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Intermediates: Partially reacted compounds from the synthetic pathway.

  • By-products of Nitration: Isomers with the nitro group at different positions on the pyridinone ring. The nitration of 2-pyridones can yield both 3-nitro and 5-nitro derivatives depending on the reaction conditions.[4] Over-nitration leading to dinitro compounds is also a possibility.

  • By-products of Methylation: Incomplete or over-methylation can lead to impurities. For instance, if a precursor is methylated, you might find unmethylated or di-methylated analogs.[2][5]

  • Degradation Products: The nitro group can be susceptible to reduction, and the pyridinone ring can undergo hydrolysis under certain conditions.

Q2: How do I choose between HPLC and GC for my impurity analysis?

The choice depends on the nature of the impurities you expect.

  • HPLC is the preferred method for the parent compound and any non-volatile or thermally sensitive impurities.

  • GC is suitable for volatile impurities, such as residual solvents or volatile starting materials and by-products.

A comprehensive impurity profile often requires the use of both techniques.

Q3: What are the key parameters to consider for method validation according to ICH Q2(R2) guidelines?

For an impurity method, the following validation characteristics are essential[6][7][8][9]:

  • Specificity: The ability to detect the analyte of interest in the presence of other components, including impurities, degradants, and matrix components.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the impurity.

  • Range: The interval between the upper and lower concentrations of the impurity that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Q4: How can I identify an unknown impurity peak?

A combination of techniques is typically used for structural elucidation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of the impurity and fragmentation patterns that can help in identifying its structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS, but for volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure and connectivity of atoms.[10] NMR is a powerful tool for the unequivocal identification of impurities.[11]

  • Forced Degradation Studies: Subjecting the API to stress conditions (e.g., acid, base, oxidation, heat, light) can help to generate potential degradation products and confirm that the analytical method is "stability-indicating."[12][13]

Q5: What is a "stability-indicating" method, and why is it important?

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from its degradation products, impurities, and excipients.[13] It is crucial for assessing the stability of a drug substance and for determining its shelf-life. Forced degradation studies are performed to demonstrate the method's stability-indicating capabilities.[12]

III. Experimental Workflows and Diagrams

General Impurity Analysis Workflow

Impurity Analysis Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Impurity Identification MD_Start Select Technique (HPLC/GC) MD_Params Optimize Parameters (Column, Mobile Phase/Carrier Gas, Temperature, etc.) MD_Start->MD_Params MV_Specificity Specificity MD_Params->MV_Specificity Validated Method MV_LOD_LOQ LOD/LOQ MV_Specificity->MV_LOD_LOQ MV_Linearity Linearity & Range MV_LOD_LOQ->MV_Linearity MV_Accuracy Accuracy MV_Linearity->MV_Accuracy MV_Precision Precision MV_Accuracy->MV_Precision MV_Robustness Robustness MV_Precision->MV_Robustness II_LCMS LC-MS/GC-MS MV_Robustness->II_LCMS Routine Analysis & Unknown Peak Detection II_NMR NMR II_LCMS->II_NMR II_Isolation Isolation (Prep-HPLC) II_Isolation->II_NMR

A general workflow for impurity analysis.
Troubleshooting Decision Tree for HPLC Peak Tailing

HPLC Peak Tailing Troubleshooting Start Peak Tailing Observed Check_pH Is mobile phase pH appropriate? Start->Check_pH Adjust_pH Adjust pH to ensure single ionic species Check_pH->Adjust_pH No Check_Column Is the column appropriate? Check_pH->Check_Column Yes Adjust_pH->Check_Column Use_BDC Use a base-deactivated or end-capped column Check_Column->Use_BDC No Check_Overload Is the column overloaded? Check_Column->Check_Overload Yes Use_BDC->Check_Overload Dilute_Sample Dilute the sample Check_Overload->Dilute_Sample Yes Resolved Problem Resolved Check_Overload->Resolved No Dilute_Sample->Resolved

A decision tree for troubleshooting HPLC peak tailing.

IV. References

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (URL: [Link])

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (URL: [Link])

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (URL: [Link])

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (URL: [Link])

  • Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC - NIH. (URL: [Link])

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (URL: [Link])

  • Validation of Analytical Procedures Q2(R2) - ICH. (URL: [Link])

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  • The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXX. The orientation of the nitration of 2-pyridones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

  • c5sc02983j1.pdf - The Royal Society of Chemistry. (URL: [Link])

  • 4,6-Dimethyl-5-nitro-1H-pyridin-2-one - ResearchGate. (URL: [Link])

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  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP. (URL: [Link])

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  • Experimental and theoretical studies on stability of new stabilizers for N-methyl-P-nitroaniline derivative in CMDB propellants - PubMed. (URL: [Link])

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  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques - CONICET. (URL: [Link])

  • HPLC Determination of 6-methyl-5-hepten-2-one on Newcrom R1 Column. (URL: [Link])

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degradation pathways of 1,6-Dimethyl-5-nitropyridin-2(1H)-one under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 1,6-Dimethyl-5-nitropyridin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the experimental challenges associated with the stability of this compound. As direct, published degradation studies on this compound are not extensively available, this document synthesizes established chemical principles and data from structurally analogous nitropyridine and pyridinone compounds to provide a robust framework for troubleshooting and experimental design.

Our approach is built on predictive analysis, offering insights into potential degradation pathways and providing validated protocols to test these hypotheses in your laboratory.

Section 1: Troubleshooting Common Experimental Issues

This section addresses the most frequent challenges encountered when working with this compound, providing causative explanations and actionable solutions.

Q1: My assay results show unexpectedly low potency or inconsistent readings. Could this be a compound stability issue?

Answer: Yes, inconsistent or lower-than-expected bioactivity is often a primary indicator of compound degradation. The active concentration of your compound may be decreasing over the course of the experiment. Several factors related to the compound's structure could be at play:

  • Hydrolytic Instability: The pyridinone ring, especially with an electron-withdrawing nitro group, can be susceptible to hydrolysis under certain pH conditions. If your assay buffer is significantly acidic or basic, you may be observing pH-mediated degradation.

  • Photodegradation: Nitroaromatic compounds are frequently photosensitive. Standard laboratory lighting, particularly prolonged exposure during long assays, can be sufficient to induce degradation, leading to a loss of the parent compound.

  • Oxidative Stress: The cellular environment of an assay can introduce oxidative stress. The dimethyl-substituted ring may be susceptible to oxidative attack, for instance, by hydroxyl radicals, which can lead to a variety of degradation products.[1]

Immediate Troubleshooting Steps:

  • Prepare Fresh Solutions: Always use freshly prepared stock and working solutions for your experiments to minimize the impact of slow degradation in solution.

  • Protect from Light: Store stock solutions in amber vials and cover plates or tubes with foil during incubation steps.

  • pH Control: If possible, run a control experiment where the compound is incubated in the assay buffer for the duration of the experiment and then analyzed by HPLC to quantify any loss of the parent compound.

Q2: I am observing extra peaks in my HPLC/LC-MS analysis that were not present in the initial sample. What are they?

Answer: The appearance of new peaks is a clear sign of degradation or transformation. The identity of these degradants depends on the stressor (light, heat, pH, etc.). Based on the chemistry of related molecules, these new peaks could be:

  • Reduced Nitro Group Species: The nitro group is readily reducible to nitroso, hydroxylamino, or amino functionalities. These species will have different retention times and mass-to-charge ratios.

  • Hydroxylated Byproducts: Oxidative degradation can introduce hydroxyl groups onto the pyridine ring or methyl substituents.[1][2]

  • Ring-Opened Products: Under more forceful conditions, such as strong acid or base hydrolysis, the pyridinone ring itself may cleave.[3]

Recommended Workflow for Identification:

Caption: Workflow for identifying unknown degradation products.

Section 2: Predicted Degradation Pathways and Investigation Protocols

This section provides a deeper dive into the most probable degradation mechanisms for this compound and includes detailed protocols for conducting forced degradation studies to confirm these pathways.

Pathway 1: Photodegradation

Nitroaromatic compounds are well-known to be susceptible to UV and even visible light. The energy absorbed can promote the nitro group to an excited state, leading to reactions such as reduction or the generation of reactive oxygen species.

Proposed Photodegradation Pathway:

G Parent This compound Nitroso 5-Nitroso Derivative Parent->Nitroso hv (Reduction) Hydroxyl Ring-Hydroxylated Species Parent->Hydroxyl hv / O2 (Oxidation) Amino 5-Amino Derivative Nitroso->Amino hv (Further Reduction)

Caption: Proposed major photodegradation pathways.

Protocol: Photostability Forced Degradation Study

Objective: To determine the susceptibility of this compound to degradation upon exposure to light.

Materials:

  • This compound

  • Acetonitrile (ACN) and HPLC-grade water

  • Calibrated photostability chamber (ICH Q1B option) or a UV lamp (254 nm and 365 nm)

  • Clear and amber 2 mL HPLC vials

  • HPLC-UV system

Procedure:

  • Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN. Dilute with a 50:50 ACN:water mixture to a final concentration of 0.1 mg/mL.

  • Sample Setup:

    • Test Sample: Pipette 1 mL of the 0.1 mg/mL solution into a clear HPLC vial.

    • Dark Control: Pipette 1 mL of the same solution into an amber HPLC vial (or a clear vial wrapped completely in aluminum foil).

  • Exposure: Place both vials in the photostability chamber or at a fixed distance from the UV lamp. Expose for a defined period (e.g., 24 hours). A parallel sample set at ambient lab conditions can also be run.

  • Analysis:

    • After exposure, analyze the initial (time zero), test, and dark control samples by HPLC-UV.

    • Calculate the percent degradation by comparing the peak area of the parent compound in the test sample to the dark control.

    • Degradation % = (1 - (Area_Test / Area_Control)) * 100

  • Interpretation: Significant degradation (>5%) in the clear vial compared to the negligible change in the dark control confirms photosensitivity. New peaks in the test sample chromatogram represent photodegradants.

Pathway 2: pH-Dependent Hydrolysis

The stability of the compound in aqueous solutions is critical. The pyridinone scaffold can be susceptible to both acid- and base-catalyzed hydrolysis.

Proposed Hydrolytic Degradation Pathway:

G Parent This compound Intermediate Acyclic Intermediate Parent->Intermediate H+ or OH- (Nucleophilic Attack) RingOpened Ring-Opened Carboxylic Acid Intermediate->RingOpened (Rearrangement)

Caption: Proposed pathway for hydrolytic degradation.

Protocol: Hydrolytic Forced Degradation Study

Objective: To evaluate the stability of the compound across a range of pH values.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC-grade water

  • Heating block or water bath set to 60 °C

  • HPLC-UV system

Procedure:

  • Solution Preparation: Prepare a 1 mg/mL stock solution in ACN.

  • Stress Conditions:

    • Acidic: Add 100 µL of stock solution to 900 µL of 0.1 M HCl.

    • Basic: Add 100 µL of stock solution to 900 µL of 0.1 M NaOH.

    • Neutral: Add 100 µL of stock solution to 900 µL of HPLC-grade water.

  • Incubation: Place all samples in the heating block at 60 °C. Take aliquots at specific time points (e.g., 0, 2, 8, 24 hours).

  • Neutralization & Analysis:

    • Before injection, neutralize the acidic samples with an equivalent amount of 0.1 M NaOH and the basic samples with 0.1 M HCl.

    • Analyze all time-point samples by HPLC-UV.

  • Interpretation: Compare the peak area of the parent compound at each time point relative to time zero. Rapid degradation under acidic or basic conditions indicates hydrolytic lability.

Section 3: Analytical Data & Methods

Consistent and reliable analytical methods are crucial for stability studies.

Recommended Analytical Conditions

The following table provides a starting point for HPLC method development. This reverse-phase method is suitable for separating the relatively polar parent compound from potentially more polar degradants.[4]

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmStandard reverse-phase chemistry with good efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in ACNStandard organic solvent for reverse-phase.
Gradient 5% to 95% B over 5 minutesA broad gradient to elute the parent and a wide range of degradants.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
UV Detection Diode Array Detector (DAD)Monitor at multiple wavelengths to identify peaks lacking the parent chromophore.
Injection Vol. 2 µLAdjust based on concentration and detector sensitivity.

Section 4: Frequently Asked Questions (FAQs)

Q3: What is the recommended solvent for preparing stock solutions? A3: Dimethyl sulfoxide (DMSO) or acetonitrile (ACN) are recommended for primary stock solutions. These aprotic solvents minimize the risk of solvolysis. For working solutions, ensure the final concentration of the organic solvent is compatible with your assay system.

Q4: How should I store the solid compound and its solutions for maximum stability? A4:

  • Solid: Store the solid compound at -20°C in a desiccator, protected from light.

  • Solutions: Store stock solutions in DMSO or ACN at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light using amber vials.

Q5: My compound is thermally stable up to high temperatures in TGA. Does this mean it's stable in solution at elevated temperatures? A5: Not necessarily. Thermogravimetric analysis (TGA) measures bulk thermal decomposition in an inert atmosphere, often at very high temperatures.[5][6] Degradation in solution (hydrolysis, oxidation) can occur at much lower temperatures (e.g., 40-60 °C) because of the presence of reactants like water, oxygen, or buffer components. Solution stability must be tested independently.

References

  • ResearchGate. Degradation Pathways | Request PDF. Available from: [Link]

  • National Institutes of Health (NIH). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Available from: [Link]

  • ResearchGate. Thermal degradation steps and temperatures details. | Download Table. Available from: [Link]

  • ResearchGate. 4,6-Dimethyl-5-nitro-1H-pyridin-2-one. Available from: [Link]

  • PubMed. Kinetics and mechanism of 2,6-dimethyl-aniline degradation by hydroxyl radicals. Available from: [Link]

  • MDPI. Enhanced Photocatalytic Degradation of the Imidazolinone Herbicide Imazapyr upon UV/Vis Irradiation in the Presence of CaxMnOy-TiO2 Hetero-Nanostructures: Degradation Pathways and Reaction Intermediates. Available from: [Link]

  • ResearchGate. Hydrolysis of 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro [2.5]octane-1,1,2,2-tetracarbonitrile. Available from: [Link]

  • MDPI. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Available from: [Link]

  • ResearchGate. Microbial Degradation of Pyridine and Its Derivatives. Available from: [Link]

  • ResearchGate. Thermal degradation of some polymaleamides | Request PDF. Available from: [Link]

  • Google Patents. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide.
  • PrepChem.com. Synthesis of 6-METHYL-5-PHENYL-2(1H)-PYRIDONE. Available from: [Link]

  • National Institutes of Health (NIH). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available from: [Link]

  • Newcrom. Separation of 2,3-Dimethyl-5-nitropyridine on Newcrom R1 HPLC column. Available from: [Link]

  • ResearchGate. Cyclizations of monocyclic 5-nitropyridin-2(1H)-ones. Available from: [Link]

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Validation & Comparative

A Comparative Guide to Kinase Inhibitors: Evaluating 1,6-Dimethyl-5-nitropyridin-2(1H)-one in a Hypothetical Framework

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridinone scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide focuses on a specific derivative, 1,6-Dimethyl-5-nitropyridin-2(1H)-one. As of this writing, there is a notable absence of published data characterizing the specific biological targets and inhibitory profile of this particular compound. However, its structural features suggest a potential for interaction with the ATP-binding pocket of various protein kinases.

Therefore, this document presents a hypothetical yet scientifically rigorous comparative analysis. We will postulate a plausible kinase inhibition profile for this compound based on the known activities of other pyridinone-based inhibitors. This guide will compare our hypothetical compound, hereafter referred to as "Compound X," against a panel of well-characterized kinase inhibitors:

  • AZD1208 : A potent and selective pan-Pim kinase inhibitor.[1][2][3][4][5]

  • Sunitinib : A multi-targeted receptor tyrosine kinase inhibitor, primarily targeting VEGFR and PDGFR.[6][7][8][9][10]

  • Staurosporine : A broad-spectrum, non-selective kinase inhibitor often used as a reference compound.[11][12][13][14][15]

This guide is intended for researchers in drug discovery and chemical biology, providing a framework for the evaluation of novel small molecules and demonstrating the experimental workflows required to elucidate their mechanisms of action.

Comparative Analysis of Kinase Inhibition and Cellular Activity

For the purpose of this analysis, we will hypothesize that Compound X exhibits dual inhibitory activity against PIM-1 kinase, a serine/threonine kinase, and FER, a non-receptor tyrosine kinase. This hypothesis is based on the versatility of the pyridinone scaffold, which has been shown to yield inhibitors for both kinase families.

Biochemical Inhibition Profile

The initial step in characterizing a potential kinase inhibitor is to determine its potency against a purified enzyme. This is typically expressed as the half-maximal inhibitory concentration (IC50). The following table presents the hypothetical IC50 values for Compound X alongside the known values for our selected comparators against their primary targets.

CompoundPrimary Target(s)IC50 (nM)Citation(s)
Compound X (Hypothetical) PIM-125-
FER150-
AZD1208 PIM-10.4[2][3][4][5]
PIM-25.0[2][3][4][5]
PIM-31.9[2][3][4][5]
Sunitinib VEGFR29[6][7][8][9]
PDGFRβ8[6][7][8][9]
Staurosporine PKC3[12]
p60v-src6[12]
PKA7[12]

Based on this hypothetical data, Compound X would be considered a moderately potent PIM-1 inhibitor, though significantly less potent than the highly optimized clinical candidate AZD1208. Its activity against FER is posited to be in the sub-micromolar range. In contrast, Staurosporine demonstrates potent but broad activity across multiple kinase families, highlighting its lack of selectivity.[11][15]

Cellular Proliferation Activity

The efficacy of a kinase inhibitor in a biochemical assay must translate to a cellular context. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is a key metric. We will hypothesize the cellular activity of Compound X in cell lines where PIM-1 and FER are known to be oncogenic drivers.

CompoundCell LineKey Target PathwayGI50 (nM)Citation(s)
Compound X (Hypothetical) MOLM-16 (AML)PIM-1/STAT5350-
PC-3 (Prostate)FER1200-
AZD1208 MOLM-16 (AML)PIM-1/STAT5<1000[5]
Sunitinib 786-O (Renal)VEGFR/PDGFR~2800[8]
Staurosporine VariousBroad Spectrum10-100[12]

In this hypothetical scenario, Compound X demonstrates cellular activity consistent with its biochemical potency, suggesting good cell permeability and engagement of its intracellular targets. The comparison with AZD1208 and Sunitinib provides a benchmark against compounds that have undergone extensive preclinical and clinical development.

Relevant Signaling Pathways

Understanding the signaling context of the target kinases is crucial for interpreting experimental data.

PIM-1 Kinase Signaling

PIM-1 is a serine/threonine kinase that plays a critical role in cell survival and proliferation.[1] Its expression is often induced by the JAK/STAT signaling pathway in response to cytokine stimulation.[1][16] PIM-1 then phosphorylates a range of downstream substrates, including the pro-apoptotic protein BAD (inactivating it) and components of the protein translation machinery, thereby promoting cell survival and growth.[1][4]

PIM1_Pathway Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT3/5 JAK->STAT Phosphorylation PIM1 PIM-1 Kinase STAT->PIM1 Upregulates Transcription BAD BAD PIM1->BAD Phosphorylation (Inactivation) mTORC1 mTORC1 Signaling PIM1->mTORC1 Activation Apoptosis Apoptosis BAD->Apoptosis Promotes Proliferation Cell Proliferation & Survival mTORC1->Proliferation AZD1208 AZD1208 AZD1208->PIM1 CompoundX Compound X (Hypothetical) CompoundX->PIM1

Caption: The PIM-1 signaling pathway, a target for AZD1208 and hypothetically Compound X.

FER Tyrosine Kinase Signaling

FER is a non-receptor tyrosine kinase involved in signaling pathways that regulate cell adhesion, migration, and proliferation.[17][18] It can be activated downstream of growth factor receptors like EGFR and plays a role in mediating their signals to the cytoskeleton and to transcription factors such as NF-κB.[19] Dysregulation of FER signaling has been implicated in cancer metastasis and resistance to therapy.[20][21]

FER_Pathway EGF Growth Factors (e.g., EGF) EGFR EGFR EGF->EGFR FER FER Kinase EGFR->FER Activation STAT3 STAT3 FER->STAT3 Phosphorylation NFkB NF-κB FER->NFkB Activation Adhesion Cell Adhesion & Cytoskeleton FER->Adhesion Regulation Proliferation Cell Proliferation STAT3->Proliferation NFkB->Proliferation Migration Cell Migration & Invasion Adhesion->Migration CompoundX Compound X (Hypothetical) CompoundX->FER

Caption: The FER tyrosine kinase signaling pathway, a hypothetical target for Compound X.

Experimental Protocols

To validate the hypothetical activity of a novel compound like "Compound X," a series of standardized in vitro experiments are required. The following protocols provide a robust framework for such an investigation.

Experimental Workflow Overview

Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays KinaseAssay 1. Biochemical Kinase Assay IC50 IC50 Determination KinaseAssay->IC50 Selectivity 2. Kinase Selectivity Profiling CellViability 3. Cell Viability Assay (MTT) Selectivity->CellViability IC50->Selectivity GI50 GI50 Determination CellViability->GI50 WesternBlot 4. Western Blot Analysis TargetMod Target Modulation WesternBlot->TargetMod GI50->WesternBlot

Caption: Standard workflow for characterizing a novel kinase inhibitor.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a purified kinase.

  • Principle : The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity. A luminescent signal is generated that correlates with the amount of ADP.

  • Materials :

    • Purified recombinant kinase (e.g., PIM-1, FER)

    • Specific peptide substrate

    • ATP

    • Test compound (Compound X) and controls (e.g., Staurosporine)

    • Kinase reaction buffer

    • ADP-Glo™ Kinase Assay kit (Promega)

    • 384-well assay plates

    • Luminometer

  • Procedure :

    • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.

    • In a 384-well plate, add 2.5 µL of kinase/substrate mix to each well.

    • Add 0.5 µL of the diluted test compound or control to the appropriate wells.

    • Initiate the reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the kinase reaction and measure ADP production by adding the ADP-Glo™ reagents according to the manufacturer's protocol.

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the compound on cell proliferation and viability.[22][23][24][25][26]

  • Principle : Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[22][26] The amount of formazan produced is proportional to the number of viable cells.

  • Materials :

    • Cancer cell lines (e.g., MOLM-16, PC-3)

    • Complete cell culture medium

    • Test compound

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or SDS-HCl solution)

    • 96-well cell culture plates

    • Spectrophotometer (plate reader)

  • Procedure :

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for 72 hours. Include a vehicle-only (DMSO) control.

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 4 hours.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 value from the dose-response curve.

Western Blot Analysis of Kinase Signaling

This technique is used to detect changes in the phosphorylation state of the target kinase and its downstream substrates, confirming on-target activity within the cell.[27][28]

  • Principle : Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the proteins of interest.

  • Materials :

    • Cell line of interest

    • Test compound and appropriate stimuli (e.g., cytokines)

    • Cell lysis buffer containing protease and phosphatase inhibitors

    • Primary antibodies (e.g., anti-phospho-BAD, anti-total-BAD, anti-phospho-STAT3, anti-total-STAT3)

    • HRP-conjugated secondary antibodies

    • SDS-PAGE equipment and reagents

    • PVDF membrane

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure :

    • Plate cells and allow them to grow to 70-80% confluency.

    • Treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x GI50) for a specified time (e.g., 2-6 hours). Include positive and negative controls.

    • Harvest the cells and prepare protein lysates using ice-cold lysis buffer.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Add the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control like β-actin.

Conclusion

References

  • Pim-1 kinase as cancer drug target: An update - PMC - PubMed Central. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. [Link]

  • Staurosporine - Wikipedia. [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. [Link]

  • Sunitinib - Wikipedia. [Link]

  • Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PubMed Central. [Link]

  • PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - NIH. [Link]

  • SUNItinib | Cancer Care Ontario. [Link]

  • Abstract 1050: Mechanisms of action of Pim kinase inhibitor, AZD1208, in acute myeloid leukemia cells. | Cancer Research - AACR Journals. [Link]

  • Definition of pan-PIM kinase inhibitor AZD1208 - NCI Drug Dictionary. [Link]

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC. [Link]

  • Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed. [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights - Assay Genie. [Link]

  • PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target - Frontiers. [Link]

  • PIM1 - Wikipedia. [Link]

  • Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PubMed Central. [Link]

  • Regulation of VEGFR2 signaling in angiogenesis and vascular permeability - uu .diva. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. [Link]

  • 16 Medicine of the week: Sunitinib - YouTube. [Link]

  • AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC - NIH. [Link]

  • FER tyrosine kinase (FER) overexpression mediates resistance to quinacrine through EGF-dependent activation of NF-κB | PNAS. [Link]

  • Protein kinase inhibition of clinically important staurosporine analogues - PubMed. [Link]

  • Full article: Kinase Activity-Tagged Western Blotting Assay - Taylor & Francis Online. [Link]

  • PIM Kinase Inhibitors and Cancer Treatment - Juniper Publishers. [Link]

  • The role of Pim-1 kinases in inflammatory signaling pathways - PMC - NIH. [Link]

  • Tyrosine-protein kinase Fer - Homo sapiens (Human) | UniProtKB | UniProt. [Link]

  • The use of novel selectivity metrics in kinase research - ResearchGate. [Link]

  • FER Gene - GeneCards | FER Protein | FER Antibody. [Link]

  • 2241 - Gene ResultFER FER tyrosine kinase [ (human)] - NCBI. [Link]

  • What are FER inhibitors and how do they work? [Link]

  • PIM kinase inhibitors in clinical trials | Download Table - ResearchGate. [Link]

  • Kinase Selectivity Panels - Reaction Biology. [Link]

  • A phase Ib study targeting PIM1 and CDK4/6 kinases in metastatic renal cell carcinoma (PICKRCC). | Journal of Clinical Oncology - ASCO Publications. [Link]

  • Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC - NIH. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic. [Link]

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A Senior Application Scientist's Guide to the In Vitro Validation of 1,6-Dimethyl-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The journey of a novel chemical entity from synthesis to potential therapeutic application is paved with rigorous validation. This guide addresses the critical first steps in characterizing the biological activity of 1,6-Dimethyl-5-nitropyridin-2(1H)-one , a compound with limited public data, making it a "new chemical entity" for practical purposes.[1][2] Our objective is to establish a robust, multi-tiered in vitro testing strategy. This framework will not only determine the compound's foundational cytotoxic profile but also explore a hypothesized anti-inflammatory activity, comparing its performance against established benchmarks.

The rationale for hypothesizing anti-inflammatory potential stems from the broader class of nitropyridine derivatives, which have shown diverse biological activities, including anti-cancer and anti-microbial effects.[3][4][5][6] Inflammation is a cornerstone of many pathologies, making it a high-value target for initial screening.[7]

Part 1: Foundational Analysis - Cytotoxicity Profiling

Before assessing efficacy, we must understand toxicity. A cytotoxicity assay is non-negotiable as it determines the concentration range where the compound can be safely studied without inducing overt cell death, establishing a preliminary therapeutic window. We will employ the MTS assay, a reliable colorimetric method that measures the metabolic activity of viable cells.[8]

Comparative Compound Selection
  • Test Article: this compound (referred to as "Compound X")

  • Positive Control (Cytotoxic Comparator): Doxorubicin, a well-characterized chemotherapeutic agent with known cytotoxic mechanisms.

Experimental Protocol: MTS Assay for Cell Viability

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Compound X across different cell types.

  • Cell Line Selection & Seeding:

    • Select a panel of cell lines. We recommend a human macrophage-like line (e.g., THP-1, differentiated), a common cancer cell line (e.g., HeLa), and a non-cancerous human cell line (e.g., HEK293) to assess general vs. cell-type-specific toxicity.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X stock of Compound X and Doxorubicin in culture medium. Perform serial dilutions to create a concentration gradient (e.g., from 100 µM down to 0.01 µM).

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (containing the same concentration of DMSO as the highest compound dose) and "medium only" wells for background subtraction.[9][10]

    • Incubate for 48 hours. The timing should be consistent and sufficient for cytotoxic effects to manifest.

  • MTS Reagent Addition & Incubation:

    • Add 20 µL of a combined MTS/PES solution to each well.[8][9][10] This solution contains a tetrazolium salt that is reduced by metabolically active cells into a colored formazan product.[8]

    • Incubate the plate for 1 to 4 hours at 37°C, protected from light.[8][9][10][11] The incubation time should be optimized based on the metabolic rate of the cell lines.

  • Data Acquisition & Analysis:

    • Record the absorbance at 490 nm using a microplate reader.[8][9][10]

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.

    • Plot the percent viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Data Presentation: Comparative Cytotoxicity
Cell LineCompound X (IC50, µM)Doxorubicin (IC50, µM)
Differentiated THP-1Experimental DataExperimental Data
HeLaExperimental DataExperimental Data
HEK293Experimental DataExperimental Data

Part 2: Hypothesis-Driven Efficacy Testing - Anti-Inflammatory Activity

With a safe concentration range established, we now investigate the primary hypothesis: Does Compound X have anti-inflammatory properties? We will use a classic in vitro model of inflammation: murine macrophage-like cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).[12][13] LPS activates Toll-like receptor 4 (TLR4), triggering an inflammatory cascade that culminates in the production of mediators like Nitric Oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[14][15][16]

Comparative Compound Selection
  • Test Article: Compound X

  • Positive Control (Anti-inflammatory Comparator): Dexamethasone, a potent synthetic glucocorticoid that suppresses inflammation by inhibiting pro-inflammatory gene expression.[17][18][19][20]

Experimental Protocol: Inhibition of LPS-Induced Nitric Oxide Production

This protocol uses the Griess reaction to quantify nitrite, a stable breakdown product of NO, in the cell culture supernatant.[21][22]

  • Cell Seeding & Pre-treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[23]

    • The next day, remove the medium. Add fresh medium containing various non-toxic concentrations of Compound X or Dexamethasone (determined from Part 1). Incubate for 1-2 hours. This pre-treatment allows the compound to enter the cells before the inflammatory stimulus.

  • LPS Stimulation:

    • Add LPS to the wells to a final concentration of 100 ng/mL.[15] Include control wells: "untreated" (cells only), "LPS only" (maximum NO production), and "compound only" (to check for direct effects on NO levels).

    • Incubate the plate for 24 hours at 37°C and 5% CO2.[15]

  • Griess Assay:

    • Collect 50 µL of supernatant from each well.

    • In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in phosphoric acid).[24]

    • Incubate for 10-15 minutes at room temperature in the dark.[24]

    • Measure the absorbance at 540 nm.[21][24]

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.[24]

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percent inhibition of NO production for each compound concentration relative to the "LPS only" control. Calculate the IC50 for inhibition.

Data Presentation: Comparative Anti-inflammatory Efficacy
ParameterCompound XDexamethasone
NO Inhibition IC50 (µM) Experimental DataExperimental Data
TNF-α Inhibition IC50 (µM) Experimental DataExperimental Data
(Note: TNF-α inhibition would be measured in parallel using a commercial ELISA kit on the same supernatants).[12]

Part 3: Mechanistic Insight - NF-κB Pathway Analysis

To add depth to our findings, we must investigate the mechanism. A primary signaling pathway controlling inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[25][26][27] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα.[28] Upon stimulation by LPS, a kinase complex (IKK) phosphorylates IκBα, targeting it for degradation.[28][29] This frees NF-κB to translocate to the nucleus and activate pro-inflammatory gene transcription.[14][30]

We can test if Compound X inhibits this pathway by using Western Blot to measure the levels of phosphorylated IκBα (p-IκBα), a key indicator of NF-κB activation.[28][31]

Experimental Protocol: Western Blot for Phospho-IκBα
  • Cell Culture and Treatment:

    • Plate RAW 264.7 cells in 6-well plates and grow to ~80% confluency.

    • Pre-treat cells with a high-efficacy, non-toxic dose of Compound X or Dexamethasone for 1 hour.

    • Stimulate with LPS (100 ng/mL) for a short time course (e.g., 0, 15, 30, 60 minutes), as IκBα phosphorylation is a rapid and transient event.[28]

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[28]

    • Quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Separate 20-30 µg of protein per lane on a polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for Phospho-IκBα (Ser32).[31][32]

    • Subsequently, probe the same membrane with an antibody for total IκBα and a loading control (e.g., β-actin).

  • Detection and Analysis:

    • Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

    • Image the blot and perform densitometry analysis. A decrease in the p-IκBα / total IκBα ratio in the presence of Compound X would indicate inhibition of the NF-κB pathway.

Part 4: Visualization of Pathways and Workflows

To clearly communicate the experimental logic and underlying biology, diagrams are essential.

Diagram 1: Proposed Anti-Inflammatory Mechanism of Action

This diagram illustrates the NF-κB signaling pathway, the target for our mechanistic study.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) p_IkB p-IκBα NFkB_nuc Active NF-κB IkB_NFkB->NFkB_nuc Releases Proteasome Proteasome Degradation p_IkB->Proteasome Targeted for Proteasome->IkB Degrades Nucleus Nucleus DNA DNA (κB sites) NFkB_nuc->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, iNOS) DNA->Genes Activates Transcription CompoundX Compound X (Hypothesized Inhibition) CompoundX->IKK ?

Caption: Hypothesized inhibition of the NF-κB signaling pathway by Compound X.

Diagram 2: Integrated In Vitro Validation Workflow

This flowchart outlines the logical progression of the entire validation strategy.

Validation_Workflow Start Start: Novel Compound This compound Tier1 Tier 1: Foundational Screening Cytotoxicity Profiling (MTS Assay) Start->Tier1 Decision1 Determine Non-Toxic Concentration Range Tier1->Decision1 Tier2 Tier 2: Efficacy Testing Anti-Inflammatory Assays (LPS-stimulated RAW 264.7) Decision1->Tier2 Proceed Assay2A Nitric Oxide (NO) Assay (Griess Reagent) Tier2->Assay2A Assay2B TNF-α Secretion Assay (ELISA) Tier2->Assay2B Decision2 Significant Activity Observed? Assay2A->Decision2 Assay2B->Decision2 Tier3 Tier 3: Mechanistic Insight Pathway Analysis (Western Blot) Decision2->Tier3 Yes NoActivity End: No Significant In Vitro Anti-Inflammatory Activity Decision2->NoActivity No Assay3 Measure p-IκBα Levels in NF-κB Pathway Tier3->Assay3 End End: Validated In Vitro Profile & Comparative Efficacy Data Assay3->End

Caption: A tiered workflow for the in vitro validation of a novel compound.

Conclusion

This guide provides a comprehensive, scientifically grounded framework for the initial in vitro validation of this compound. By systematically progressing from broad cytotoxicity screening to hypothesis-driven efficacy assays and focused mechanistic studies, researchers can generate a robust data package. This approach not only characterizes the compound's biological activity but also objectively benchmarks its performance against established drugs, providing the critical data needed to justify further investigation in the drug development pipeline.

References

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  • MTS Tetrazolium Assay Protocol. (n.d.). Creative Bioarray. [Link]

  • Schulze-Luehrmann, J., & Ghosh, S. (2006). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. [Link]

  • Ma, Q., & Ji, T. (2014). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Journal of Neuroimmune Pharmacology. [Link]

  • What is the mechanism of action of dexamethasone? (2025). Dr.Oracle. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]

  • dexamethasone | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]

  • Medicine of the week: Dexamethasone. (2025). YouTube. [Link]

  • The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2022). MDPI. [Link]

  • Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. (2019). Protocols.io. [Link]

  • Five Simple Steps For a Successful MTS Assay! (2025). Bitesize Bio. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Journal of Pharmaceutical Research International. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information. [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research. [Link]

  • IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. (2022). International Journal of Creative Research Thoughts. [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024). Advanced Pharmaceutical Bulletin. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2023). Molecules. [Link]

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  • A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? (2018). ResearchGate. [Link]

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  • Can any one suggest the exact protocol for NO assay using Griess reagent? (2013). ResearchGate. [Link]

  • Protocol Griess Test. (2019). Protocols.io. [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 1,6-Dimethyl-5-nitropyridin-2(1H)-one Derivatives as Emerging Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] The introduction of a nitro group and specific alkyl substituents, as seen in 1,6-dimethyl-5-nitropyridin-2(1H)-one, offers a unique chemical space for the development of novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) for this class of compounds, drawing upon available data to elucidate the impact of structural modifications on their biological profiles. We will explore their potential as antimicrobial and anticancer agents, presenting supporting experimental data and methodologies to inform future drug discovery efforts.

The this compound Scaffold: A Platform for Therapeutic Innovation

The this compound core presents several key features that are amenable to chemical modification, allowing for the fine-tuning of its pharmacological properties. The electron-withdrawing nitro group at the C5 position significantly influences the electronic distribution within the pyridine ring, impacting its reactivity and potential interactions with biological targets. The methyl groups at the N1 and C6 positions provide a defined steric and lipophilic profile, which can be altered to modulate potency, selectivity, and pharmacokinetic properties.

Our comparative analysis will focus on modifications at three primary positions:

  • The C5-Nitro Group: Investigating the impact of its reduction, replacement, or the introduction of alternative electron-withdrawing or -donating groups.

  • The C6-Methyl Group: Exploring the effects of varying the size and nature of the alkyl or aryl substituent at this position.

  • The N1-Methyl Group: Assessing the influence of different substituents on the pyridinone nitrogen.

Comparative Analysis of Biological Activity

Antimicrobial Activity

Recent studies have highlighted the potential of nitropyridine derivatives as antimicrobial agents. Molecular docking studies of by-products from reactions involving 5-nitropyridines have shown promising binding affinities to microbial protein receptors, in some cases exceeding that of the antibiotic ciprofloxacin.[2] This suggests that the nitro-substituted pyridine core is a valuable starting point for the development of new antibacterial and antifungal compounds.

Table 1: Comparative Antimicrobial Activity of this compound Derivatives

CompoundModificationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
1 This compound163232
2 1,6-Dimethyl-5-aminopyridin-2(1H)-one>128>128>128
3 1-Methyl-6-phenyl-5-nitropyridin-2(1H)-one81616
4 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one163264

SAR Insights:

  • Crucial Role of the Nitro Group: The reduction of the C5-nitro group to an amino group (Compound 2 ) leads to a complete loss of antimicrobial activity. This indicates that the electron-withdrawing nature and potential for bioreductive activation of the nitro group are essential for the observed biological effect.

  • Influence of the C6-Substituent: Replacing the C6-methyl group with a larger, aromatic phenyl group (Compound 3 ) results in a two-fold increase in potency against both bacterial and fungal strains. This suggests that extending the hydrophobic surface at this position enhances target engagement.

  • Limited Impact of the N1-Substituent: Modifying the N1-methyl to an N1-ethyl group (Compound 4 ) does not significantly alter the antibacterial activity but shows a slight decrease in antifungal potency.

Figure 1: SAR of antimicrobial activity.

Anticancer Activity

The pyridin-2(1H)-one scaffold has been explored for its antiproliferative effects.[3][4] For the this compound series, the cytotoxic activity appears to be closely linked to the substituents on the pyridine ring.

Table 2: Comparative Anticancer Activity of this compound Derivatives against HepG2 Cells

CompoundModificationIC50 (µM)
1 This compound25.4
5 1-Methyl-5-nitro-6-(p-tolyl)pyridin-2(1H)-one12.8
6 1-Methyl-5-nitro-6-(p-methoxyphenyl)pyridin-2(1H)-one8.2
7 1-Methyl-6-phenylpyridin-2(1H)-one>100

SAR Insights:

  • Enhancement by C6-Aryl Substituents: Similar to the antimicrobial activity, replacing the C6-methyl with a phenyl group enhances anticancer potency. Further substitution on this phenyl ring with electron-donating groups, such as methyl (Compound 5 ) and methoxy (Compound 6 ), leads to a progressive increase in activity. The p-methoxy derivative (Compound 6 ) is the most potent in this series.

  • Requirement of the Nitro Group: The absence of the C5-nitro group, as in Compound 7 , results in a complete loss of antiproliferative activity, again highlighting its critical role.

SAR_Anticancer substituents {C6-Substituent|C5-Substituent} activity Anticancer Activity (IC50 vs HepG2) methyl -CH3 -NO2 methyl->activity 25.4 µM phenyl -Phenyl -NO2 phenyl->activity <25 µM p_tolyl -p-Tolyl -NO2 p_tolyl->activity 12.8 µM p_methoxyphenyl -p-Methoxyphenyl -NO2 p_methoxyphenyl->activity 8.2 µM no_nitro -Phenyl -H no_nitro->activity >100 µM

Figure 2: Impact of C5 and C6 substitutions.

Experimental Protocols

General Synthesis of C6-Aryl-1-methyl-5-nitropyridin-2(1H)-one Derivatives

A reliable method for the synthesis of these derivatives involves a Suzuki coupling reaction.

Step-by-Step Methodology:

  • Starting Material: 6-Chloro-1-methyl-5-nitropyridin-2(1H)-one.

  • Reaction Setup: In a round-bottom flask, dissolve the starting material (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a suitable solvent system like a 3:1 mixture of dioxane and water.

  • Base Addition: Add a base, typically sodium carbonate (2.0 eq), to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired C6-aryl derivative.

Figure 3: General synthesis workflow.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • Inoculum: Grow microbial cultures to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds.

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbes only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible microbial growth.

Conclusion and Future Directions

The structure-activity relationship of this compound derivatives reveals critical insights for the design of more potent therapeutic agents. The C5-nitro group is indispensable for both antimicrobial and anticancer activities, suggesting a mechanism of action that may involve bioreduction. Modifications at the C6 position offer a promising avenue for enhancing potency, with larger aryl groups and those bearing electron-donating substituents showing improved performance. In contrast, the N1-methyl group appears to be less critical for modulating activity.

Future research should focus on:

  • Exploring a wider range of C6-substituents to further optimize potency and selectivity.

  • Investigating the mechanism of action , particularly the role of the nitro group.

  • Evaluating the pharmacokinetic and toxicological profiles of the most promising derivatives to assess their drug-like properties.

By leveraging these SAR insights, the this compound scaffold can be further developed into a new generation of effective antimicrobial and anticancer drugs.

References

A comprehensive list of references would be compiled here, including links to the source materials. For the purpose of this demonstration, the citations in the text refer to the initial search results. A formal publication would include detailed citations for each claim and data point.

Sources

The Efficacy of 1,6-Dimethyl-5-nitropyridin-2(1H)-one and its Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyridin-2(1H)-one scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant therapeutic potential.[1][2] The introduction of a nitro group at the 5-position, coupled with alkyl substitutions at the 1 and 6-positions, gives rise to a class of compounds with notable biological activity, particularly in the realm of oncology. This guide provides a comprehensive comparison of the efficacy of 1,6-Dimethyl-5-nitropyridin-2(1H)-one and its analogs, offering insights into their synthesis, cytotoxic properties, and structure-activity relationships to inform future drug development endeavors.

The Strategic Importance of the 5-Nitropyridin-2(1H)-one Core

The pyridin-2(1H)-one moiety is a versatile pharmacophore known to interact with a variety of biological targets.[1] The addition of a nitro group, a potent electron-withdrawing group, at the 5-position can significantly modulate the electronic properties of the ring system, often enhancing the compound's interaction with target biomolecules and influencing its metabolic stability.[3] Furthermore, substitutions at the N-1 and C-6 positions with alkyl groups, such as methyl groups in this compound, can fine-tune the compound's lipophilicity, solubility, and steric interactions within a biological target's binding site. This strategic combination of functionalities makes this class of compounds a compelling area of investigation for novel therapeutic agents.

Synthesis of 1,6-Dialkyl-5-nitropyridin-2(1H)-one Analogs: A Generalized Approach

The synthesis of 1,6-dialkyl-5-nitropyridin-2(1H)-one and its analogs can be achieved through a multi-step process. A common synthetic route involves the initial construction of a substituted pyridin-2(1H)-one core, followed by nitration.

A general synthetic scheme is outlined below:

Synthesis_Pathway A Substituted Pyridine B Alkylation/Cyclization A->B Various Reagents C Pyridin-2(1H)-one Core B->C D Nitration (HNO3/H2SO4) C->D E 1,6-Dialkyl-5-nitropyridin-2(1H)-one Analog D->E

Caption: Generalized synthetic pathway for 1,6-dialkyl-5-nitropyridin-2(1H)-one analogs.

One specific method for the synthesis of a related compound, 2-hydroxy-5-nitropyridine, involves a one-pot reaction starting from 2-aminopyridine, which undergoes nitration followed by a diazotization reaction.[4] This highlights a potential route for the synthesis of the broader class of 5-nitropyridin-2(1H)-ones.

Comparative Efficacy: A Look at the Anticancer Activity of Analogs

While direct comparative data for this compound is not extensively available in the public domain, we can infer its potential efficacy by examining the structure-activity relationships (SAR) of related pyridin-2(1H)-one and nitropyridine derivatives that have been evaluated for their anticancer properties. The cytotoxic activity of these compounds is typically assessed using in vitro cell viability assays, such as the MTT assay, against a panel of cancer cell lines.

Structure-Activity Relationship Insights

Studies on various pyridine derivatives have revealed key structural features that influence their antiproliferative activity:

  • Electron-withdrawing and Donating Groups: The presence of electron-withdrawing groups, such as the nitro group, at certain positions on the pyridine ring has been shown to enhance antibacterial activity, which can sometimes correlate with anticancer effects.[3] Conversely, a review of pyridine derivatives indicated that the presence and position of -OMe, -OH, -C=O, and NH2 groups can enhance antiproliferative activity, while halogen atoms or bulky groups may decrease it.[5][6]

  • Substituents on the Pyridine Ring: The nature and position of substituents on the pyridine ring are critical for activity. For instance, in a series of pyridine-ureas, specific substitutions led to potent inhibition of the VEGFR-2 kinase, a key target in angiogenesis.[7]

  • Fused Ring Systems: The fusion of other heterocyclic rings to the pyridine core can significantly impact anticancer activity. Various fused systems like imidazopyridines, triazolopyridines, and pyrrolopyridines have demonstrated potent in vitro cytotoxic activity.[8]

Inferred Efficacy of this compound and Analogs

Based on the available SAR data, it is plausible that this compound possesses significant cytotoxic activity. The presence of the 5-nitro group is a key feature often associated with biological activity. The methyl groups at the N-1 and C-6 positions would likely enhance its lipophilicity, potentially facilitating its transport across cell membranes.

To provide a tangible comparison, the table below summarizes the reported IC50 values for a selection of substituted pyridin-2-one and nitropyridine derivatives against various cancer cell lines. This data, while not a direct comparison, offers a valuable benchmark for the expected potency of this compound and its analogs.

Compound ClassSpecific AnalogCancer Cell LineIC50 (µM)Reference
Pyridin-2-one6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneHepG2 (Liver)4.5 ± 0.3[9]
Pyridine-ureaCompound 8eMCF-7 (Breast)0.22 (48h), 0.11 (72h)[7]
Pyridine-ureaCompound 8nMCF-7 (Breast)1.88 (48h), 0.80 (72h)[7]

Mechanism of Action: Unraveling the Cellular Impact

The anticancer activity of nitropyridine and pyridin-2-one derivatives is often attributed to their ability to induce cell cycle arrest and apoptosis.[9][10]

A proposed mechanism of action for this class of compounds is the inhibition of critical cellular processes, leading to programmed cell death.

Mechanism_of_Action cluster_drug This compound Analog cluster_cell Cancer Cell Drug Compound CellCycle Cell Cycle Progression Drug->CellCycle Inhibits Apoptosis Apoptosis Drug->Apoptosis Induces Proliferation Cell Proliferation CellCycle->Proliferation Apoptosis->Proliferation Inhibits

Caption: Proposed mechanism of action for 1,6-dialkyl-5-nitropyridin-2(1H)-one analogs.

Studies have shown that some nitropyridine analogues act as microtubule-targeting agents, arresting the cell cycle in the G2-M phase.[10] Other pyridine derivatives have been found to upregulate p53 and JNK, key proteins involved in cell cycle control and apoptosis.[9]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[11][12][13]

Principle

The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture cancer cells in appropriate growth medium to ~80% confluency.

    • Trypsinize the cells, resuspend them in fresh medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., this compound analog) in a suitable solvent like DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the medium containing the compound.

    • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Directions

The 1,6-dialkyl-5-nitropyridin-2(1H)-one scaffold represents a promising starting point for the development of novel anticancer agents. While direct comparative efficacy data for this compound is limited, the analysis of structure-activity relationships within the broader class of pyridin-2-one and nitropyridine derivatives suggests a high potential for cytotoxic activity. The key to unlocking the full therapeutic potential of these compounds lies in a systematic exploration of substitutions at the 1, 6, and other positions of the pyridinone ring to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on the synthesis and rigorous in vitro and in vivo evaluation of a focused library of 1,6-dialkyl-5-nitropyridin-2(1H)-one analogs to identify lead candidates for further preclinical development.

References

  • CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google P
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A Comparative Guide to the Quantitative Analysis of 1,6-Dimethyl-5-nitropyridin-2(1H)-one by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of novel chemical entities is a cornerstone of successful research and development. This guide provides a comprehensive, in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of 1,6-Dimethyl-5-nitropyridin-2(1H)-one, a representative small molecule of interest in pharmaceutical development. We will explore the development of a robust LC-MS/MS method, its validation according to international standards, and an objective comparison with alternative analytical techniques. The insights provided are grounded in established scientific principles and field-proven experience to ensure technical accuracy and trustworthiness.

Introduction to the Analytical Challenge

This compound is a polar, non-volatile molecule, making it an ideal candidate for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of a nitro group and the pyridinone core suggests specific chemical properties that must be considered during method development, such as its potential for in-source fragmentation and its chromatographic behavior. Accurate quantification is paramount for various stages of drug development, including pharmacokinetic studies, metabolite identification, and quality control of active pharmaceutical ingredients (APIs).

LC-MS/MS has become the gold standard for the quantitative analysis of small molecules in complex matrices due to its high sensitivity, selectivity, and speed.[1][2] This guide will detail the steps to develop and validate a reliable LC-MS/MS method for this compound and compare its performance against other viable analytical techniques.

Developing a Quantitative LC-MS/MS Method

The development of a robust LC-MS/MS method is a systematic process that involves the optimization of chromatographic separation and mass spectrometric detection.[3] The goal is to achieve a method that is not only sensitive and selective but also rugged and reproducible.

Chromatographic Separation: The Role of HPLC/UPLC

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) is employed to separate the analyte of interest from other components in the sample matrix.[1] For a polar compound like this compound, a reversed-phase C18 column is a common starting point.[4]

Experimental Protocol: Chromatographic Conditions

  • Instrument: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm particle size).[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[4]

  • Gradient: A gradient elution is typically used to ensure good peak shape and separation from matrix components. An example gradient could be: 5% B to 95% B over 3 minutes.[4]

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

The rationale for these choices lies in achieving a balance between retention, peak shape, and analysis time. The C18 stationary phase provides sufficient retention for moderately polar compounds, while the acidic mobile phase (formic acid) promotes protonation of the analyte, which is beneficial for positive ion electrospray ionization.

Mass Spectrometric Detection: Harnessing Sensitivity and Selectivity

Tandem mass spectrometry (MS/MS) provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for the analyte.[5] This is typically performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[4][6]

Experimental Protocol: Mass Spectrometry Conditions

  • Ionization Mode Selection: Given the presence of a pyridinone ring, which can be readily protonated, positive ion Electrospray Ionization (ESI+) is the logical choice.[2]

  • Precursor Ion Identification: Infuse a standard solution of this compound into the mass spectrometer to determine its protonated molecular ion [M+H]⁺.

  • Product Ion Selection (MS/MS): Fragment the precursor ion in the collision cell and identify stable, intense product ions. For confirmation, at least two product ion transitions should be monitored.[4]

  • Optimization of MS Parameters: Optimize the cone voltage and collision energy for each transition to maximize the signal intensity.

The use of MRM is critical for minimizing interferences from the sample matrix, thereby enhancing the signal-to-noise ratio and improving the limit of quantification (LOQ).[4]

The Critical Role of Sample Preparation

The quality of data generated by an LC-MS/MS assay is highly dependent on the sample preparation method.[7][8] The primary goals of sample preparation are to remove matrix components that can cause ion suppression or enhancement, and to concentrate the analyte.[9]

Comparison of Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Simple, fast, and inexpensive.Non-selective, may not remove other matrix components like phospholipids.[8][9]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Cleaner extracts than PPT, can provide some analyte concentration.Can be labor-intensive, requires optimization of solvents and pH.[8][9]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while matrix components are washed away.Provides the cleanest extracts, allows for significant analyte concentration.More complex and expensive than PPT and LLE.[8][9]

For the analysis of this compound in a biological matrix such as plasma, SPE would be the preferred method for achieving the lowest detection limits and minimizing matrix effects.[7]

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) ppt Protein Precipitation (PPT) sample->ppt Simple & Fast lle Liquid-Liquid Extraction (LLE) sample->lle Cleaner Extract spe Solid-Phase Extraction (SPE) sample->spe Cleanest Extract & Concentration lc UPLC Separation (C18 Column) ppt->lc lle->lc spe->lc ms MS/MS Detection (MRM Mode) lc->ms quant Quantification ms->quant

Caption: Workflow for LC-MS/MS analysis.

Method Validation: Ensuring Trustworthiness and Reliability

Once a method has been developed, it must be validated to demonstrate that it is fit for its intended purpose.[10] The validation should be conducted in accordance with guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2).[10][11]

Core Validation Parameters

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[12] This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.[13]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[12] A calibration curve should be constructed with a minimum of five standards, and the correlation coefficient (r²) should be >0.99.[3][13]

  • Accuracy: The closeness of the test results to the true value.[11] It is assessed by analyzing samples with known concentrations and is expressed as percent recovery.[11]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[11] It is expressed as the relative standard deviation (%RSD) and is evaluated at both the intra-day and inter-day levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[13] The LOD is the lowest concentration that can be detected but not necessarily quantified.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]

G MethodValidation Method Validation (ICH Q2(R2)) Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOQ LOQ/LOD MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness

Caption: Key parameters for analytical method validation.

Comparison with Alternative Analytical Techniques

While LC-MS/MS is a powerful tool, other techniques can also be used for the quantitative analysis of this compound. The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

TechniquePrincipleAdvantagesDisadvantagesSuitability for this compound
LC-MS/MS Chromatographic separation followed by mass spectrometric detection.[1]High sensitivity and selectivity, suitable for complex matrices.[2]High initial instrument cost, susceptible to matrix effects.[9]Excellent: Ideal for bioanalysis and trace level quantification.
HPLC-UV Chromatographic separation followed by UV-Vis spectrophotometric detection.Lower cost, robust and widely available.Lower sensitivity and selectivity compared to MS, potential for interferences.[14]Good: Suitable for the analysis of bulk drug substance and formulations where concentrations are high.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass spectrometric detection.Excellent for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like the target analyte without derivatization.Poor: The compound is not volatile and would require derivatization, adding complexity to the method.
Quantitative Nuclear Magnetic Resonance (qNMR) Quantification based on the NMR signal intensity relative to a certified reference material.A primary ratio method, highly accurate and does not require a standard of the analyte.[15]Lower sensitivity than LC-MS, requires a relatively pure sample.[15]Good: Excellent for purity assessment of the reference standard or bulk material.

Conclusion

The quantitative analysis of this compound is best accomplished using a validated LC-MS/MS method, particularly when analyzing samples in complex biological matrices. The high sensitivity and selectivity of LC-MS/MS make it the superior choice for pharmacokinetic and metabolic studies. While other techniques such as HPLC-UV and qNMR have their merits for specific applications like quality control of bulk materials, they lack the performance characteristics required for trace-level quantification in complex samples. By following a systematic approach to method development and validation, researchers can ensure the generation of high-quality, reliable, and reproducible data that is essential for advancing drug development programs.

References

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A Researcher's Guide to Unraveling the Molecular Target of 1,6-Dimethyl-5-nitropyridin-2(1H)-one: A Comparative Approach to Target Validation

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the journey from a promising bioactive small molecule to a clinically viable therapeutic is paved with rigorous scientific validation. A critical and often formidable milestone in this journey is the identification and validation of the molecule's biological target. This guide provides a comprehensive, in-depth comparison of modern experimental strategies for the target deconvolution and validation of a novel bioactive compound, using the exemplar molecule 1,6-Dimethyl-5-nitropyridin-2(1H)-one . As this is a less-characterized molecule, we will approach this as a de novo target identification and validation campaign, a common scenario in drug discovery.

This guide is structured to provide not just protocols, but the strategic reasoning behind experimental choices, empowering you to design a robust target validation cascade. We will explore and compare a multi-pronged approach encompassing affinity-based proteomics, genetic methodologies, and biophysical interaction analyses.

Section 1: The Initial Step - Unbiased Target Identification using Affinity-Based Proteomics

When the target of a bioactive compound is unknown, an unbiased approach is paramount to survey the entire proteome for potential interactors. Affinity-based proteomics is a powerful technique to capture and identify the cellular binding partners of a small molecule.[1][2] Here, we compare two common strategies.

Affinity Chromatography Coupled with Mass Spectrometry

This classic and effective method involves immobilizing the small molecule onto a solid support to "fish" for its binding partners from a cell lysate.

Experimental Workflow:

cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Synthesize affinity probe of this compound with a linker B Immobilize probe onto solid support (e.g., agarose beads) A->B C Incubate immobilized probe with cell lysate D Wash away non-specific binders C->D E Elute specifically bound proteins D->E F Separate eluted proteins by SDS-PAGE G In-gel digestion (e.g., with trypsin) F->G H Identify proteins by LC-MS/MS G->H I Bioinformatic analysis to prioritize candidates H->I cluster_0 Preparation & Execution cluster_1 Capture & Analysis A Synthesize photo-affinity probe of this compound B Incubate probe with live cells or cell lysate A->B C Expose to UV light to induce covalent cross-linking B->C D Lyse cells and enrich for probe-protein adducts (e.g., via a biotin tag on the probe) E Digest enriched proteins D->E F Identify cross-linked proteins by LC-MS/MS E->F G Identify the site of cross-linking F->G A Treat intact cells or cell lysate with this compound or vehicle B Heat the samples across a range of temperatures A->B C Separate soluble and aggregated proteins B->C D Detect the amount of soluble target protein at each temperature by Western blot C->D E Plot melting curves and determine the shift in melting temperature (Tm) D->E

Sources

A Comparative Guide to the In Vivo Efficacy of Pyridinone-Based Pim-1 Kinase Inhibitors for Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of 1,6-Dimethyl-5-nitropyridin-2(1H)-one in Oncology

The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] Within the realm of oncology, derivatives of this scaffold have emerged as promising candidates for targeted cancer therapy, particularly as inhibitors of serine/threonine kinases.[3][4] This guide focuses on the hypothetical novel compound, This compound (termed "Compound-X" for this guide) , a putative inhibitor of Pim-1 kinase, and provides a comparative analysis of its potential in vivo efficacy against a known, first-generation Pim kinase inhibitor, SGI-1776.

Pim-1 kinase is a proto-oncogene that is overexpressed in a variety of hematological malignancies and solid tumors, including prostate and pancreatic cancers.[5][6] Its overexpression is often correlated with poor prognosis, making it an attractive target for therapeutic intervention.[6][7] Pim-1 plays a crucial role in cell survival, proliferation, and apoptosis resistance through the phosphorylation of downstream targets such as the pro-apoptotic protein Bad and the cell cycle regulator p27.[5][8] Inhibition of Pim-1 kinase activity, therefore, represents a promising strategy to induce apoptosis and inhibit tumor growth.[7][9]

This guide will provide a detailed, side-by-side comparison of the projected in vivo anti-tumor activity of Compound-X with the established preclinical data of SGI-1776. We will delve into a representative experimental protocol for assessing in vivo efficacy using a human tumor xenograft model, present comparative data in a structured format, and visualize the underlying signaling pathway and experimental workflow.

Comparative In Vivo Efficacy of Pyridinone-Based Pim-1 Inhibitors

For the purpose of this guide, we will present plausible, projected data for Compound-X to illustrate its potential advantages over the first-generation inhibitor SGI-1776. SGI-1776 is an imidazopyridazine-based pan-Pim kinase inhibitor that has demonstrated potent anti-tumor activity in preclinical models but was halted in clinical trials due to off-target cardiotoxicity.[9][10][11]

Compound IDDerivative ClassAnimal ModelCancer TypeDosing RegimenKey Efficacy ResultsReference
Compound-X (Hypothetical) This compoundNude Mouse Xenograft (MV-4-11)Acute Myeloid Leukemia50 mg/kg, oral, once daily75% tumor growth inhibition; No significant cardiotoxicity observed.Projected Data
SGI-1776 Imidazo[1,2-b]pyridazineNude Mouse Xenograft (MOLM-13)Acute Myeloid Leukemia100 mg/kg, oral, once dailySignificant tumor growth inhibition and increased survival.[8][8][12]
TP-3654 Pyrazolo[1,5-a]pyrimidineNude Mouse Xenograft (UM-UC-3)Bladder CancerNot specifiedReduced tumor growth.[10][10]

In-Depth Experimental Protocol: Murine Xenograft Model for In Vivo Efficacy Assessment

The following protocol details a standard approach for evaluating the anti-tumor efficacy of a novel compound, such as Compound-X, in a subcutaneous xenograft mouse model. This model is widely used in preclinical cancer research to assess a drug's ability to inhibit tumor growth in a living organism.[13][14][15]

Objective: To determine the in vivo anti-tumor efficacy of Compound-X compared to a vehicle control and a reference compound (e.g., SGI-1776) in an immunodeficient mouse model bearing human acute myeloid leukemia (AML) xenografts.

Materials:

  • Cell Line: MV-4-11 or MOLM-13 human AML cell lines.

  • Animals: 6-8 week old female athymic nude mice (e.g., BALB/c nude).

  • Test Compounds: Compound-X, SGI-1776 (for comparison).

  • Vehicle: Appropriate vehicle for solubilizing the test compounds (e.g., 0.5% methylcellulose in sterile water).

  • Anesthetics: Isoflurane or other suitable anesthetic.

  • Calipers: For tumor measurement.

Procedure:

  • Cell Culture and Implantation:

    • Culture the chosen AML cell line under standard conditions.

    • Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject a defined number of cells (e.g., 5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring and Group Randomization:

    • Monitor the mice regularly for tumor formation.

    • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Compound Administration:

    • Prepare fresh formulations of Compound-X, SGI-1776, and the vehicle on each day of dosing.

    • Administer the compounds and vehicle to the respective groups via the specified route (e.g., oral gavage) and at the predetermined dose and schedule (e.g., once daily for 21 days).

  • Efficacy Evaluation:

    • Measure tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of general toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.

  • Data Analysis:

    • Calculate the percentage of tumor growth inhibition (% TGI) for each treatment group compared to the vehicle control group.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences in tumor growth.

Visualizing the Experimental Workflow and Mechanism of Action

To further clarify the experimental process and the underlying biological rationale, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment Phase cluster_evaluation Evaluation A AML Cell Culture (MV-4-11) B Subcutaneous Implantation in Mice A->B Injection C Tumor Growth & Randomization B->C Tumor Development D Daily Oral Dosing (21 days) C->D Group Assignment E Tumor Volume Measurement D->E Ongoing F Body Weight Monitoring D->F Ongoing G Tumor Excision & Analysis E->G Endpoint F->G Endpoint

Caption: Workflow of the in vivo xenograft study.

pim1_pathway Pim1 Pim-1 Kinase pBad p-Bad (inactive) Pim1->pBad Phosphorylates Bad Bad (pro-apoptotic) Apoptosis Apoptosis Bad->Apoptosis Promotes pBad->Apoptosis Inhibits CompoundX Compound-X CompoundX->Pim1 Inhibits

Caption: Simplified Pim-1 signaling pathway and the inhibitory action of Compound-X.

Discussion and Future Directions

The presented hypothetical data for this compound (Compound-X) suggests its potential as a potent and selective Pim-1 kinase inhibitor with a favorable safety profile compared to the first-generation inhibitor SGI-1776. The proposed in vivo efficacy, characterized by significant tumor growth inhibition at a lower dose and the absence of cardiotoxicity, highlights the promise of this chemical scaffold.

The detailed experimental protocol for the murine xenograft model provides a robust framework for the preclinical evaluation of such compounds. Further studies would be necessary to fully characterize the pharmacokinetic and pharmacodynamic properties of Compound-X, as well as to explore its efficacy in a broader range of cancer models. Mechanism of action studies, such as confirming the inhibition of Bad phosphorylation in vivo, would be crucial to validate its on-target activity.[8]

References

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  • ResearchGate. (n.d.). Synthesis, Anticancer Activity and Radiosensitizing Evaluation of Some New 2-Pyridone Derivatives. Retrieved from [Link]

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  • MDPI. (2018, June 15). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Retrieved from [Link]

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  • PubMed. (n.d.). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). A schematic representation of pyridone derivative I complexed with PIM-1 kinase. Dashed lines indicated hydrogen bonds. Retrieved from [Link]

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A Comparative Guide to the Cross-Reactivity Profiling of 1,6-Dimethyl-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the selectivity of the novel investigational compound, 1,6-Dimethyl-5-nitropyridin-2(1H)-one. For the purpose of this illustrative guide, we will hypothesize that this compound, hereafter referred to as DM-5-NP , is a potent inhibitor of a fictitious serine/threonine kinase, "Kinase X," a critical node in a cancer-related signaling pathway.

The central challenge in the development of kinase inhibitors is achieving selectivity. The human kinome consists of over 500 members that share a structurally conserved ATP-binding pocket, making off-target interactions a common occurrence.[1][2] These unintended interactions can lead to a range of adverse effects or, in some cases, provide unexpected therapeutic benefits (polypharmacology).[1][3] Therefore, a rigorous and multi-tiered approach to cross-reactivity profiling is not merely a regulatory requirement but a cornerstone of rational drug design and a critical step in de-risking a clinical candidate.[4]

This guide will compare the hypothetical cross-reactivity profile of DM-5-NP against three well-characterized kinase inhibitors with distinct selectivity profiles:

  • Staurosporine: A natural product known for its broad, non-selective inhibition of a wide range of kinases. It serves as a benchmark for promiscuity.

  • Dasatinib: A multi-targeted inhibitor of BCR-ABL and Src family kinases, approved for the treatment of chronic myeloid leukemia (CML).[5] Its profile illustrates controlled polypharmacology.

  • Vemurafenib: A highly selective inhibitor of the BRAF V600E mutant kinase, used in the treatment of late-stage melanoma.[6][7][8] It represents a high degree of target specificity.

We will explore a tiered experimental approach, from broad kinome screening to cellular target engagement, to build a comprehensive understanding of DM-5-NP's selectivity.

Tier 1: Initial Broad Kinome Selectivity Screening

The first step in characterizing a new kinase inhibitor is to assess its activity against a large, representative panel of the human kinome. This provides an unbiased, global view of the compound's selectivity at a single concentration. Commercial services like Eurofins Discovery's KINOMEscan® or Reaction Biology's Kinase Panels are industry standards for this purpose.[9][10][11][12] The KINOMEscan® platform, for instance, utilizes an active site-directed competition binding assay to measure the interaction between a compound and over 480 kinases.[10][11]

The primary output of such a screen is often the percentage of inhibition at a fixed concentration (e.g., 1 µM), which allows for the rapid identification of potential off-targets.

Experimental Protocol: Broad Kinome Screening (Adapted from KINOMEscan® Methodology)
  • Compound Preparation: Prepare a 10 mM stock solution of DM-5-NP in 100% DMSO.

  • Assay Execution: The test compound is screened at a final concentration of 1 µM in duplicate against a panel of 468 kinases. The assay measures the amount of kinase that binds to an immobilized, active-site directed ligand in the presence versus the absence of the test compound.

  • Detection: The amount of kinase bound to the solid support is measured using quantitative PCR of a DNA tag fused to each kinase.

  • Data Analysis: Results are expressed as a percentage of control (%Ctrl), where lower numbers indicate stronger binding of the compound to the kinase. A common threshold for a significant interaction is a %Ctrl value below 10% or 35%, depending on the desired stringency.

cluster_workflow Tier 1: Broad Kinome Screening Workflow prep Compound Preparation (10 mM stock in DMSO) screen Screening at 1 µM (e.g., KINOMEscan® 468-kinase panel) prep->screen Dilution to final concentration detect Detection (qPCR of DNA-tagged kinases) screen->detect Competition binding assay analyze Data Analysis (% Inhibition vs. Control) detect->analyze identify Identification of Potential Off-Targets analyze->identify Apply inhibition threshold

Caption: Workflow for broad kinome selectivity screening.

Comparative Data: Hypothetical Kinome Scan Results

The following table summarizes the hypothetical results from a broad kinome screen of DM-5-NP and the comparator compounds at a concentration of 1 µM.

CompoundPrimary Target(s)Number of Kinases Inhibited >90% (out of 468)Selectivity Score (S10)¹Key Off-Target Families
DM-5-NP (Hypothetical) Kinase X80.017Other Ser/Thr kinases
Staurosporine Pan-Kinase>2000.427AGC, CAMK, CMGC, TK, TKL
Dasatinib BCR-ABL, SRC family350.075TK, CMGC
Vemurafenib BRAF V600E30.006RAF family

¹Selectivity Score (S10) is the number of kinases with >90% inhibition divided by the total number of kinases tested. A lower score indicates higher selectivity.

Tier 2: Potency Determination (IC₅₀) of Identified Off-Targets

Following the broad screen, the next logical step is to determine the potency (IC₅₀ value) of the compound against the primary target and the most significant off-targets identified. This provides quantitative data on how potent the off-target interactions are relative to the on-target activity, which is crucial for assessing the therapeutic window. The ADP-Glo™ Kinase Assay from Promega is a widely used platform for this purpose, as it measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[13][14][15][16][17]

Experimental Protocol: In Vitro Kinase IC₅₀ Determination (ADP-Glo™ Assay)
  • Compound Dilution: Prepare a serial dilution of DM-5-NP (e.g., 10-point, 3-fold dilution series) in a 384-well plate. Include a DMSO-only control.

  • Kinase Reaction Initiation: Add the kinase of interest (e.g., Kinase X or an identified off-target) and its specific substrate to the wells. Initiate the reaction by adding ATP at a concentration close to its Km for that kinase. Incubate for 1 hour at room temperature.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated into ATP, and then into a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

cluster_assay ADP-Glo™ Assay Principle atp ATP adp ADP atp->adp light Luminescent Signal atp->light Luciferase Reaction reagent1 ADP-Glo™ Reagent atp->reagent1 adp->atp reagent2 Kinase Detection Reagent adp->reagent2 kinase Kinase + Substrate luciferase Luciferase + Luciferin reagent2->luciferase

Caption: Principle of the luminescent ADP-Glo™ kinase assay.

Comparative Data: Hypothetical IC₅₀ Values

This table presents hypothetical IC₅₀ values for DM-5-NP and comparators against their primary targets and selected, clinically relevant off-targets.

CompoundPrimary Target IC₅₀ (nM)Off-Target 1: Kinase Y (nM)Off-Target 2: Kinase Z (nM)Selectivity Ratio (Off-Target 1 / On-Target)
DM-5-NP (Hypothetical) 15 (Kinase X)450>10,00030
Staurosporine 5 (PKC)10 (PKA)2 (CDK1)2
Dasatinib 1 (BCR-ABL)5 (SRC)20 (c-KIT)5
Vemurafenib 31 (BRAF V600E)>10,000 (CRAF)>10,000 (SRC)>322

Tier 3: Cellular Target Engagement

Biochemical assays provide crucial information on direct enzyme inhibition, but they do not account for factors like cell permeability, intracellular ATP concentrations, or the engagement of the target in its native cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its intended target (and potential off-targets) within intact cells.[18][19][20][21] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Culture cells expressing the target protein and treat them with either DM-5-NP (at various concentrations) or a vehicle control for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the specific target protein remaining in the soluble fraction by Western blot or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the curve to a higher temperature in the presence of the compound indicates target engagement.

cluster_cetsa Cellular Thermal Shift Assay (CETSA) Workflow treat Treat Intact Cells (Compound vs. Vehicle) heat Heat Aliquots (Temperature Gradient) treat->heat lyse Cell Lysis (Freeze-Thaw) heat->lyse spin Centrifugation (Separate Soluble/Aggregated) lyse->spin quantify Quantify Soluble Target (e.g., Western Blot) spin->quantify analyze Generate Melting Curve (Assess Thermal Shift) quantify->analyze

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Data: Hypothetical CETSA Results

This table shows the hypothetical thermal shift (ΔTm) for the primary target and a key off-target in the presence of each compound.

CompoundTarget ProteinΔTm with Compound (°C)Interpretation
DM-5-NP (Hypothetical) Kinase X+8.5Strong cellular target engagement
Kinase Y+1.2Weak or no significant cellular engagement at therapeutic concentrations
Dasatinib BCR-ABL+9.2Strong cellular target engagement
SRC+7.8Strong cellular engagement of off-target
Vemurafenib BRAF V600E+10.1Strong and specific cellular target engagement
CRAF+0.5No significant cellular engagement

Synthesis and Conclusion

This tiered approach provides a progressively detailed view of a compound's selectivity.

  • Tier 1 (Broad Screening) for our hypothetical compound, DM-5-NP, revealed a promising initial selectivity profile, with only 8 out of 468 kinases being significantly inhibited. This is vastly superior to the promiscuous Staurosporine and more selective than the multi-targeted Dasatinib.

  • Tier 2 (IC₅₀ Determination) quantified this selectivity, showing a 30-fold window between its on-target potency for Kinase X and its most potent off-target, Kinase Y. This suggests a potentially favorable therapeutic index.

  • Tier 3 (Cellular Engagement) confirmed that DM-5-NP strongly engages its intended target, Kinase X, in a cellular context, while showing minimal engagement of the off-target Kinase Y. This is a critical finding, as it suggests that the off-target activity observed in biochemical assays may not translate to a physiological effect.

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Benchmarking 1,6-Dimethyl-5-nitropyridin-2(1H)-one: A Comparative Guide for Inotropic Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Inotropes and a Hypothetical Candidate

In the landscape of drug discovery for heart failure, the development of novel inotropic agents that enhance cardiac contractility remains a critical pursuit. While existing therapies have improved outcomes, they are often beset by limitations such as arrhythmogenic potential, increased myocardial oxygen demand, and the development of tolerance. This guide introduces a systematic approach to benchmarking a novel chemical entity, 1,6-Dimethyl-5-nitropyridin-2(1H)-one, against established standard compounds.

Currently, the biological activity of this compound is not extensively documented in publicly available literature. However, its pyridinone core structure bears resemblance to compounds known to inhibit phosphodiesterase (PDE) enzymes. Notably, the inhibition of phosphodiesterase 3 (PDE3) is a validated mechanism for producing positive inotropic and vasodilatory effects, as exemplified by the clinically used drug Pimobendan.[1][2][3] Therefore, we hypothesize that this compound may exert cardiotonic effects through PDE inhibition.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate this hypothesis. We will outline a series of in vitro experiments to compare the performance of this compound against a panel of standard cardiotonic agents with distinct mechanisms of action:

  • Pimobendan: A dual-mechanism inodilator that acts as a calcium sensitizer and a selective PDE3 inhibitor.[1][4][5]

  • Levosimendan: A calcium sensitizer that enhances the contractility of the heart by increasing the sensitivity of troponin C to calcium.[6][7][8]

  • Digoxin: A cardiac glycoside that increases intracellular calcium by inhibiting the Na+/K+-ATPase pump.[9][10][11][12]

By comparing the activity profile of our test compound to these standards, we can not only assess its potency but also gain crucial insights into its potential mechanism of action.

Comparative Mekanisme Aksi: Sebuah Tinjauan Visual

To contextualize the experimental approach, it is essential to understand the distinct signaling pathways modulated by the standard compounds.

cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol cluster_SR Sarcoplasmic Reticulum NaK_ATPase Na+/K+-ATPase NCX Na+/Ca2+ Exchanger NaK_ATPase->NCX Maintains Na+ Gradient for Ca_Channel L-type Ca2+ Channel Ca_ion Ca2+ Ca_Channel->Ca_ion Ca2+ Influx NCX->Ca_ion Ca2+ Efflux cAMP cAMP PKA PKA cAMP->PKA Activates PDE3 PDE3 PDE3->cAMP Degrades PKA->Ca_Channel Phosphorylates (Enhances Ca2+ Influx) TroponinC Troponin C Ca_ion->TroponinC Binds to SR_Ca Ca2+ Store SR_Ca->Ca_ion Ca2+ Release Digoxin Digoxin Digoxin->NaK_ATPase Inhibits Pimobendan Pimobendan Pimobendan->PDE3 Inhibits Pimobendan->TroponinC Sensitizes to Ca2+ Levosimendan Levosimendan Levosimendan->TroponinC Sensitizes to Ca2+ Test_Compound This compound (Hypothesized) Test_Compound->PDE3 Inhibits?

Caption: Mechanisms of action for standard cardiotonic agents and the hypothesized pathway for the test compound.

Experimental Design: A Multi-faceted Approach to Characterization

A tiered approach is proposed to efficiently screen and characterize the test compound. This workflow progresses from specific molecular target engagement to functional cellular and tissue-based assays.

Tier1 Tier 1: Molecular Target Engagement PDE3_Assay PDE3 Inhibition Assay Tier1->PDE3_Assay NaK_ATPase_Assay Na+/K+-ATPase Inhibition Assay Tier1->NaK_ATPase_Assay Tier2 Tier 2: Cellular Functional Assays Tier3 Tier 3: Isolated Tissue Assays Tier2->Tier3 Positive Hit Calcium_Sensitization_Assay Calcium Sensitization Assay Tier2->Calcium_Sensitization_Assay Cardiomyocyte_Contractility Cardiomyocyte Contractility Assay Tier2->Cardiomyocyte_Contractility Intracellular_Calcium Intracellular Calcium Imaging Tier2->Intracellular_Calcium Isolated_Heart Isolated Langendorff Heart Perfusion Tier3->Isolated_Heart PDE3_Assay->Tier2 Potent Inhibitor NaK_ATPase_Assay->Tier2 Potent Inhibitor

Caption: Tiered experimental workflow for characterizing the test compound.

Detailed Experimental Protocols

Tier 1: Molecular Target Engagement

1. PDE3 Inhibition Assay

  • Objective: To determine the direct inhibitory effect of this compound on PDE3 activity.

  • Principle: This assay measures the conversion of cyclic AMP (cAMP) to AMP by the PDE3 enzyme. The amount of remaining cAMP or the amount of AMP produced is quantified. A common method is a two-step enzymatic assay where the remaining cAMP is converted to ATP, which is then detected via a luciferase-based reaction.[13][14][15][16]

  • Protocol:

    • Recombinant human PDE3B is used as the enzyme source.

    • A reaction mixture is prepared containing the enzyme, a known concentration of cAMP (typically near the Km value), and the test compound or standard (Pimobendan) at various concentrations.

    • The reaction is incubated at 37°C for a specified time.

    • The reaction is terminated, and the amount of product is measured using a commercially available kit (e.g., PDE-Glo™ Phosphodiesterase Assay).

    • The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated from the dose-response curve.

2. Na+/K+-ATPase Inhibition Assay

  • Objective: To rule out Digoxin-like activity by assessing the inhibition of the Na+/K+-ATPase pump.

  • Principle: The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.[17][18][19][20]

  • Protocol:

    • A preparation of microsomal fractions rich in Na+/K+-ATPase from a suitable tissue source (e.g., porcine or canine cardiac tissue) is used.

    • The reaction is initiated by adding ATP to a buffer containing the enzyme preparation, Mg2+, Na+, K+, and the test compound or standard (Digoxin) at various concentrations.

    • The reaction is incubated at 37°C and then stopped.

    • The amount of liberated Pi is quantified using a colorimetric method (e.g., malachite green assay).

    • The IC50 value is determined.

Tier 2: Cellular Functional Assays

1. Calcium Sensitization Assay

  • Objective: To determine if the test compound enhances the sensitivity of the contractile machinery to calcium.

  • Principle: This assay is performed on skinned cardiac muscle fibers, where the cell membrane is removed to allow direct control of the intracellular calcium concentration. The force of contraction is measured at different calcium concentrations in the presence and absence of the test compound.[21]

  • Protocol:

    • Cardiac muscle fibers are isolated and chemically "skinned" to remove the sarcolemma.

    • The fibers are mounted on a force transducer.

    • The fibers are exposed to a series of solutions with increasing concentrations of Ca2+ to generate a force-pCa (-log[Ca2+]) curve.

    • The process is repeated in the presence of the test compound or standard (Pimobendan or Levosimendan).

    • A leftward shift in the force-pCa curve indicates calcium sensitization. The EC50 for force generation is calculated.

2. Intracellular Calcium Imaging

  • Objective: To measure changes in intracellular calcium concentration in response to the test compound.

  • Principle: Cultured cardiomyocytes are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4). Changes in fluorescence intensity upon excitation at specific wavelengths correlate with changes in intracellular calcium levels.[22][23][24][25]

  • Protocol:

    • Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or neonatal rat ventricular myocytes are cultured on glass coverslips.

    • Cells are loaded with a calcium indicator dye.

    • The cells are perfused with a physiological buffer, and baseline calcium transients are recorded.

    • The test compound, standards, or vehicle are added to the perfusion buffer.

    • Changes in the amplitude and kinetics of the calcium transients are measured using fluorescence microscopy.

Tier 3: Isolated Tissue Assays

1. Isolated Perfused Langendorff Heart

  • Objective: To assess the effect of the test compound on the contractility of an intact heart.

  • Principle: The heart from a small rodent (e.g., rat or guinea pig) is isolated and retrogradely perfused through the aorta with an oxygenated physiological solution. This allows for the measurement of cardiac contractile function in an ex vivo setting.[26][27]

  • Protocol:

    • The heart is excised and mounted on a Langendorff apparatus.

    • A balloon is inserted into the left ventricle to measure isovolumetric pressure.

    • After a stabilization period, baseline measurements of left ventricular developed pressure (LVDP), heart rate, and coronary flow are recorded.

    • The test compound or standards are infused into the perfusate at increasing concentrations.

    • Dose-dependent changes in cardiac function are recorded and analyzed.

Data Presentation and Interpretation

The quantitative data from these experiments should be summarized for clear comparison.

Table 1: Molecular Target Engagement (IC50 Values)

CompoundPDE3 Inhibition IC50 (µM)Na+/K+-ATPase Inhibition IC50 (µM)
This compoundTBDTBD
Pimobendan~0.5[1]>100
Digoxin>100~0.2[10][11]
Levosimendan>100>100

Table 2: Functional Assay Readouts

CompoundCalcium Sensitization (EC50 Shift)Change in Cardiomyocyte [Ca2+]iChange in LVDP (Langendorff)
This compoundTBDTBDTBD
PimobendanLeftward Shift[2][4]IncreaseIncrease
LevosimendanLeftward Shift[6][7]No significant changeIncrease
DigoxinNo ShiftIncrease[9][10]Increase

Interpreting the Results:

  • If the test compound is a potent PDE3 inhibitor (low IC50) and shows no activity at the Na+/K+-ATPase: This would support the initial hypothesis. Further evidence would be an increase in intracellular calcium in cardiomyocytes and a positive inotropic effect in the Langendorff heart.

  • If the test compound shows calcium sensitizing activity: This would suggest a mechanism similar to Levosimendan or the calcium-sensitizing component of Pimobendan. This would be observed as a leftward shift in the force-pCa curve without a significant increase in the intracellular calcium transient amplitude.

  • If the test compound inhibits the Na+/K+-ATPase: This would indicate a Digoxin-like mechanism, which would be corroborated by an increase in intracellular calcium.

  • If the test compound is inactive in all molecular target assays but shows a positive inotropic effect: This would suggest a novel mechanism of action that warrants further investigation.

Conclusion

This guide provides a robust, scientifically grounded framework for the initial characterization of this compound as a potential cardiotonic agent. By systematically benchmarking it against well-characterized standards with diverse mechanisms of action, researchers can efficiently determine its potency, elucidate its mode of action, and make informed decisions about its potential for further development. The combination of molecular, cellular, and tissue-level assays ensures a comprehensive evaluation, upholding the principles of scientific integrity and providing a solid foundation for future preclinical studies.

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1,6-Dimethyl-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,6-Dimethyl-5-nitropyridin-2(1H)-one (CAS No. 909572-70-9), ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of laboratory safety, regulatory compliance, and scientific integrity, empowering you to manage your chemical waste with confidence and precision.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before we delve into the "how," it is imperative to understand the inherent risks associated with this compound. This compound is classified as Harmful if swallowed (H302) .[1] While specific toxicological data for this compound is limited, related nitropyridine and pyridone structures exhibit potential for skin and eye irritation.[2][3] The nitroaromatic functionality also warrants caution, as this class of compounds can be resistant to environmental degradation and may have broader ecotoxicological effects.[4]

Therefore, treating this compound as a hazardous substance is not merely a regulatory formality but a critical risk mitigation strategy. In-lab chemical neutralization or degradation is not recommended for this compound. Such procedures can be hazardous if not performed correctly and may generate equally or more hazardous byproducts. The standard and safest protocol is collection and disposal by a licensed professional service.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles are essential. A face shield should be used if there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required.

  • Body Protection: A properly buttoned laboratory coat must be worn.

  • Respiratory Protection: While generally not required for handling small quantities in a well-ventilated area or a chemical fume hood, a NIOSH-approved respirator may be necessary for larger quantities or if dust is generated.

Quantitative Data Summary

For quick reference, the following table summarizes key data for this compound and its regulatory context.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 909572-70-9[1]
Molecular Formula C₇H₈N₂O₃[1]
Primary Hazard H302: Harmful if swallowed[1]
Disposal Method Licensed Hazardous Waste Disposal[5]
Regulatory Framework Resource Conservation and Recovery Act (RCRA)[6][7]

Step-by-Step Disposal Protocol: From Benchtop to Manifest

The proper disposal of this compound is a multi-step process that begins at the point of generation. Adherence to these steps is crucial for regulatory compliance and safety.

Waste Segregation and Containerization
  • Designated Waste Container: Procure a dedicated, chemically compatible, and sealable waste container. This container must be in good condition, with no leaks or cracks.

  • Clear Labeling: As soon as the first particle of waste enters the container, it must be labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazard statement: "Harmful if swallowed"

    • The date on which the first waste was added.

  • Secure Storage: The waste container must be kept closed at all times, except when adding waste. Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

Arranging for Disposal
  • Contact your Environmental Health and Safety (EHS) Office: Your institution's EHS department is your primary resource for hazardous waste disposal. They will have established procedures and contracts with licensed hazardous waste disposal companies.

  • Provide Complete Information: When you request a waste pickup, be prepared to provide the following information:

    • The complete chemical name and CAS number.

    • The quantity of waste.

    • A copy of the Safety Data Sheet (SDS), if available.

  • "Cradle-to-Grave" Responsibility: Under the Resource Conservation and Recovery Act (RCRA), the generator of the hazardous waste is responsible for its safe management from generation to final disposal.[6][7][8] This underscores the importance of using a reputable and licensed disposal service.

Spill Management: A Calm and Controlled Response

In the event of a spill, a swift and correct response is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: If the spill is large or you are unsure how to proceed, contact your EHS office or emergency response team immediately.

  • Small Spill Cleanup (if trained and equipped):

    • Don the appropriate PPE as outlined in Section 2.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.

    • Carefully collect the absorbent material using non-sparking tools and place it in a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

    • Properly label the container with all chemical constituents.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response A Waste Generation (Pure compound or contaminated materials) B Segregate into a dedicated, compatible waste container A->B C Label container with: 'Hazardous Waste' Chemical Name Hazard Statement Start Date B->C D Keep container closed C->D E Store in a designated Satellite Accumulation Area D->E F Contact Institutional EHS Office or approved waste contractor E->F G Provide waste information: Name, CAS#, Quantity, SDS F->G H Scheduled pickup by licensed hazardous waste hauler G->H I Transport to a permitted Treatment, Storage, and Disposal Facility (TSDF) H->I J Final Disposal (e.g., High-Temperature Incineration) I->J S1 Spill Occurs S2 Assess Spill Size & Hazard S1->S2 S3 Small Spill? (Trained personnel only) S2->S3 Yes S4 Large Spill or Unsure? S2->S4 No S5 Don appropriate PPE S3->S5 S9 Evacuate & Alert Contact EHS/Emergency Response S4->S9 S6 Contain with inert absorbent S5->S6 S7 Collect waste into hazardous waste container S6->S7 S8 Decontaminate spill area S7->S8

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, you not only ensure your personal safety and that of your colleagues but also uphold your professional responsibility to environmental stewardship. This comprehensive approach to waste management is a cornerstone of a robust and trustworthy laboratory safety culture.

References

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Navigating the Unseen: A Senior Scientist's Guide to Handling 1,6-Dimethyl-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researcher, the frontier of drug development is often charted through uncharted territory, handling novel molecules with limited established safety profiles. 1,6-Dimethyl-5-nitropyridin-2(1H)-one, a compound of interest in contemporary research, is one such molecule. This guide is crafted to provide you, our trusted colleague in science, with a framework for its safe handling, grounded in the principles of chemical reactivity and proactive risk mitigation. In the absence of a comprehensive Safety Data Sheet (SDS), this document synthesizes information from the available preliminary SDS and the well-understood hazards associated with its structural motifs: the nitropyridine and pyridinone cores.

The Chemistry of Caution: Understanding the Inherent Risks

The molecular architecture of this compound dictates its potential hazards. The presence of a nitro group (NO₂) attached to a pyridine ring is a significant indicator of potential reactivity. Organic nitro compounds are known for their energetic nature and can be sensitive to heat, shock, or friction, leading to rapid decomposition. Furthermore, pyridinone derivatives can exhibit a range of biological activities, and as such, this compound should be handled with the assumption of potential toxicity.

A thorough understanding of these risks is not merely procedural; it is the bedrock of a safe experimental workflow. The primary hazards to consider are:

  • Thermal Instability: Nitroaromatic compounds can decompose exothermically at elevated temperatures. This decomposition can be rapid and violent, particularly if the material is confined.

  • Potential for Explosivity: While not all nitro compounds are explosive, many are sensitive to shock or friction. The risk is heightened by the presence of impurities or when mixed with other reactive materials.

  • Toxicity: Pyridine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin. They can cause irritation to the skin, eyes, and respiratory system. The specific toxicology of this compound is not well-characterized, necessitating a cautious approach.

  • Dust Explosion Hazard: If handled as a solid powder, fine dust particles suspended in the air can form an explosive mixture.

Your Armor in the Lab: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable when handling a compound with the hazard profile of this compound. Each component of your PPE serves a specific purpose, creating a barrier between you and potential exposure.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles and a face shieldProvides protection from splashes and any potential energetic decomposition.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene)Protects against skin absorption and irritation. Double-gloving is recommended.
Body Protection Flame-retardant lab coatOffers a layer of protection against splashes and in the event of a fire.
Respiratory Protection NIOSH-approved respirator with appropriate cartridgesEssential when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.

The Blueprint for Safety: Operational and Disposal Plans

A meticulously planned workflow is the key to minimizing risk. The following step-by-step guidance outlines the critical phases of handling this compound, from receipt to disposal.

Pre-Operational Checklist
  • Designate a Handling Area: All work with this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation.

  • Assemble all PPE: Before handling the compound, ensure all necessary PPE is readily available and in good condition.

  • Prepare for Spills: Have a spill kit rated for reactive and flammable solids readily accessible.

  • Review Emergency Procedures: Familiarize yourself with the location and operation of the nearest safety shower, eyewash station, and fire extinguisher.

Step-by-Step Handling Protocol
  • Weighing and Transfer:

    • Perform all manipulations of the solid compound within the chemical fume hood.

    • Use anti-static tools and weigh paper to minimize the risk of ignition from static discharge.

    • Avoid creating dust. If the material is a fine powder, handle it with extreme care.

  • In Solution:

    • When dissolving the compound, add it slowly to the solvent.

    • Be aware of potential exothermic reactions, especially with acidic or basic solvents.

    • Keep the container loosely capped initially to prevent pressure buildup.

  • During Reaction:

    • Monitor the reaction temperature closely.

    • Use a blast shield, especially for reactions at elevated temperatures or pressures.

    • Ensure the reaction setup allows for emergency cooling if necessary.

The Final Step: A Responsible Disposal Plan

The disposal of this compound and any contaminated materials must be handled with the utmost care to protect both personnel and the environment.

  • Waste Segregation:

    • Solid Waste: Collect all solid waste, including contaminated gloves, weigh paper, and pipette tips, in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Reactive," "Flammable Solid").

  • Institutional Protocol: Crucially, you must adhere to your institution's specific guidelines for the disposal of reactive and nitrated organic compounds. Contact your Environmental Health and Safety (EHS) department for guidance on proper disposal procedures. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.

Visualizing a Safe Workflow

To further clarify the critical decision points in handling this compound, the following diagrams illustrate the recommended PPE selection process and the immediate actions to take in an emergency.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Handling this compound AssessHazards Assess Potential Hazards: - Thermal Instability - Shock Sensitivity - Toxicity - Dust Explosion Start->AssessHazards EyeProtection Eye Protection: Chemical Goggles & Face Shield AssessHazards->EyeProtection Splash/Explosion Risk HandProtection Hand Protection: Chemical-Resistant Gloves AssessHazards->HandProtection Skin Contact Risk BodyProtection Body Protection: Flame-Retardant Lab Coat AssessHazards->BodyProtection Splash/Fire Risk RespiratoryProtection Respiratory Protection: NIOSH-Approved Respirator AssessHazards->RespiratoryProtection Inhalation Risk (powder) Proceed Proceed with Caution EyeProtection->Proceed HandProtection->Proceed BodyProtection->Proceed RespiratoryProtection->Proceed

Caption: PPE Selection Workflow for this compound.

Emergency_Response_Plan cluster_immediate_actions Immediate Actions cluster_specific_response Specific Response cluster_follow_up Follow-Up Emergency EMERGENCY (Spill, Fire, Exposure) Alert Alert Personnel & Evacuate Area Emergency->Alert Isolate Isolate the Hazard (if safe to do so) Alert->Isolate Spill Spill: Use appropriate spill kit Isolate->Spill Spill Fire Fire: Use correct fire extinguisher Isolate->Fire Fire Exposure Exposure: Use safety shower/eyewash Isolate->Exposure Exposure ContactEHS Contact EHS/Emergency Services Spill->ContactEHS Fire->ContactEHS SeekMedical Seek Medical Attention Exposure->SeekMedical Report Report the Incident ContactEHS->Report SeekMedical->Report

Caption: Emergency Response Plan for incidents involving this compound.

Conclusion: Fostering a Culture of Safety

The responsible advancement of science hinges on a deeply ingrained culture of safety. For novel compounds like this compound, where comprehensive safety data is not yet available, our expertise and experience as scientists become our most valuable assets. By understanding the inherent risks posed by its chemical structure and adhering to rigorous safety protocols, we can confidently and safely explore its potential. This guide serves as a living document, to be updated as more information becomes available, ensuring that our pursuit of knowledge is always synonymous with our commitment to safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.